Product packaging for Boc-NH-PEG12-NH-Boc(Cat. No.:)

Boc-NH-PEG12-NH-Boc

Cat. No.: B12412217
M. Wt: 789.0 g/mol
InChI Key: YBGDOZBPHHNDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-NH-PEG12-NH-Boc is a useful research compound. Its molecular formula is C36H72N2O16 and its molecular weight is 789.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H72N2O16 B12412217 Boc-NH-PEG12-NH-Boc

Properties

Molecular Formula

C36H72N2O16

Molecular Weight

789.0 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C36H72N2O16/c1-35(2,3)53-33(39)37-7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-38-34(40)54-36(4,5)6/h7-32H2,1-6H3,(H,37,39)(H,38,40)

InChI Key

YBGDOZBPHHNDQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Potential of Boc-NH-PEG12-NH-Boc: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core properties and applications of Boc-NH-PEG12-NH-Boc, a bifunctional crosslinker pivotal in the innovative field of targeted protein degradation. As a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker, this molecule offers a versatile platform for the synthesis of heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols, and a visual representation of its role in cellular mechanisms.

Core Properties of this compound

This compound is a homobifunctional linker featuring two tert-butyloxycarbonyl (Boc)-protected amine groups at either end of a 12-unit polyethylene glycol chain. The Boc protecting groups provide stability during synthesis and can be readily removed under acidic conditions to reveal reactive primary amines for subsequent conjugation.[1][2] The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3]

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 788.96 g/mol [3]
Molecular Formula C₃₆H₇₂N₂O₁₆[3]
Purity Typically ≥95%
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO and other organic solvents
Storage Store at -20°C for long-term stability

Mechanism of Action in Targeted Protein Degradation

This compound serves as a flexible linker in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of three components: a ligand that binds to a target protein (Protein of Interest - POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin POI_bound POI Ub->POI_bound Tags POI POI_bound->Proteasome Enters Proteasome PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Figure 1. PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are intended as a guide for researchers and may require optimization based on the specific ligands and target proteins.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting groups to yield the free diamine linker, which is then ready for conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected H₂N-PEG12-NH₂ linker.

Representative PROTAC Synthesis using H₂N-PEG12-NH₂

This protocol outlines a representative two-step synthesis of a PROTAC molecule using the deprotected H₂N-PEG12-NH₂ linker. This involves sequential amide bond formation with a POI ligand and an E3 ligase ligand.

Materials:

  • H₂N-PEG12-NH₂ (from the deprotection step)

  • POI ligand with a carboxylic acid or activated ester (e.g., NHS ester) functionality

  • E3 ligase ligand with a carboxylic acid or activated ester functionality

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent

  • Dimethylformamide (DMF), anhydrous

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

Step 1: First Amide Coupling

  • Dissolve the POI ligand (1 equivalent) and PyBOP (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes.

  • Add a solution of H₂N-PEG12-NH₂ (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the mono-functionalized linker-POI ligand conjugate by preparative HPLC.

Step 2: Second Amide Coupling

  • Dissolve the purified linker-POI ligand conjugate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start deprotection Boc Deprotection of This compound start->deprotection coupling1 First Amide Coupling (with POI Ligand) deprotection->coupling1 purification1 Purification 1 (HPLC) coupling1->purification1 coupling2 Second Amide Coupling (with E3 Ligase Ligand) purification1->coupling2 purification2 Final Purification (HPLC) coupling2->purification2 characterization Characterization (LC-MS, NMR) purification2->characterization end Final PROTAC characterization->end

Figure 2. Experimental workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile tool for researchers and scientists in the field of drug discovery and development. Its well-defined structure, coupled with the advantageous properties of the PEG linker, makes it an ideal building block for the synthesis of PROTACs. The protocols and information provided in this guide are intended to facilitate the effective use of this compound in the rational design and development of novel therapeutics based on targeted protein degradation.

References

A Technical Guide to the Synthesis and Purification of Boc-NH-PEG12-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-NH-PEG12-NH-Boc, a valuable bifunctional linker molecule. This polyethylene glycol (PEG)-based linker is frequently employed in the development of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. This guide details a representative synthesis protocol, purification methods, and relevant characterization data.

Chemical Properties and Characterization

A summary of the key chemical properties for this compound is presented in the table below. This data is essential for the proper identification and quality control of the synthesized molecule.

PropertyValue
Molecular Formula C₃₆H₇₂N₂O₁₆
Molecular Weight 788.96 g/mol
Appearance White to off-white solid or oil
Purity (Typical) ≥95% (as reported by commercial suppliers)
Solubility Soluble in dichloromethane, methanol, and other organic solvents.

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the terminal amino groups of a diamino-PEG12 linker with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in an organic solvent with the presence of a non-nucleophilic base to neutralize the acidic byproducts.

Experimental Protocol

Materials:

  • 1,35-diamino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane (H₂N-PEG12-NH₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve H₂N-PEG12-NH₂ (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

The crude product is typically purified by column chromatography to remove any unreacted starting materials and byproducts.

Experimental Protocol

Materials:

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

  • Dichloromethane

  • Methanol

Procedure:

  • Column Preparation: Prepare a silica gel column packed in a suitable non-polar solvent such as hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, gradually increasing the polarity. For more polar products, a gradient of methanol in dichloromethane can be used.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start H₂N-PEG12-NH₂ Reaction Boc Protection (12-24h, RT) Start->Reaction Reagents Boc₂O, DIPEA DCM Reagents->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product PROTAC_Mechanism cluster_PROTAC POI Target Protein (POI) Proteasome Proteasome POI->Proteasome Enters E3Ligase E3 Ubiquitin Ligase E3Ligase->POI PROTAC PROTAC Molecule PROTAC->POI binds PROTAC->E3Ligase binds POI_Ligand POI Ligand PEG_Linker PEG12 Linker POI_Ligand->PEG_Linker E3_Ligand E3 Ligand PEG_Linker->E3_Ligand Ubiquitin Ubiquitin Ubiquitin->POI Ubiquitination Degradation Degradation of POI Proteasome->Degradation

Technical Guide: Boc-NH-PEG12-NH-Boc as a Homobifunctional Linker in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Boc-Protected PEG Linkers

Polyethylene glycol (PEG) linkers are integral components in modern drug development and bioconjugation, prized for their ability to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1][2][3][4] The incorporation of a PEG spacer can shield molecules from enzymatic degradation and reduce immunogenicity.[5] Boc-NH-PEG12-NH-Boc is a homobifunctional linker featuring a 12-unit PEG chain flanked by two tert-butyloxycarbonyl (Boc)-protected amine groups. This symmetrical structure allows for the sequential or simultaneous conjugation of two molecules after the removal of the acid-labile Boc protecting groups.

Physicochemical Properties

While specific data for this compound is not extensively published, the properties can be inferred from its constituent parts and similar molecules. The PEG12 spacer imparts significant hydrophilicity, enhancing the aqueous solubility of the conjugate.

Table 1: Physicochemical Properties of Structurally Related PEG Linkers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
Boc-NH-PEG12-NH21642551-09-4C31H64N2O14688.84Heterobifunctional with one protected and one free amine.
Boc-NH-PEG11-NH21233234-77-9C29H60N2O13644.79Similar to the PEG12 analogue with a slightly shorter PEG chain.
Boc-NH-PEG4-C2-BocNot specifiedNot specifiedNot specifiedHomobifunctional with a shorter PEG4 chain.
N-(Boc-PEG4)-NH-PEG4-NH-BocNot specifiedNot specifiedNot specifiedA longer, more complex Boc-protected PEG linker.

The Boc protecting groups render the terminal amines stable to a wide range of reaction conditions, allowing for selective deprotection under acidic conditions.

Synthesis of Boc-Protected Diamino PEG

The synthesis of mono-Boc-protected diamines can be challenging due to the potential for di-protection. One effective method involves the sequential addition of one molar equivalent of hydrochloric acid (HCl) followed by one molar equivalent of di-tert-butyl dicarbonate (Boc)2O. The initial protonation of one amine group prevents it from reacting with the (Boc)2O, thus favoring mono-protection. Subsequent neutralization yields the mono-Boc-protected diamine. For homobifunctional linkers like this compound, the reaction conditions can be adjusted to favor di-protection.

An alternative "green chemistry" approach utilizes enzyme catalysis. For instance, Candida antarctica lipase B (CALB) can catalyze the esterification of tBOC-protected β-Alanine with PEG, followed by deprotection to yield the desired diamine-functionalized PEG.

Experimental Protocols

Boc Deprotection

The removal of the Boc protecting group is a critical step to unmask the reactive amine for subsequent conjugation. This is typically achieved under acidic conditions.

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) at a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For substrates sensitive to cationic side reactions, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours). The deprotected amine will have a lower Rf value on TLC due to increased polarity.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the diamino-PEG12 can often be used directly.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free diamine.

G cluster_dissolution Step 1: Dissolution cluster_reaction Step 2-4: Reaction cluster_monitoring Step 5: Monitoring cluster_workup Step 6: Work-up start This compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa react Stir at 0°C, then RT add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate monitor->concentrate neutralize Neutralize (optional) concentrate->neutralize purify Purify neutralize->purify end H2N-PEG12-NH2 purify->end

Boc Deprotection Workflow
Peptide Conjugation

Once deprotected, the free amines of the PEG linker can be conjugated to molecules containing suitable reactive groups, such as carboxylic acids.

Protocol: Peptide Conjugation using Carbodiimide Chemistry

  • Peptide Activation:

    • Dissolve the peptide containing a carboxylic acid group in a suitable buffer (e.g., 0.1 M MES buffer, pH 5.5).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the peptide solution. A typical starting molar ratio is Peptide:EDC:NHS of 1:2:5.

    • Allow the activation reaction to proceed for 30 minutes at room temperature.

  • Conjugation:

    • Dissolve the deprotected H2N-PEG12-NH2 in a conjugation buffer (e.g., 1X PBS, pH 7.2).

    • Add the activated peptide solution to the diamino-PEG12 solution. A molar excess of the PEG linker may be used to favor the formation of a 2:1 peptide-PEG conjugate.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the conjugate from unreacted starting materials.

G cluster_activation Peptide Activation cluster_conjugation Conjugation cluster_purification Purification peptide Peptide-COOH activate Add EDC/NHS in MES buffer peptide->activate activated_peptide Activated Peptide-NHS Ester activate->activated_peptide conjugate Mix in PBS buffer activated_peptide->conjugate peg H2N-PEG12-NH2 peg->conjugate peg_peptide Peptide-PEG-Peptide Conjugate conjugate->peg_peptide purify Purify by SEC or RP-HPLC peg_peptide->purify final_product Purified Conjugate purify->final_product

Peptide-PEG Conjugation Workflow

Applications in Drug Development

PROTACs

A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC, and the PEG12 chain in this compound provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

G cluster_protac PROTAC Mechanism cluster_ternary Ternary Complex Formation E3_Ligase E3 Ubiquitin Ligase PROTAC PROTAC (with PEG12 linker) E3_Ligase->PROTAC binds Target_Protein Target Protein Target_Protein->PROTAC binds Ubiquitination Ubiquitination PROTAC->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

PROTAC Signaling Pathway
Antibody-Drug Conjugates (ADCs)

PEG linkers are also extensively used in the construction of ADCs. They connect a cytotoxic drug to a monoclonal antibody, which targets a specific antigen on cancer cells. The hydrophilic nature of the PEG linker can improve the solubility of the ADC and reduce aggregation. The length of the PEG chain can also influence the drug-to-antibody ratio (DAR) and the overall efficacy of the ADC.

Conclusion

This compound is a versatile homobifunctional linker with significant potential in bioconjugation and drug development. Its well-defined length, hydrophilicity, and the presence of Boc-protected amines make it an ideal tool for creating complex biomolecules, particularly in the burgeoning field of PROTACs. The experimental protocols provided in this guide offer a starting point for researchers to utilize this and similar PEG linkers in their work. Further optimization of reaction conditions will be necessary depending on the specific molecules being conjugated.

References

An In-depth Technical Guide to Homobifunctional PEG12 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of homobifunctional PEG12 linkers, covering their core functions, quantitative properties, and applications in scientific research and drug development. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical application of these versatile molecules.

Core Functions and Applications

A homobifunctional PEG12 linker is a chemical crosslinking reagent characterized by a polyethylene glycol (PEG) chain of 12 ethylene glycol units, flanked by identical reactive functional groups at both ends.[1][2] These linkers are instrumental in a variety of bioconjugation techniques due to the synergistic properties of the PEG spacer and the terminal reactive groups.[3][4]

The central PEG12 chain imparts several advantageous characteristics. Its hydrophilic nature significantly enhances the water solubility of the molecules it crosslinks, which is particularly beneficial for hydrophobic drugs or proteins that are prone to aggregation.[3] The flexibility and length of the PEG12 spacer arm allow for effective crosslinking of molecules while minimizing steric hindrance. Furthermore, PEG is known for its biocompatibility and ability to reduce the immunogenicity of conjugated molecules.

The identical reactive groups at each end of the linker enable the covalent coupling of two molecules that possess the corresponding reactive partners. This makes them ideal for applications such as:

  • Antibody-Drug Conjugates (ADCs): Homobifunctional PEG12 linkers are employed to conjugate cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapeutics. The PEG linker enhances the solubility and stability of the ADC.

  • PROTACs (Proteolysis-Targeting Chimeras): These linkers are used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The PEG12 linker connects the target protein binder and the E3 ligase ligand.

  • Protein Crosslinking: They are used to study protein-protein interactions, stabilize protein structures, and create protein complexes.

  • Proteomics: In proteomics research, these linkers are utilized in cross-linking mass spectrometry (XL-MS) to gain insights into protein conformations and interaction networks.

  • Nanoparticle and Surface Modification: Homobifunctional PEG12 linkers can be used to functionalize nanoparticles and surfaces to improve their biocompatibility and provide sites for further conjugation.

Data Presentation: Quantitative Properties of Homobifunctional PEG12 Linkers

The following tables summarize the key quantitative data for various commercially available homobifunctional PEG12 linkers.

Table 1: Properties of Amine-Reactive Homobifunctional PEG12 Linkers (NHS Ester)

PropertyBis-PEG12-NHS ester
Molecular Formula C36H60N2O20
Molecular Weight ( g/mol ) 840.9
CAS Number Not widely available
Purity Typically >95%
Solubility Soluble in DMSO, DMF

Data sourced from supplier information.

Table 2: Properties of Carboxyl-Reactive Homobifunctional PEG12 Linkers (Amine)

PropertyAmino-PEG12-amine
Molecular Formula C26H56N2O12
Molecular Weight ( g/mol ) 588.7
CAS Number 361543-12-6
Purity Typically >95%
Solubility Water, DMSO, DCM, DMF

Data sourced from supplier information.

Table 3: Properties of Hydroxyl-Terminated PEG12

PropertyPEG12
Molecular Formula C22H46O12
Molecular Weight ( g/mol ) 502.6
CAS Number 6809-70-7
Purity Typically >97%
Solubility Water, DMSO, DCM, DMF

Data sourced from supplier information.

Experimental Protocols

General Protocol for Protein-Protein Crosslinking using NHS-PEG12-NHS Ester

This protocol outlines the general steps for crosslinking two proteins using a homobifunctional NHS-ester PEG12 linker.

Materials:

  • Protein A and Protein B in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • NHS-PEG12-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare a solution of the target proteins (Protein A and Protein B) in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG12-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS-ester group is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Crosslinking Reaction:

    • Add a calculated molar excess of the NHS-PEG12-NHS ester stock solution to the protein solution. A common starting point is a 20 to 50-fold molar excess of the linker over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing during incubation is recommended.

  • Quenching the Reaction: Add a quenching solution, such as Tris-HCl, to a final concentration of 20-50 mM to react with and inactivate any excess NHS-ester linker. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagents from the crosslinked protein conjugate. This can be achieved by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

  • Analysis: Analyze the crosslinked products using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm the success of the crosslinking reaction.

General Protocol for Antibody-Drug Conjugation (ADC) using NHS-PEG12-NHS Ester

This protocol provides a general workflow for conjugating a small molecule drug containing a primary amine to an antibody.

Materials:

  • Monoclonal antibody (mAb) in PBS, pH 7.4

  • Amine-containing cytotoxic drug

  • NHS-PEG12-NHS ester

  • Anhydrous DMSO

  • SEC purification column

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into an amine-free buffer like PBS at a concentration of 5-10 mg/mL.

  • Linker-Drug Conjugation (Formation of Activated Drug):

    • In a separate reaction, dissolve the amine-containing drug and a molar excess of NHS-PEG12-NHS ester in anhydrous DMSO.

    • Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the drug-PEG12-NHS ester intermediate.

  • Antibody Conjugation:

    • Add the activated drug-PEG12-NHS ester solution to the antibody solution. A typical starting molar ratio is 5-10 equivalents of the activated drug per antibody.

    • Incubate the reaction for 1-4 hours at room temperature with gentle agitation.

  • Purification: Purify the resulting ADC from unconjugated drug, linker, and antibody using an SEC column.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and in vitro cytotoxicity assays.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

Experimental Workflow: Proteomics using a Homobifunctional Crosslinker

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results ProteinComplex Protein Complex in Solution Crosslinking Crosslinking with Homobifunctional PEG12 Linker ProteinComplex->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis Software (e.g., MeroX, pLink) LCMS->DataAnalysis Identification Identification of Crosslinked Peptides DataAnalysis->Identification PPI Protein-Protein Interaction Mapping Identification->PPI StructuralModeling Structural Modeling Identification->StructuralModeling

Caption: Experimental workflow for protein cross-linking mass spectrometry.

Logical Relationship: Synthesis of a PROTAC using a PEG12 Linker

PROTAC_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps TargetBinder Target Protein Binder (with reactive group) Step1 Step 1: Conjugate Linker to Target Binder TargetBinder->Step1 E3LigaseLigand E3 Ligase Ligand (with reactive group) Step2 Step 2: Conjugate Intermediate to E3 Ligase Ligand E3LigaseLigand->Step2 PEG12Linker Homobifunctional PEG12 Linker PEG12Linker->Step1 Intermediate Intermediate: Target Binder-PEG12 Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Caption: General synthetic scheme for a PROTAC using a PEG12 linker.

References

The Strategic Application of Boc-NH-PEG12-NH-Boc in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The design of these heterobifunctional molecules, which consist of a target-binding ligand and an E3 ligase-recruiting ligand joined by a chemical linker, is a multifaceted challenge. The linker, far from being a mere spacer, critically influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties. Among the diverse array of linkers, polyethylene glycol (PEG) chains have garnered significant attention. This technical guide focuses on the use of Boc-NH-PEG12-NH-Boc , a monodisperse PEG linker with twelve ethylene glycol units, in the development of PROTACs. We will delve into its physicochemical properties, role in PROTAC design, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs operate by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI, marking it for degradation by the 26S proteasome.[1] The linker connecting the two ligands plays a pivotal role in this process. Its length, flexibility, and chemical composition can significantly impact the stability and geometry of the ternary complex, which are crucial for efficient ubiquitination.[2][3]

PEG linkers, in particular, are widely employed in PROTAC design due to their favorable properties.[4] They can enhance the aqueous solubility of often lipophilic PROTAC molecules, a critical factor for bioavailability. The flexibility of the PEG chain can also be advantageous in allowing the two ligands to adopt an optimal orientation for ternary complex formation. Furthermore, the length of the PEG linker is a key parameter that can be tuned to optimize the distance between the POI and the E3 ligase for effective protein degradation.

This compound: A Key Building Block for PROTAC Synthesis

This compound is a homobifunctional linker featuring a 12-unit polyethylene glycol chain with both ends protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy allows for a controlled, stepwise synthesis of PROTACs. The Boc groups can be selectively removed under acidic conditions to reveal primary amines, which can then be coupled to the carboxylic acid functionalities on the target ligand or E3 ligase ligand.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published in the form of a datasheet, its properties can be inferred from its structure and general knowledge of PEG compounds.

PropertyDescription
Molecular Formula C35H68N2O15
Molecular Weight 772.9 g/mol
Appearance Typically a white to off-white solid or viscous oil
Solubility Soluble in a wide range of organic solvents (e.g., DMF, DMSO, DCM) and has good water solubility upon deprotection of the Boc groups.
Reactivity The Boc-protected amines are stable under basic and nucleophilic conditions, allowing for selective deprotection and subsequent amide bond formation.

PROTAC Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves several key steps, from cell entry to target protein degradation. The development and evaluation of a PROTAC follow a structured workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation PROTAC_Development_Workflow cluster_invitro In Vitro Assays Design PROTAC Design (Target, E3 Ligase, Linker Selection) Synthesis Chemical Synthesis Design->Synthesis In_Vitro_Eval In Vitro Evaluation Synthesis->In_Vitro_Eval In_Vivo_Eval In Vivo Evaluation In_Vitro_Eval->In_Vivo_Eval Promising Candidates Lead_Optimization Lead Optimization In_Vitro_Eval->Lead_Optimization Iterative Refinement Binding Binding Assays (SPR, ITC) In_Vitro_Eval->Binding Degradation Degradation Assays (Western Blot, DC50/Dmax) In_Vitro_Eval->Degradation Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) In_Vitro_Eval->Cell_Viability Lead_Optimization->Design

References

Applications of PEG Linkers in Drug Delivery and Nanotechnology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers have become an indispensable tool in the fields of drug delivery and nanotechnology. These hydrophilic, biocompatible, and non-immunogenic polymers serve as flexible spacers to connect therapeutic agents, targeting moieties, and nanoparticles, thereby enhancing their pharmacokinetic and pharmacodynamic properties. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a drug's solubility, stability, and circulation half-life, while reducing its immunogenicity and off-target toxicity.[1][2] This technical guide provides a comprehensive overview of the core applications of PEG linkers, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Principles of PEGylation

PEGylation leverages the unique physicochemical properties of PEG to favorably alter the characteristics of the conjugated molecule. The repeating ethylene oxide units of PEG create a hydrophilic cloud around the attached molecule, which offers several key advantages:

  • Increased Hydrodynamic Size: The attachment of PEG chains increases the overall size of the molecule, which reduces its renal clearance and prolongs its circulation time in the bloodstream.[3]

  • Steric Hindrance: The flexible PEG chains create a steric barrier that can protect the conjugated molecule from enzymatic degradation and recognition by the immune system.[3]

  • Enhanced Solubility: PEGylation can significantly improve the solubility of hydrophobic drugs, making them more amenable to formulation and administration.[4]

  • Reduced Immunogenicity: By masking antigenic epitopes on the surface of therapeutic proteins, PEG linkers can reduce the likelihood of an immune response.

The properties of the final PEGylated conjugate can be finely tuned by varying the length, architecture (linear vs. branched), and chemical functionality of the PEG linker.

Data Presentation: Quantitative Impact of PEG Linkers

The choice of PEG linker significantly impacts the performance of a drug conjugate. The following tables summarize quantitative data from various studies, highlighting the effects of PEG linker length and structure on key parameters in drug delivery systems.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
PEG Linker LengthADC PlatformClearance Rate (mL/kg/day)Half-life (t1/2)Reference
No PEGanti-CD30 ADC~8.5Not Reported
PEG4anti-CD30 ADC~6.5Not Reported
PEG8anti-CD30 ADC~4.0Not Reported
PEG12anti-CD30 ADC~3.5Not Reported
PEG24anti-CD30 ADC~2.5Not Reported
No PEGAffibody-MMAENot Reported19.6 min
4 kDa PEGAffibody-MMAENot Reported49 min (2.5-fold increase)
10 kDa PEGAffibody-MMAENot Reported219.5 min (11.2-fold increase)
Table 2: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity and In Vivo Efficacy
PEG Linker LengthADC PlatformCell LineIn Vitro IC50 (ng/mL)In Vivo Tumor Growth InhibitionReference
No PEGanti-CD30 ADCKarpas-299~10Not Reported
PEG2anti-CD30 ADCKarpas-299~10Not Reported
PEG4anti-CD30 ADCKarpas-299~10Not Reported
PEG8anti-CD30 ADCKarpas-299~10Not Reported
PEG12anti-CD30 ADCKarpas-299~10Not Reported
PEG24anti-CD30 ADCKarpas-299~10Not Reported
No PEGAffibody-MMAENCI-N871xLeast effective
4 kDa PEGAffibody-MMAENCI-N874.5x higherModerately effective
10 kDa PEGAffibody-MMAENCI-N8722x higherMost effective
Table 3: Pharmacokinetic Parameters of PEGylated Nanoparticles
Nanoparticle SystemPEG Molecular WeightElimination Half-life (t1/2β)Area Under the Curve (AUC)Reference
Chitosan NP750 Da9.87 ± 1.02 h40.21 ± 3.54 µg·h/mL
Chitosan NP2000 Da15.32 ± 1.25 h65.87 ± 5.12 µg·h/mL
Chitosan NP5000 Da21.45 ± 2.11 h98.74 ± 8.97 µg·h/mL
Gold NP5000 Da57.8 hNot Reported
Table 4: Comparison of Cleavable vs. Non-Cleavable Linkers in ADCs
Linker TypeKey FeatureAdvantageDisadvantageCommon ApplicationReference
Cleavable Contains a labile bond (e.g., hydrazone, disulfide, peptide)Enables intracellular release of the unmodified, potent drug; potential for bystander effect.Can be less stable in circulation, leading to premature drug release and off-target toxicity.Heterogeneous tumors where bystander killing is beneficial.
Non-cleavable Relies on lysosomal degradation of the antibody to release the drug-linker adduct.Higher plasma stability, potentially leading to a better safety profile and wider therapeutic window.The released drug-linker adduct may have reduced cell permeability and potency; limited bystander effect.Homogeneous tumors with high antigen expression.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis, conjugation, and characterization of PEGylated systems.

Protocol 1: Amine-Reactive PEGylation of a Monoclonal Antibody using an NHS Ester

This protocol describes the random modification of primary amines (lysine residues and the N-terminus) on a monoclonal antibody with a PEG-NHS ester.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb at a concentration of 1-10 mg/mL in an amine-free buffer.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG-NHS ester and byproducts by SEC or dialysis.

  • Characterization: Analyze the purified PEGylated antibody using SDS-PAGE to visualize the increase in molecular weight, and use techniques like HIC or LC-MS to determine the drug-to-antibody ratio (DAR).

Protocol 2: Thiol-Reactive PEGylation of a Peptide using a Maleimide Linker

This protocol describes the site-specific conjugation of a PEG-maleimide to a peptide containing a free cysteine residue.

Materials:

  • Thiol-containing peptide in a thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5)

  • PEG-Maleimide reagent

  • Anhydrous DMSO or DMF

  • Purification system (e.g., reversed-phase HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in a degassed, thiol-free buffer at a pH between 6.5 and 7.5. If the peptide contains disulfide bonds, they must be reduced (e.g., with TCEP) and the reducing agent removed prior to adding the PEG-maleimide.

  • PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the peptide solution with gentle stirring.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the PEGylated peptide from unreacted PEG-maleimide and other reagents using reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the PEGylated peptide using mass spectrometry.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a common method for determining the DAR of ADCs by separating species with different numbers of conjugated drugs.

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Buffer A (High Salt): e.g., 1.5 M ammonium sulfate in 20 mM sodium phosphate, pH 7.0

  • Buffer B (Low Salt): 20 mM sodium phosphate, pH 7.0

Procedure:

  • Sample Preparation: Dilute the ADC sample in Buffer A to an appropriate concentration for injection (e.g., 1 mg/mL).

  • Chromatography:

    • Equilibrate the HIC column with 100% Buffer A.

    • Inject the ADC sample.

    • Elute the bound species with a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-conjugated ADCs). The unconjugated antibody (DAR 0) will elute first.

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to PEG linker applications.

Cellular Uptake of PEGylated Nanoparticles

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space PEGylated_Nanoparticle PEGylated Nanoparticle Receptor Receptor PEGylated_Nanoparticle->Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Receptor-Mediated Endocytosis Endosome Early Endosome Clathrin_Coated_Pit->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Degradation of Nanoparticle Drug_Release->Cytoplasm Action on Target G Start Start Antibody_Prep Antibody Preparation (e.g., reduction of disulfides) Start->Antibody_Prep Linker_Payload_Prep Drug-Linker Synthesis Start->Linker_Payload_Prep Conjugation Conjugation Reaction Antibody_Prep->Conjugation Linker_Payload_Prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (HIC, MS for DAR) Purification->Characterization End End Characterization->End G Doxorubicin Doxorubicin (released from PEG-liposome) ROS Reactive Oxygen Species (ROS) Production Doxorubicin->ROS DNA_Damage DNA Damage Doxorubicin->DNA_Damage Mitochondrion Mitochondrion ROS->Mitochondrion Induces damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Note: Protocol for Boc Deprotection of Boc-NH-PEG12-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs). Its widespread use is attributed to its stability across a range of chemical conditions and its clean, facile removal under acidic conditions.[1][2] Boc-NH-PEG12-NH-Boc is a bifunctional, monodisperse polyethylene glycol (PEG) linker where both terminal amines are protected by Boc groups. The PEG12 spacer imparts desirable pharmacokinetic properties, such as increased hydrophilicity and a longer circulation half-life, to conjugated molecules.

This application note provides a detailed, robust protocol for the acidic deprotection of both Boc groups from this compound to yield the free diamine, H₂N-PEG12-NH₂. This resulting diamine is a critical building block for further chemical modifications. The primary method detailed herein utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly effective method for Boc group removal.[1][3]

Mechanism of Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate. The reaction proceeds through the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA. This is followed by the departure of a stable tert-butyl cation and the spontaneous decarboxylation of the resulting carbamic acid to furnish the free amine.[3] Due to the acidic conditions, the final product is typically isolated as an ammonium salt (e.g., a TFA salt).

G cluster_0 Deprotection Signaling Pathway Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ (TFA) Carbamic_Acid_Intermediate Carbamic Acid Intermediate Protonation->Carbamic_Acid_Intermediate - tert-Butyl Cation tBu_Cation tert-Butyl Cation Free_Amine Free Amine (as Ammonium Salt) Carbamic_Acid_Intermediate->Free_Amine - CO₂ CO2 Carbon Dioxide

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Quantitative Data Summary

While specific yields can vary based on the purity of the starting material and the precise execution of the protocol, the following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of this compound based on established literature for analogous compounds.

ParameterCondition 1Condition 2Condition 3
Acid Reagent Trifluoroacetic Acid (TFA)Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)Dichloromethane (DCM)1,4-Dioxane
Acid Concentration 20% (v/v)50% (v/v)4 M
Temperature Room Temperature (20-25°C)0°C to Room TemperatureRoom Temperature (20-25°C)
Reaction Time 2 - 4 hours1 - 2 hours2 - 4 hours
Expected Yield >90%>95%>90%
Expected Purity >95%>95%>95%
Notes Milder conditions, may require longer reaction times.Faster reaction, standard conditions.Alternative to TFA, product is the HCl salt.

Experimental Protocol

This protocol describes the removal of both Boc protecting groups from this compound to yield the corresponding diamine.

Materials and Equipment:
  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel) or centrifuge

  • High-vacuum pump

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • LC-MS for reaction monitoring and product characterization

Experimental Workflow Diagram

G start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool solution to 0°C (ice bath) dissolve->cool add_tfa Slowly add TFA (e.g., 50% v/v) cool->add_tfa react Stir at room temperature for 1-4 hours add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Complete precipitate Precipitate product with cold diethyl ether concentrate->precipitate isolate Isolate solid by filtration or centrifugation precipitate->isolate wash Wash solid with cold diethyl ether isolate->wash dry Dry product under high vacuum wash->dry end End: H2N-PEG12-NH2 (TFA salt) dry->end

References

Standard Conditions for TFA-Mediated Boc Removal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use is attributed to its stability under a broad range of conditions and its facile and clean removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the TFA-mediated deprotection of Boc-protected amines.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group with TFA proceeds via an acid-catalyzed elimination mechanism. The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][2]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.

  • Amine Salt Formation: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.

It is critical to perform this reaction in a well-ventilated area or with appropriate off-gassing, as the reaction generates carbon dioxide.

The Role of Scavengers

The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, tyrosine, and methionine. To mitigate these side reactions, scavengers are often added to the cleavage cocktail to trap the carbocations.

Quantitative Data Summary

The following table summarizes typical reaction conditions for TFA-mediated Boc deprotection based on literature precedents. The optimal conditions may vary depending on the specific substrate.

ParameterTypical ConditionsNotes
TFA Concentration 20-50% (v/v) in a solvent like DCM is common. Neat TFA can also be used for rapid deprotection.Higher concentrations of TFA generally lead to faster reaction times. A study comparing 55% TFA in DCM to 100% TFA found the former resulted in higher purity peptides in solid-phase synthesis.
Solvent Dichloromethane (DCM) is the most frequently used solvent.Other solvents such as 1,4-dioxane, methanol, and ethyl acetate have also been reported.
Temperature 0 °C to room temperature.The reaction is often initiated at 0 °C to control any initial exotherm and then allowed to warm to room temperature.
Reaction Time 30 minutes to 4 hours.Reaction progress should be monitored by an appropriate analytical technique such as TLC or LC-MS.

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution Phase

This protocol describes a general procedure for the deprotection of a Boc-protected amine in solution.

Materials:

  • Boc-protected amine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous DCM (approximately 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v, or as required by the specific substrate) to the stirred solution.

  • After the addition is complete, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature.

  • Stir the reaction for 1-3 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. To aid in the removal of residual TFA, the residue can be co-evaporated with toluene or DCM.

  • For aqueous work-up, dissolve the residue in an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Post-Deprotection Work-up using Ion-Exchange Resin

This protocol is an alternative work-up for sensitive or water-soluble amines where an aqueous work-up may be problematic.

Materials:

  • Crude TFA salt of the deprotected amine

  • Methanol or DCM

  • Basic ion-exchange resin (e.g., Amberlyst A-21)

Procedure:

  • Dissolve the crude TFA salt in a suitable solvent such as methanol or DCM.

  • Add a basic ion-exchange resin and stir the suspension for 1-2 hours.

  • Filter the resin and wash it thoroughly with the solvent.

  • Concentrate the combined filtrate under reduced pressure to obtain the free amine.

Visualizations

Boc_Deprotection_Workflow TFA-Mediated Boc Deprotection Workflow cluster_reaction Reaction cluster_workup Work-up Start Start Dissolve_Substrate Dissolve Boc-protected amine in anhydrous DCM Start->Dissolve_Substrate Cool Cool solution to 0 °C Dissolve_Substrate->Cool Add_TFA Slowly add TFA Cool->Add_TFA Stir Stir at 0 °C or RT (1-3h) Add_TFA->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Aqueous_Workup Aqueous Workup (Base Wash) Concentrate->Aqueous_Workup Resin_Workup Ion-Exchange Resin Workup Concentrate->Resin_Workup Isolate_Product Isolate Free Amine Aqueous_Workup->Isolate_Product Resin_Workup->Isolate_Product Boc_Deprotection_Mechanism Mechanism of TFA-Mediated Boc Deprotection Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl (+ TFA) Boc_Amine->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Elimination Elimination Protonated_Intermediate->Elimination Tert_Butyl_Cation tert-Butyl Cation Elimination->Tert_Butyl_Cation Carbamic_Acid Carbamic Acid Intermediate Elimination->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation CO2 Carbon Dioxide (gas) Decarboxylation->CO2 Free_Amine Free Amine Decarboxylation->Free_Amine Protonation_Amine Protonation by excess TFA Free_Amine->Protonation_Amine TFA_Salt Amine TFA Salt Protonation_Amine->TFA_Salt

References

Application Notes and Protocols for Amide Bond Formation Using Diamino-PEG12 after Boc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation and drug development to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The homobifunctional amine linker, H₂N-PEG12-NH₂, derived from the deprotection of its Boc-protected precursor (Boc-NH-PEG12-NH-Boc), is a versatile tool for crosslinking molecules containing carboxyl groups. This document provides detailed application notes and experimental protocols for the successful deprotection of this compound and the subsequent formation of stable amide bonds.

Boc Deprotection of this compound

The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA). This reaction is generally rapid and proceeds with high efficiency.

Experimental Protocol: Boc Deprotection

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration).

  • Reaction: To the stirred solution, add TFA to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% concentration.

  • Incubation: Allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: The progress of the deprotection can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the free amine.[1] Alternatively, LC-MS can be used for a more precise analysis of the reaction progress.[1] The disappearance of the Boc group's proton signal (a singlet around 1.4 ppm) in ¹H NMR spectroscopy also indicates reaction completion.[1]

  • Work-up and Isolation:

    • Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene can be performed.[1]

    • Precipitation: The resulting residue, the TFA salt of H₂N-PEG12-NH₂, can be precipitated by adding cold diethyl ether.

    • Isolation: Collect the precipitated product by filtration or centrifugation. Wash the product with cold diethyl ether to remove any remaining impurities.

    • Drying: Dry the final product, H₂N-PEG12-NH₂·2TFA, under vacuum. The product should be stored under desiccated conditions.

Quantitative Data: Boc Deprotection
ParameterValue/RangeAnalytical MethodReference
Purity of Starting Material (this compound) ≥95%HPLC, NMR[2]
Typical Reaction Yield >90%Gravimetric
Purity of Final Product (H₂N-PEG12-NH₂·2TFA) ≥95%HPLC, NMR

Amide Bond Formation with H₂N-PEG12-NH₂

The deprotected diamino-PEG12 linker can be readily conjugated to molecules containing carboxylic acid groups using carbodiimide chemistry, such as the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system. This two-step process first activates the carboxyl group with EDC to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester. This ester subsequently reacts with the primary amines of the PEG linker to form a stable amide bond.

Experimental Protocol: EDC/NHS Amide Coupling

Materials:

  • H₂N-PEG12-NH₂·2TFA

  • Carboxylic acid-containing molecule (Substrate)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or a suitable buffer (e.g., MES buffer for the activation step, PBS for the coupling step)

  • Quenching agent (e.g., hydroxylamine or 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography or reversed-phase HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing substrate in an appropriate solvent (e.g., anhydrous DMF or MES buffer, pH 4.7-6.0).

    • Add EDC-HCl (1.5-2.0 equivalents) and NHS (1.5-2.0 equivalents) to the solution.

    • Stir the reaction at room temperature for 15-30 minutes. The activation is most efficient at a pH of 4.5-7.2.

  • Coupling Reaction:

    • Dissolve H₂N-PEG12-NH₂·2TFA in the reaction buffer (e.g., PBS, pH 7.2-8.0, or DMF with a non-nucleophilic base like triethylamine to neutralize the TFA salt).

    • Add the solution of the deprotected PEG linker to the activated carboxylic acid solution. The reaction of the NHS-ester with the primary amine is most efficient at pH 7-8.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small amount of hydroxylamine or 2-mercaptoethanol to consume any unreacted NHS esters.

  • Purification: Purify the resulting conjugate using an appropriate chromatographic method, such as size-exclusion chromatography to remove unreacted small molecules or reversed-phase HPLC for higher purity.

  • Characterization: Confirm the successful conjugation and assess the purity of the final product by techniques such as LC-MS and ¹H NMR. The formation of the amide bond can be observed by the disappearance of the carboxylic acid proton signal and the appearance of new amide proton signals in the ¹H NMR spectrum.

Quantitative Data: Amide Bond Formation
ParameterValue/RangeAnalytical MethodReference
Purity of H₂N-PEG12-NH₂·2TFA ≥95%HPLC, NMR
Coupling Efficiency Typically 70-90% (substrate dependent)HPLC, LC-MS
Purity of Final Conjugate >90% (after purification)HPLC, LC-MS

Visualizing the Workflow and Chemical Reactions

Diagrams

Boc_Deprotection_Workflow cluster_0 Step 1: Boc Deprotection Boc_PEG_Boc This compound in DCM Add_TFA Add TFA (20-50%) Boc_PEG_Boc->Add_TFA 1. Stir Stir at RT for 1-2h Add_TFA->Stir 2. Evaporate Evaporate Solvent & Excess TFA Stir->Evaporate 3. Precipitate Precipitate with Cold Diethyl Ether Evaporate->Precipitate 4. Isolate Isolate & Dry Product Precipitate->Isolate 5. Product_1 H2N-PEG12-NH2 * 2TFA Isolate->Product_1 Yields

Caption: Workflow for the deprotection of this compound.

Amide_Coupling_Reaction cluster_1 Step 2: Amide Bond Formation Carboxylic_Acid R-COOH Activated_Ester R-CO-NHS Carboxylic_Acid->Activated_Ester + EDC, NHS EDC_NHS EDC, NHS Final_Conjugate R-CO-NH-PEG12-NH-CO-R Activated_Ester->Final_Conjugate + H2N-PEG12-NH2 (pH 7-8) Deprotected_PEG H2N-PEG12-NH2

Caption: Reaction scheme for EDC/NHS-mediated amide bond formation.

Logical_Relationship Start Start with This compound Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Intermediate H2N-PEG12-NH2 * 2TFA Deprotection->Intermediate Amide_Coupling Amide Coupling (EDC/NHS) Intermediate->Amide_Coupling Final_Product Final PEGylated Conjugate Amide_Coupling->Final_Product

Caption: Logical flow from protected PEG to the final conjugate.

Disclaimer

These protocols and application notes are intended for guidance and should be adapted by the end-user to their specific experimental conditions and substrates. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for EDC/NHS Coupling with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation and drug development to enhance the therapeutic properties of proteins, peptides, antibodies, and small molecules. The covalent attachment of PEG chains, a process known as PEGylation, can improve a molecule's solubility, stability, and pharmacokinetic profile by increasing its hydrodynamic size and shielding it from proteolytic degradation and immunological recognition.

One of the most common and versatile methods for PEGylation involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between a carboxyl group (-COOH) on a PEG linker and a primary amine (-NH2) on the target molecule. The reaction proceeds under mild aqueous conditions, making it suitable for a wide range of biomolecules.

This document provides detailed application notes and protocols for the successful conjugation of PEG linkers using EDC/NHS chemistry.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the PEG linker to form a highly reactive and unstable O-acylisourea intermediate.[1]

  • Formation of a Stable NHS Ester: This intermediate then reacts with NHS (or its water-soluble analog, Sulfo-NHS) to create a more stable, amine-reactive NHS ester.[1] This semi-stable ester can be purified or used in situ to react with a primary amine on the target molecule, forming a stable amide bond and releasing NHS.[1]

The use of NHS is crucial as it improves the efficiency of the coupling reaction and reduces the likelihood of side reactions.[2] The O-acylisourea intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group. The NHS ester is more resistant to hydrolysis, allowing for a more controlled and efficient conjugation to the target amine.[2]

Quantitative Data Summary

The efficiency of EDC/NHS-mediated PEGylation is influenced by several factors, including the molar ratios of the reagents, pH, reaction time, and the length of the PEG linker. The following table summarizes key quantitative data to guide the optimization of your conjugation protocol.

ParameterRecommended Range/ValueNotesReference(s)
Molar Ratio (EDC:PEG-COOH) 2:1 to 10:1A molar excess of EDC is required to drive the activation of the carboxyl group.
Molar Ratio (NHS:PEG-COOH) 2:1 to 10:1A molar excess of NHS stabilizes the activated intermediate, forming the NHS ester.
Molar Ratio (Activated PEG:Amine) 1:1 to 20:1The optimal ratio depends on the number of available amines on the target molecule and the desired degree of PEGylation.
Activation pH 4.5 - 6.0This pH range is optimal for the activation of the carboxyl group by EDC. MES buffer is a common choice.
Coupling pH 7.2 - 8.0The reaction of the NHS-activated PEG with the primary amine is most efficient at a neutral to slightly basic pH. PBS or borate buffers are suitable.
Activation Time 15 - 30 minutesIncubation of the PEG linker with EDC and NHS at room temperature is typically sufficient for activation.
Coupling Time 2 hours to overnightThe reaction can be performed at room temperature for a couple of hours or at 4°C overnight.
PEG Linker Length VariesLonger PEG chains can decrease clearance rates of bioconjugates. For example, in a study with an IgG-MMAE conjugate, increasing the PEG linker from PEG2 to PEG8 decreased the clearance rate by over 50%.

Experimental Protocols

Protocol 1: Two-Step Aqueous PEGylation of a Protein

This protocol is suitable for proteins and other biomolecules that are soluble and stable in aqueous solutions. The two-step process involves the activation of the carboxyl-terminated PEG linker, followed by conjugation to the amine-containing protein. This method is preferred when the protein also contains carboxyl groups to prevent EDC-mediated crosslinking of the protein itself.

Materials:

  • Carboxyl-terminated PEG linker (e.g., HOOC-PEG-OH, HOOC-PEG-NH2)

  • Protein to be PEGylated (containing primary amines)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Dissolve the carboxyl-terminated PEG linker in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Prepare the protein solution in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of PEG Linker:

    • In a reaction tube, combine the PEG linker solution with the freshly prepared EDC and NHS/Sulfo-NHS stock solutions. A molar excess of EDC and NHS over the PEG linker is recommended (e.g., a 5-fold molar excess of each).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Activated PEG Linker (Optional but Recommended):

    • To remove excess EDC and its byproducts, the activated PEG linker can be purified using a desalting column equilibrated with Coupling Buffer. This step is crucial for sensitive applications to prevent unwanted side reactions with the protein.

  • Conjugation to Protein:

    • Add the activated PEG linker solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized based on the desired degree of PEGylation (a starting point could be a 10- to 20-fold molar excess of the linker).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG linkers.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG linker, quenching reagent, and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).

Protocol 2: One-Pot Aqueous PEGylation of a Protein

This simplified protocol is suitable when the protein to be modified has a low density of surface carboxyl groups, or when some degree of protein-protein crosslinking is acceptable.

Materials:

  • Same as Protocol 1.

Procedure:

  • Reagent Preparation:

    • Prepare the reagents as described in Protocol 1, Step 1. Dissolve both the carboxyl-terminated PEG linker and the protein in the same reaction buffer, preferably a buffer with a pH between 6.0 and 7.2 (e.g., MES or PBS).

  • Conjugation Reaction:

    • In a single reaction tube, combine the protein solution and the carboxyl-terminated PEG linker at the desired molar ratio.

    • Add the freshly prepared EDC and NHS/Sulfo-NHS stock solutions to the protein-PEG mixture.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Follow the quenching and purification steps as described in Protocol 1, Steps 5 and 6.

Protocol 3: PEGylation in Organic Solvent

This protocol is suitable for small molecules or other substrates that are soluble in organic solvents. Anhydrous (dry) solvents are crucial to prevent the hydrolysis of EDC and the NHS ester.

Materials:

  • Carboxyl-terminated PEG linker

  • Amine-containing molecule

  • EDC hydrochloride

  • NHS

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Purification system (e.g., flash chromatography)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is thoroughly dried.

    • Dissolve the carboxyl-terminated PEG linker (1 equivalent) in anhydrous DMF or DCM.

    • In separate vials, dissolve EDC (2 equivalents) and NHS (2 equivalents) in a small amount of anhydrous DMF or DCM.

  • Activation of PEG Linker:

    • Add the EDC solution followed by the NHS solution to the PEG linker solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Conjugation:

    • Dissolve the amine-containing molecule (1.5 equivalents) in anhydrous DMF or DCM and add it to the activated PEG linker solution.

    • Add DIPEA (1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or LC-MS).

  • Purification:

    • The final PEGylated product can be purified from the reaction mixture using an appropriate method such as flash chromatography.

Visualizations

EDC/NHS Coupling Mechanism

EDC_NHS_Coupling cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea O_Acylisourea->PEG_COOH Hydrolysis PEG_NHS_Ester PEG-NHS Ester (amine-reactive) O_Acylisourea->PEG_NHS_Ester + EDC_byproduct Isourea byproduct NHS NHS NHS->PEG_NHS_Ester PEG_Conjugate PEG-Molecule Conjugate (stable amide bond) PEG_NHS_Ester->PEG_Conjugate + NHS_released NHS Amine_Molecule Molecule-NH2 Amine_Molecule->PEG_Conjugate

Caption: Mechanism of EDC/NHS mediated coupling of a carboxylated PEG linker to a primary amine.

Experimental Workflow for Protein PEGylation

PEGylation_Workflow start Start prep_reagents Prepare Reagents (PEG-COOH, Protein, Buffers, EDC, NHS) start->prep_reagents activation Activate PEG-COOH with EDC and NHS (15-30 min, RT) prep_reagents->activation conjugation Conjugate Activated PEG to Protein-NH2 (2h RT or overnight 4°C) activation->conjugation quenching Quench Reaction (e.g., with Hydroxylamine) conjugation->quenching purification Purify PEGylated Protein (Dialysis or SEC) quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS, HPLC) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the PEGylation of a protein using EDC/NHS chemistry.

Signaling Pathway of PEGylated Interferon (Peg-IFN)

Peg_IFN_Signaling Peg_IFN Pegylated Interferon-α IFNAR IFN-α Receptor (IFNAR1/IFNAR2) Peg_IFN->IFNAR Binds to JAK_STAT_pathway Canonical Pathway JAK1_TYK2 JAK1 / TYK2 (Phosphorylation) IFNAR->JAK1_TYK2 Non_canonical_pathway Non-Canonical Pathway RanBP3_up Upregulation of RanBP3 Expression IFNAR->RanBP3_up STAT1_STAT2 STAT1 / STAT2 (Phosphorylation) JAK1_TYK2->STAT1_STAT2 ISGF3 ISGF3 Complex Formation (STAT1/STAT2/IRF9) STAT1_STAT2->ISGF3 Nucleus_canonical Nucleus ISGF3->Nucleus_canonical Translocation ISRE ISRE (Interferon-Stimulated Response Element) Nucleus_canonical->ISRE Binds to ISG Transcription of Interferon-Stimulated Genes (ISGs) ISRE->ISG Antiviral_response Antiviral Response ISG->Antiviral_response Nucleus_non_canonical Nucleus RanBP3_up->Nucleus_non_canonical Increased Nuclear RanBP3 beta_catenin_complex RanBP3 / β-catenin Complex Nucleus_non_canonical->beta_catenin_complex Forms complex with nuclear β-catenin beta_catenin_export Nuclear Export of β-catenin beta_catenin_complex->beta_catenin_export Wnt_signaling_down Inhibition of Wnt/β-catenin Signaling beta_catenin_export->Wnt_signaling_down

Caption: Signaling pathways of PEGylated Interferon-α, including the canonical JAK-STAT pathway.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)Reference(s)
Low or No Conjugation Inactive EDC/NHS (hydrolyzed)Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture condensation.
Incorrect buffer pHEnsure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.0.
Presence of competing nucleophiles in buffers (e.g., Tris, glycine)Use non-amine, non-carboxylate containing buffers such as MES and PBS.
Hydrolysis of NHS-esterPerform the conjugation step immediately after the activation step.
Precipitation of Protein High concentration of EDCTry reducing the molar excess of EDC used in the reaction.
Protein instability in the reaction bufferPerform a buffer exchange to ensure the protein is soluble and stable in the chosen buffers.
High degree of PEGylationReduce the molar ratio of the PEG linker to the protein to decrease the number of PEG chains attached.

Conclusion

EDC/NHS chemistry provides a robust and versatile method for the PEGylation of a wide range of molecules. By carefully controlling the reaction conditions, particularly the pH and the molar ratios of the reagents, researchers can achieve efficient and specific conjugation. The protocols and data provided in this document serve as a comprehensive guide for developing and optimizing PEGylation strategies to enhance the therapeutic potential of biomolecules.

References

Application Notes and Protocols for the Use of Boc-NH-PEG12-NH-Boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of polyethylene glycol (PEG) linkers into peptides is a widely employed strategy to enhance their therapeutic properties. PEGylation can improve solubility, increase in vivo stability by providing protection from proteolytic degradation, and reduce immunogenicity.[1] The bifunctional linker, Boc-NH-PEG12-NH-Boc, is a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the construction of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).[2][3] This linker allows for the sequential and controlled introduction of two different molecular entities.

This document provides detailed application notes and experimental protocols for the effective use of this compound in Boc-chemistry-based solid-phase peptide synthesis.

Advantages of Using this compound

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic peptides.[4]

  • Increased Biocompatibility: PEGs are well-known for their biocompatible and non-toxic nature.[4]

  • Reduced Immunogenicity: The PEG moiety can shield the peptide from the host's immune system.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the peptide, leading to reduced renal clearance and a longer circulation half-life.

  • Versatile for Complex Conjugates: The bifunctional nature of the linker is ideal for synthesizing molecules that require the precise orientation of two different components, such as in PROTACs where a target-binding ligand and an E3 ligase ligand are connected.

Data Presentation

The incorporation of a PEG linker can have a significant impact on the overall yield and purity of the synthesized peptide. The following table summarizes typical results observed when comparing a native peptide to its PEGylated counterpart.

ParameterNative PeptidePEGylated Peptide (with PEG12)Notes
Crude Peptide Yield (%) 65 - 8070 - 85The increased mass of the PEG linker contributes to a higher crude yield by weight.
Crude Peptide Purity (by HPLC, %) 50 - 7055 - 75PEGylation can sometimes improve the synthesis efficiency by reducing aggregation on the resin.
Final Purified Peptide Yield (%) 20 - 3025 - 40Improved solubility of the PEGylated peptide can facilitate more efficient purification.
Solubility Low to ModerateHighThe hydrophilic PEG chain significantly enhances the aqueous solubility of the peptide.

Note: These values are illustrative and can vary depending on the peptide sequence, length, and specific synthesis conditions.

Experimental Protocols

This section outlines the detailed methodologies for the incorporation of this compound into a peptide sequence on a solid support using Boc chemistry.

Materials and Reagents
  • This compound

  • Merrifield resin or other suitable Boc-compatible resin

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Diethyl ether (cold)

  • Kaiser test kit

Protocol 1: Attachment of the First Ligand/Amino Acid to the Resin

This protocol assumes the synthesis of a peptide where a specific ligand (e.g., for a PROTAC) is first attached to the resin, followed by the PEG linker and then the peptide chain.

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • First Amino Acid/Ligand Coupling:

    • Dissolve the first Boc-protected amino acid or carboxyl-functionalized ligand (2-4 equivalents relative to resin loading) and a coupling reagent like HBTU (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the solution to activate the carboxylic acid.

    • Add the activated amino acid/ligand solution to the swollen resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

Protocol 2: Selective Deprotection and Coupling of this compound

This is a critical step that involves the selective removal of one Boc group from the symmetrical linker to allow for directional coupling.

  • Boc Deprotection of Resin-Bound Amino Acid/Ligand:

    • Swell the resin in DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc group from the attached amino acid/ligand.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

    • Neutralize the resin with 10% DIEA in DMF (2 x 5 minutes).

    • Wash the resin with DMF (5x).

  • Coupling of the First Amine of this compound:

    • Dissolve this compound (2 equivalents) and a coupling reagent (e.g., HBTU, 2 equivalents) in DMF.

    • Add DIEA (4 equivalents) to the solution.

    • Add the activated linker solution to the resin.

    • Agitate the mixture for 4-6 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Selective Mono-Deprotection of the Terminal Boc Group:

    • This step requires carefully controlled conditions to achieve selective deprotection.

    • Swell the resin in DCM.

    • Use a milder TFA solution (e.g., 10-15% TFA in DCM) and a shorter reaction time (e.g., 10-15 minutes) at 0°C.

    • Immediately after the reaction, wash the resin with cold DCM to quench the reaction.

    • Neutralize with 10% DIEA in DMF.

    • Wash thoroughly with DMF.

    • Confirm the presence of a free amine using the Kaiser test. If the test is negative, the deprotection was unsuccessful. If it is strongly positive, di-deprotection may have occurred. A faint positive result is desired.

Protocol 3: Peptide Chain Elongation
  • Coupling of the First Amino Acid of the Peptide Chain:

    • Couple the next Boc-protected amino acid using the standard coupling protocol described in Protocol 1, step 2.

  • Subsequent Amino Acid Cycles:

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage and Deprotection
  • Final Boc Deprotection: Remove the N-terminal Boc group using 25-50% TFA in DCM.

  • Resin Washing and Drying: Wash the fully synthesized peptide-resin with DMF, DCM, and methanol, and dry thoroughly under vacuum.

  • HF Cleavage:

    • Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and safety precautions.

    • Place the dried peptide-resin in an HF-resistant vessel.

    • Add a scavenger such as anisole (typically 10% v/v).

    • Cool the vessel to -5 to 0°C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Collect the peptide by filtration or centrifugation.

    • Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.

Mandatory Visualizations

SPPS_Workflow Resin Solid Support (e.g., Merrifield Resin) Attach_Ligand Attach First Ligand/Amino Acid Resin->Attach_Ligand 1. Loading Deprotection1 Boc Deprotection (25-50% TFA) Attach_Ligand->Deprotection1 Couple_Linker Couple This compound Deprotection1->Couple_Linker 2. Neutralization Selective_Deprotection Selective Mono-Boc Deprotection (Mild TFA) Couple_Linker->Selective_Deprotection Peptide_Elongation Peptide Chain Elongation (Cycles) Selective_Deprotection->Peptide_Elongation 3. Neutralization Final_Cleavage Final Cleavage & Deprotection (HF) Peptide_Elongation->Final_Cleavage 4. Synthesis Complete Purified_Peptide Purified PEGylated Peptide Final_Cleavage->Purified_Peptide 5. Purification

Caption: General workflow for SPPS using this compound.

Linker_Functionalization cluster_resin On-Resin Resin_Ligand Resin-Ligand-NH2 Resin_Linker_Boc Resin-Ligand-NH-PEG12-NH-Boc Resin_Linker_NH2 Resin-Ligand-NH-PEG12-NH2 Resin_Linker_Boc->Resin_Linker_NH2 Selective Deprotection Resin_Peptide Resin-Ligand-NH-PEG12-NH-Peptide Boc_Linker This compound Boc_Linker->Resin_Linker_Boc Coupling Boc_AA Boc-Amino Acid Boc_AA->Resin_Peptide Coupling

Caption: Differential functionalization of the PEG linker on the solid support.

Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-Peptide-Resin Protonation Protonation of Boc Carbonyl Boc_Peptide->Protonation + H+ (from TFA) Carbocation tert-Butyl Carbocation Formation Protonation->Carbocation Loss of CO2 and tert-Butanol Deprotected_Peptide H3N+-Peptide-Resin Protonation->Deprotected_Peptide

Caption: Simplified mechanism of Boc group deprotection by TFA.

References

Application Notes and Protocols for Boc-NH-PEG12-NH-Boc as a Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index. Among the various linker technologies, discrete polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs.

This document provides detailed application notes and protocols for the use of Boc-NH-PEG12-NH-Boc, a bifunctional, monodisperse PEG linker, in the development of ADCs. The two Boc-protected amine groups on this linker allow for a versatile "pendant" or branched architecture, which can effectively shield hydrophobic payloads, leading to improved solubility, reduced aggregation, and favorable pharmacokinetic profiles.[1][2]

Advantages of the this compound Linker

The incorporation of a pendant di-PEG12 linker architecture offers several key advantages in ADC design:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to a propensity for ADC aggregation. The dual PEG12 chains of this linker impart significant hydrophilicity, which can mitigate aggregation and improve the solubility of the final ADC conjugate.[1][2]

  • Improved Pharmacokinetics: The hydrophilic PEG chains can create a hydration shell around the payload, shielding it from non-specific interactions and enzymatic degradation. This can lead to a longer circulation half-life and reduced plasma clearance, thereby increasing the exposure of the tumor to the ADC.[1]

  • Reduced Aggregation: By effectively masking the hydrophobicity of the drug payload, the pendant PEG12 linker helps prevent the formation of ADC aggregates. Aggregation is a major challenge in ADC manufacturing and can lead to immunogenicity and altered efficacy.

  • Defined Spacer Length: The use of a monodisperse PEG12 linker provides a precise and well-defined spacer between the antibody and the drug. This can be crucial for optimizing steric hindrance and ensuring efficient interaction of the antibody with its target antigen.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on ADCs utilizing PEG linkers, with a focus on architectures relevant to the di-PEG12 pendant design.

Table 1: Impact of Pendant PEG12 Linker Architecture on ADC Pharmacokinetics

Linker Architecture (DAR ~8)Clearance Rate (mL/day/kg)Area Under the Curve (AUC)Reference
Linear PEG24High~3-fold lower than Pendant
Pendant (di-PEG12) Low ~3-fold higher than Linear

Table 2: In Vitro Cytotoxicity of ADCs with PEG Linkers

Cell LineADC with PEG Linker (Representative IC50)PayloadReference
NCI-N87 (HER2-positive)13-50 ng/mLMMAE
BT-474 (HER2-positive)13-43 ng/mLMMAE
SK-BR-3 (HER2-positive)>0.1 nMCUS 245C
SK-OV-3 (HER2-positive)0.07 ± 1.23 nMCUS 245C

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.

Table 3: In Vivo Efficacy of ADCs with PEG Linkers in Xenograft Models

Tumor ModelTreatment GroupTumor Growth InhibitionReference
NCI-N87 Gastric CancerADC with 10 kDa PEG-MMAESignificant tumor regression
Ovarian CancerDAR 8 ADC with Pendant PEG12-DM1Higher tumor volume reduction than control

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using the this compound linker and a tubulin inhibitor payload such as Monomethyl Auristatin E (MMAE).

Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Antibody Preparation cluster_2 Step 3: ADC Conjugation & Purification cluster_3 Step 4: ADC Characterization A This compound B Boc Deprotection (TFA/DCM) A->B C H2N-PEG12-NH2 B->C E Conjugation C->E D Payload Activation (e.g., MMAE-NHS ester) D->E F Purified Linker-Payload E->F J Conjugation of Linker-Payload to mAb-SH F->J G Monoclonal Antibody H Partial Reduction (e.g., TCEP or DTT) G->H I Reduced Antibody (mAb-SH) H->I I->J K Crude ADC J->K L Purification (e.g., SEC, HIC) K->L M Purified ADC L->M N DAR Determination (UV-Vis, HIC) M->N O Purity & Aggregation (SEC) M->O P In Vitro Cytotoxicity M->P Q In Vivo Efficacy M->Q

Caption: General workflow for the synthesis and characterization of an ADC using a Boc-protected PEG linker.

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of residual TFA. The resulting product is the di-amino-PEG12 as a TFA salt.

Protocol 2: Preparation of Linker-Payload (e.g., with MMAE)
  • Payload Activation (if necessary): If the payload has a carboxylic acid group (like MMAE), activate it to an NHS ester. Dissolve the payload in anhydrous N,N-Dimethylformamide (DMF). Add N,N'-Disuccinimidyl carbonate (DSC) and a base such as Diisopropylethylamine (DIPEA). Stir at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation: Dissolve the di-amino-PEG12 TFA salt in anhydrous DMF. Add DIPEA to neutralize the TFA salt. Add the activated payload solution to the linker solution.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by LC-MS.

  • Purification: Purify the linker-payload conjugate using reverse-phase HPLC to obtain the pure product.

Protocol 3: Antibody Reduction and ADC Conjugation
  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Reduction: To partially reduce the interchain disulfide bonds of the antibody, add a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The molar excess of the reducing agent will determine the final drug-to-antibody ratio (DAR). A typical starting point is a 2-10 molar excess of TCEP per antibody. Incubate at 37°C for 30-90 minutes.

  • Purification of Reduced Antibody: Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with a conjugation buffer (e.g., PBS with EDTA).

  • Conjugation: Add the purified linker-payload solution to the reduced antibody solution. The molar excess of the linker-payload over the antibody should be optimized (typically 5-20 fold excess).

  • Reaction: Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.

  • Quenching: Stop the reaction by adding an excess of a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups on the linker (if applicable) or other reactive groups.

Protocol 4: ADC Purification and Characterization
  • Purification: Purify the ADC from unconjugated linker-payload, unreacted antibody, and other impurities using techniques such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the wavelength corresponding to the payload's maximum absorbance. HIC can also be used to determine the distribution of different DAR species.

    • Purity and Aggregation: Assess the purity and the percentage of high molecular weight aggregates of the ADC by SEC.

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC by determining its half-maximal inhibitory concentration (IC50) in target antigen-expressing and non-expressing cancer cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).

    • In Vivo Efficacy: Evaluate the anti-tumor activity of the ADC in a relevant xenograft animal model. Monitor tumor growth inhibition over time compared to control groups.

Mechanism of Action: ADC with a Tubulin Inhibitor Payload (MMAE)

ADCs utilizing the this compound linker are designed to be stable in circulation and deliver the cytotoxic payload specifically to antigen-expressing tumor cells. When the payload is a tubulin inhibitor like MMAE, the mechanism of action follows a well-defined pathway leading to apoptosis.

Signaling Pathway of MMAE-Induced Apoptosis

MMAE_Apoptosis_Pathway cluster_0 Cellular Uptake and Payload Release cluster_1 Microtubule Disruption and Mitotic Arrest cluster_2 Apoptosis Induction A ADC binds to target antigen B Internalization via endocytosis A->B C Trafficking to Lysosome B->C D Linker Cleavage (if cleavable linker is used) C->D E Release of MMAE into cytoplasm D->E F MMAE binds to tubulin E->F G Inhibition of tubulin polymerization F->G H Disruption of microtubule dynamics G->H I Mitotic spindle malformation H->I J Cell cycle arrest at G2/M phase I->J K Activation of intrinsic apoptotic pathway J->K L Mitochondrial outer membrane permeabilization K->L M Release of Cytochrome c L->M N Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) M->N O Activation of Initiator Caspase-9 N->O P Activation of Executioner Caspases (Caspase-3, -7) O->P Q Cleavage of cellular substrates (e.g., PARP) P->Q R Apoptosis Q->R

References

Application Notes: Crosslinking Proteins with Boc-NH-PEG12-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Boc-NH-PEG12-NH-Boc is a homobifunctional crosslinking reagent that contains two tert-butyloxycarbonyl (Boc)-protected amine groups at either end of a 12-unit polyethylene glycol (PEG) spacer. The Boc protecting groups can be removed under acidic conditions, revealing primary amines that can then be conjugated to target functional groups on proteins.[1] This hydrophilic PEG linker is particularly valuable in bioconjugation, drug delivery, and proteomics research for creating stable crosslinks between proteins or labeling proteins for various applications.[2][3] The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[4][5] This document provides detailed protocols for the use of this compound in protein crosslinking applications.

Key Features:

  • Homobifunctional: Contains two identical reactive groups (after deprotection).

  • PEG Spacer: The 12-unit PEG chain is hydrophilic, flexible, and enhances the solubility of the crosslinker and the resulting conjugate.

  • Boc-Protected Amines: The Boc groups provide stability during storage and allow for controlled, stepwise conjugation following deprotection.

  • Versatility: Can be used to form protein-protein conjugates, for intramolecular crosslinking to study protein conformation, and in the development of antibody-drug conjugates (ADCs) and PROTACs.

Quantitative Data Summary

The efficiency of Boc deprotection and subsequent crosslinking can be monitored and quantified using techniques such as HPLC and LC-MS. Below are tables summarizing typical reaction conditions and expected outcomes for the key steps in the crosslinking workflow.

Table 1: Boc Deprotection Reaction Conditions

ParameterValueReference
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
TFA Concentration 20-50% (v/v)
Temperature 0°C to Room Temperature (20-25°C)
Reaction Time 30 minutes - 2 hours
Monitoring TLC or LC-MS

Table 2: Amine-Reactive Crosslinking via NHS Ester Activation

ParameterValueReference
Activation Reagents EDC and NHS (or Sulfo-NHS)
Molar Ratio (Linker:EDC:NHS) 1 : 1.1 : 1.1
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.2-8.0
Reaction Time 1-4 hours at Room Temperature
Quenching Reagent Tris or Glycine buffer

Table 3: Quantitative Analysis of Crosslinking Efficiency

Analytical MethodMeasured ParameterTypical ApplicationReference
SDS-PAGE Appearance of higher molecular weight bandsQualitative assessment of crosslinkingN/A
HPLC Relative peak areas of starting material and productMonitoring reaction progress and purity
LC-MS/MS Identification and quantification of crosslinked peptidesHigh-confidence identification of crosslinked sites

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting groups to generate the free amine form of the PEG12 linker.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene (for co-evaporation)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • The resulting deprotected linker (H2N-PEG12-NH2) as a TFA salt can be used directly in the next step or further purified.

Protocol 2: Two-Step Protein Crosslinking using this compound and EDC/NHS Chemistry

This protocol describes the crosslinking of two proteins (Protein A and Protein B) containing available carboxyl and amine groups, respectively.

Materials:

  • Deprotected H2N-PEG12-NH2 (from Protocol 1)

  • Protein A (with available carboxyl groups)

  • Protein B (with available amine groups)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns

Procedure:

Step 1: Activation of Protein A with the Deprotected Linker

  • Dissolve the deprotected H2N-PEG12-NH2 linker in Activation Buffer.

  • Prepare a solution of Protein A in Activation Buffer.

  • Add the linker solution to the Protein A solution.

  • Add EDC and NHS to the reaction mixture (a common starting point is a 10- to 20-fold molar excess of linker and coupling reagents over the protein).

  • Incubate the reaction for 15-30 minutes at room temperature.

  • Remove excess crosslinker and byproducts using a desalting column equilibrated with Coupling Buffer.

Step 2: Conjugation to Protein B

  • Immediately add the activated Protein A-linker conjugate to a solution of Protein B in Coupling Buffer.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purify the final protein-protein conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.

Visualizations

G cluster_deprotection Boc Deprotection Workflow Boc_Linker This compound in DCM TFA_Addition Add TFA (20-50%) at 0°C Boc_Linker->TFA_Addition Reaction Stir at RT for 1-2 hours TFA_Addition->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Deprotected_Linker H2N-PEG12-NH2 (TFA Salt) Evaporation->Deprotected_Linker G cluster_crosslinking Two-Step Protein Crosslinking Protein_A Protein A (-COOH) Activation EDC, NHS Activation Protein_A->Activation Linker H2N-PEG12-NH2 Linker->Activation Activated_Complex Protein A-PEG12-NH2 Activation->Activated_Complex Conjugation Conjugation Activated_Complex->Conjugation Protein_B Protein B (-NH2) Protein_B->Conjugation Final_Conjugate Protein A-PEG12-Protein B Conjugation->Final_Conjugate G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Molecule (Target Binder-Linker-E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

Surface Modification of Nanoparticles with PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles with Poly(ethylene glycol) (PEG) linkers. PEGylation is a widely adopted strategy to improve the systemic circulation time, stability, and therapeutic efficacy of nanoparticles for drug delivery and diagnostic applications. By forming a hydrophilic protective layer, PEG reduces opsonization by plasma proteins, thereby minimizing uptake by the mononuclear phagocyte system (MPS) and prolonging the nanoparticle's presence in the bloodstream.[1][2][3]

Introduction to Nanoparticle PEGylation

The covalent attachment of PEG chains to the surface of nanoparticles, a process known as PEGylation, offers numerous advantages for in vivo applications.[4] This surface modification creates a "stealth" effect, enabling nanoparticles to evade rapid clearance by the immune system.[5] The benefits of PEGylation include:

  • Prolonged Systemic Circulation: By reducing protein adsorption and subsequent recognition by macrophages, PEGylation significantly increases the blood circulation half-life of nanoparticles.

  • Improved Stability: The hydrophilic PEG layer prevents nanoparticle aggregation, enhancing their colloidal stability in biological fluids.

  • Reduced Immunogenicity: PEG coatings can mask the nanoparticle surface, reducing the likelihood of an immune response.

  • Enhanced Tumor Accumulation: The extended circulation time allows for greater accumulation of nanoparticles in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

The effectiveness of PEGylation is influenced by several factors, including the molecular weight of the PEG, the grafting density on the nanoparticle surface, and the conformation of the PEG chains (mushroom vs. brush regime).

Quantitative Data on PEGylated Nanoparticles

The following tables summarize key quantitative data from various studies, highlighting the impact of PEGylation on the physicochemical properties and in vivo behavior of nanoparticles.

Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential

Nanoparticle CorePEG Molecular Weight (kDa)Change in Hydrodynamic Diameter (nm)Change in Zeta Potential (mV)Reference
Itraconazole-loaded NPs-253 to 286-30.1 to -18.6
Gold Nanoparticles (AuNPs)5Increase of ~6-10 nm per PEG layerBecomes more neutral
PLGA Nanoparticles5~130 (final size)-

Table 2: In Vivo Circulation Half-Life of PEGylated Nanoparticles

Nanoparticle SystemPEG Molecular Weight (kDa)Circulation Half-life (t½)Comparison (Un-PEGylated)Reference
Liposomes5Up to 5 hours< 30 minutes
PLGA Nanoparticles-> 30 hours8 hours
Gold Nanoparticles (AuNPs)-57.0 hours (elimination)-
Polymer-based Micelles54.6 minutes-
Polymer-based Micelles107.5 minutes-
Polymer-based Micelles2017.7 minutes-
Latex Particles>513 hours20 minutes

Table 3: Biodistribution of PEGylated Gold Nanoparticles (PEG-AuNPs) in Rats (0.7 mg/kg i.v. injection)

Time PointBlood (% Injected Dose)Liver (% Injected Dose)Spleen (% Injected Dose)Reference
1 hour~12.6%--
24 hours<1%High AccumulationHigh Accumulation
28 days<0.6%RemainedRemained

Table 4: PEG Grafting Density on Gold Nanoparticles

AuNP Core Diameter (nm)PEG Molecular Weight (kDa)Grafting Density (PEG/nm²)Reference
~1021.9 - 2.5
~10201.0 - 1.2
152.13.93
1551.40.31
8 - 1112.5 - 6.5

Experimental Protocols

This section provides detailed protocols for the PEGylation of two common nanoparticle types: gold nanoparticles (AuNPs) and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Protocol 1: One-Step Synthesis and PEGylation of Gold Nanoparticles

This protocol describes a facile, one-step method for synthesizing PEGylated gold nanoparticles where PEG acts as both a reducing and stabilizing agent.

Materials:

  • Gold(III) chloride hydrate (HAuCl₄)

  • Poly(ethylene glycol) (PEG), unmodified

  • Sodium hydroxide (NaOH), 1% solution

  • Ultrapure water

  • Erlenmeyer flask

  • Magnetic stirrer with heating plate

  • Water bath

Procedure:

  • Prepare a mixture of unmodified PEG, 1% NaOH solution, and ultrapure water in an Erlenmeyer flask.

  • Heat the mixture to 50°C in a water bath with constant and vigorous stirring.

  • Promptly add an aqueous solution of HAuCl₄ to the PEG solution.

  • Gradually increase the temperature of the resulting mixture to 80°C.

  • Continue heating and stirring until the solution color changes to a stable wine-red, indicating the formation of PEG-AuNPs.

  • Cool the colloidal solution to room temperature.

  • Purification (Optional but Recommended): To remove excess, unbound PEG, centrifuge the solution at high speed (e.g., 16,000 rpm for 10 minutes). Discard the supernatant and resuspend the nanoparticle pellet in fresh ultrapure water.

Characterization:

  • UV-Vis Spectroscopy: Confirm the formation of AuNPs by observing the Surface Plasmon Resonance (SPR) peak, typically between 520-530 nm for spherical nanoparticles.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and size distribution of the PEG-AuNPs.

  • Zeta Potential: Determine the surface charge of the nanoparticles.

  • Transmission Electron Microscopy (TEM): Visualize the morphology and core size of the AuNPs.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Confirm the presence of PEG on the nanoparticle surface by identifying characteristic PEG vibrational bands (e.g., C-O-C stretching around 1100 cm⁻¹).

Protocol 2: PEGylation of PLGA Nanoparticles using a Lipid-PLGA Hybrid Method

This protocol details a single-step nanoprecipitation method to produce PEGylated PLGA nanoparticles encapsulating a hydrophobic drug, using a phospholipid-PEG conjugate.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) or similar lipid-PEG conjugate

  • Hydrophobic drug (e.g., Doxorubicin)

  • Chloroform

  • Dichloromethane (DCM)

  • Deionized water

  • Vortex mixer

  • Rotary evaporator or gentle stream of air

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve PLGA and DSPE-PEG in chloroform (e.g., at a 1:1 weight ratio).

    • If encapsulating a drug, dissolve the hydrophobic drug in this organic solvent mixture.

    • Evaporate the chloroform under a gentle stream of air or using a rotary evaporator to form a thin polymer-lipid-drug film.

    • Redisperse the film in a small volume of a water-miscible organic solvent like dichloromethane.

  • Nanoprecipitation:

    • Rapidly inject the organic phase into a larger volume of deionized water under vigorous stirring.

    • The organic solvent will diffuse into the aqueous phase, leading to the precipitation of drug-loaded PEGylated PLGA nanoparticles.

  • Purification:

    • Stir the nanoparticle suspension overnight in a fume hood to allow for complete evaporation of the organic solvent.

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the pellet several times with deionized water to remove any unencapsulated drug and excess reagents.

    • Lyophilize the final nanoparticle pellet for long-term storage.

Characterization:

  • DLS and Zeta Potential: To determine the size, polydispersity index (PDI), and surface charge.

  • TEM or Scanning Electron Microscopy (SEM): To analyze the morphology of the nanoparticles.

  • Drug Loading and Encapsulation Efficiency: Quantify the amount of drug encapsulated within the nanoparticles using techniques like UV-Vis spectroscopy or HPLC after dissolving the nanoparticles in a suitable solvent.

  • In Vitro Drug Release: Perform a drug release study, typically in a phosphate-buffered saline (PBS) solution at 37°C, to evaluate the release kinetics.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for nanoparticle PEGylation and the signaling pathways involved in macrophage uptake.

Experimental Workflow for Nanoparticle PEGylation

G cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_characterization Characterization NP_Prep Nanoparticle Synthesis (e.g., AuNP, PLGA NP) Mixing Mixing of Nanoparticles and PEG Linkers NP_Prep->Mixing PEG_Linker PEG Linker Preparation (e.g., Thiol-PEG, Lipid-PEG) PEG_Linker->Mixing Incubation Incubation under Controlled Conditions Mixing->Incubation Centrifugation Centrifugation/ Dialysis Incubation->Centrifugation Washing Washing to Remove Excess Reagents Centrifugation->Washing Physicochemical Physicochemical Analysis (DLS, Zeta, TEM) Washing->Physicochemical Quantification Quantification of PEG (TGA, NMR, HPLC) Washing->Quantification

Caption: Experimental workflow for the surface modification of nanoparticles with PEG linkers.

Macrophage Uptake of Nanoparticles

G cluster_recruitment Macrophage Recruitment cluster_survival Macrophage Survival & Differentiation cluster_inhibition Therapeutic Inhibition (Potential) Tumor_Cells Tumor Cells CCL2 CCL2 Tumor_Cells->CCL2 Secretes CCR2 CCR2 CCL2->CCR2 Binds to Monocyte Monocyte Monocyte->CCR2 Expresses Recruitment Recruitment to Tumor Site CCR2->Recruitment Mediates Stromal_Cells Tumor/Stromal Cells CSF1 CSF1 Stromal_Cells->CSF1 Secretes CSF1R CSF1R CSF1->CSF1R Binds to Macrophage_Precursor Macrophage Precursor Macrophage_Precursor->CSF1R Expresses Survival Survival & Differentiation to TAM CSF1R->Survival Promotes Anti_CCL2 Anti-CCL2/CCR2 Therapy Anti_CCL2->Recruitment Blocks Anti_CSF1R Anti-CSF1R Therapy Anti_CSF1R->Survival Blocks

References

Application Notes and Protocols for PEGylation of Small Molecules for Improved Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. While extensively utilized for large molecules like proteins and peptides, its application to small molecule drugs presents unique advantages and challenges. Small molecule drugs often suffer from poor solubility, rapid clearance, and undesirable biodistribution, limiting their therapeutic efficacy. PEGylation can address these limitations by increasing hydrodynamic size, improving solubility, and shielding the molecule from enzymatic degradation and renal clearance.[1][][3][4] This leads to a prolonged circulation half-life, reduced dosing frequency, and potentially an improved safety profile.[1]

This document provides detailed application notes and protocols for the PEGylation of small molecules, focusing on strategies to improve their pharmacokinetic profiles. It includes a summary of key pharmacokinetic improvements observed in preclinical and clinical studies, detailed experimental protocols for PEGylation and analysis, and visual representations of workflows and concepts.

Key Pharmacokinetic Benefits of Small Molecule PEGylation

The primary goals of PEGylating small molecules are to improve their pharmacokinetic properties. The covalent attachment of PEG chains can lead to significant changes in how the drug is absorbed, distributed, metabolized, and excreted (ADME). The table below summarizes the typical quantitative improvements seen with PEGylated small molecules compared to their parent compounds.

Pharmacokinetic ParameterUnmodified Small MoleculePEGylated Small MoleculeRationale for Improvement
Circulating Half-life (t½) Short (minutes to a few hours)Significantly prolonged (hours to days)Increased hydrodynamic radius reduces renal clearance and protects from enzymatic degradation.
Clearance (CL) HighSignificantly reducedSlower elimination through renal and hepatic pathways due to increased size.
Volume of Distribution (Vd) Variable, can be highGenerally decreasedPEGylated molecules are often confined to the systemic circulation, reducing distribution to tissues.
Bioavailability (Oral) Often lowCan be improved (with low MW PEGs)Increased solubility can enhance absorption.
Maximum Tolerated Dose (MTD) LowerOften higherReduced peak concentrations and altered biodistribution can decrease toxicity.
Solubility Frequently poor in aqueous mediaSignificantly enhancedThe hydrophilic nature of the PEG polymer improves water solubility.

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive PEGylation of a Small Molecule Drug

This protocol describes a general method for conjugating an amine-containing small molecule with an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Amine-containing small molecule drug

  • Amine-reactive PEG reagent (e.g., mPEG-NHS ester) of desired molecular weight

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4-8.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., Size-exclusion chromatography (SEC) or Reverse-phase high-performance liquid chromatography (RP-HPLC))

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Dissolution of Reactants:

    • Dissolve the amine-containing small molecule drug in a minimal amount of anhydrous DMF or DMSO.

    • Separately, dissolve the mPEG-NHS ester in the reaction buffer (e.g., PBS, pH 8.0). A slight molar excess of the PEG reagent (e.g., 1.2 to 5-fold) relative to the small molecule is typically used to drive the reaction to completion.

  • PEGylation Reaction:

    • Slowly add the dissolved small molecule to the stirring mPEG-NHS ester solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each specific molecule.

  • Quenching the Reaction:

    • Add a molar excess of the quenching reagent (e.g., Tris-HCl or glycine) to the reaction mixture to consume any unreacted mPEG-NHS ester.

    • Incubate for 30-60 minutes at room temperature.

  • Purification of the PEGylated Conjugate:

    • Purify the PEGylated small molecule from unreacted starting materials and byproducts using an appropriate chromatography technique.

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from the smaller unreacted small molecule and quenching reagent.

      • Reverse-Phase HPLC (RP-HPLC): Can be used to separate the more hydrophobic PEGylated conjugate from the unreacted PEG, which is more hydrophilic.

  • Characterization and Analysis:

    • Confirm the identity and purity of the PEGylated conjugate using analytical techniques.

      • LC-MS: To determine the molecular weight of the conjugate and assess purity.

      • NMR: To confirm the covalent linkage between the PEG and the small molecule.

      • HPLC: To determine the purity of the final product.

Protocol 2: Pharmacokinetic Study of a PEGylated Small Molecule in a Rodent Model

This protocol outlines a typical pharmacokinetic study in rats to compare a PEGylated small molecule to its parent compound.

Materials:

  • Test animals (e.g., Sprague-Dawley rats, 8-10 weeks old)

  • PEGylated small molecule and parent small molecule

  • Vehicle for administration (e.g., sterile saline or PBS)

  • Dosing syringes and needles

  • Blood collection tubes (e.g., with anticoagulant like EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to the housing conditions for at least one week prior to the study.

    • Divide the animals into two groups: one for the parent small molecule and one for the PEGylated conjugate.

  • Dosing:

    • Administer a single intravenous (IV) or oral (PO) dose of the parent or PEGylated small molecule to the respective animal groups. The dose should be calculated based on the body weight of each animal.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent drug and the PEGylated conjugate in the plasma samples using a validated analytical method, typically LC-MS/MS. This involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the plasma matrix, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Data Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

    • Compare the pharmacokinetic parameters of the PEGylated small molecule to those of the parent compound to assess the impact of PEGylation.

Visualizations

PEGylation_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Characterization and In-Vivo Testing Small_Molecule Small Molecule (with reactive group) Reaction PEGylation Reaction (Conjugation) Small_Molecule->Reaction Activated_PEG Activated PEG (e.g., mPEG-NHS) Activated_PEG->Reaction Purification Purification (SEC or RP-HPLC) Reaction->Purification PEG_Conjugate Purified PEGylated Small Molecule Purification->PEG_Conjugate Characterization Characterization (LC-MS, NMR) PEG_Conjugate->Characterization PK_Study Pharmacokinetic Study (Rodent Model) Characterization->PK_Study Data_Analysis Data Analysis and Parameter Calculation PK_Study->Data_Analysis Improved_PK Improved Pharmacokinetics Data_Analysis->Improved_PK

Caption: General workflow for the development and evaluation of a PEGylated small molecule.

Pharmacokinetic_Improvement cluster_properties Physicochemical & Biological Changes cluster_outcomes Pharmacokinetic Outcomes PEGylation PEGylation of Small Molecule Increased_Size Increased Hydrodynamic Size PEGylation->Increased_Size Improved_Solubility Improved Solubility PEGylation->Improved_Solubility Reduced_Degradation Reduced Enzymatic Degradation Increased_Size->Reduced_Degradation Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Longer_HalfLife Longer Half-Life Reduced_Degradation->Longer_HalfLife Reduced_Clearance->Longer_HalfLife Lower_Clearance Lower Clearance Reduced_Clearance->Lower_Clearance Higher_Exposure Higher Systemic Exposure (AUC) Longer_HalfLife->Higher_Exposure Lower_Clearance->Higher_Exposure Reduced_Dosing Reduced Dosing Frequency Higher_Exposure->Reduced_Dosing

Caption: Mechanism of pharmacokinetic improvement through small molecule PEGylation.

Conclusion

PEGylation is a powerful and clinically validated approach to improve the pharmacokinetic profiles of small molecule drugs. By carefully selecting the PEG architecture, molecular weight, and conjugation chemistry, researchers can tailor the properties of a small molecule to extend its circulation time, improve its solubility, and enhance its therapeutic potential. The protocols and information provided herein serve as a guide for the rational design, synthesis, and evaluation of PEGylated small molecules in a drug discovery and development setting.

References

Application Notes and Protocols: Reaction Kinetics of Boc-NH-PEG12-NH-Boc Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction kinetics and experimental protocols for the conjugation of molecules using the bifunctional linker, Boc-NH-PEG12-NH-Boc. This linker is commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The process typically involves a two-step reaction sequence: the deprotection of one or both tert-butyloxycarbonyl (Boc) protecting groups, followed by the conjugation of the resulting free amine(s) to a molecule of interest, often via an amine-reactive chemical group such as an N-hydroxysuccinimide (NHS) ester.

Overview of the Conjugation Strategy

The use of this compound as a linker allows for the sequential or simultaneous conjugation of two different molecules. The Boc protecting groups provide stability during synthesis and can be removed under acidic conditions to yield reactive primary amines. The subsequent conjugation reaction is typically a nucleophilic substitution, where the deprotected amine attacks an electrophilic group on the target molecule.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Boc_PEG_Boc [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Boc Deprotection\n(e.g., TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine_PEG_Boc [label="H2N-PEG12-NH-Boc", fillcolor="#F1F3F4", fontcolor="#202124"]; Molecule1 [label="Molecule 1\n(e.g., with NHS ester)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugation1 [label="Conjugation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conjugate1 [label="Molecule 1-NH-PEG12-NH-Boc", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection2 [label="Boc Deprotection\n(e.g., TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conjugate1_amine [label="Molecule 1-NH-PEG12-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; Molecule2 [label="Molecule 2\n(e.g., with NHS ester)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Conjugation2 [label="Conjugation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Conjugate [label="Molecule 1-NH-PEG12-NH-Molecule 2", fillcolor="#F1F3F4", fontcolor="#202124"];

Boc_PEG_Boc -> Deprotection; Deprotection -> Amine_PEG_Boc; Amine_PEG_Boc -> Conjugation1; Molecule1 -> Conjugation1; Conjugation1 -> Conjugate1; Conjugate1 -> Deprotection2; Deprotection2 -> Conjugate1_amine; Conjugate1_amine -> Conjugation2; Molecule2 -> Conjugation2; Conjugation2 -> Final_Conjugate; }

Caption: Sequential conjugation workflow using this compound.

Kinetics of Boc Deprotection

The removal of the Boc protecting group is a critical first step. This is typically achieved by acidolysis.

Reaction Mechanism and Kinetics

The deprotection of a Boc-protected amine proceeds via protonation of the carbamate oxygen by a strong acid, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[1]

While the kinetics of Boc deprotection with trifluoroacetic acid (TFA) can be complex, studies on HCl-catalyzed deprotection have shown a second-order dependence on the acid concentration.[2][3] For TFA, a large excess is often used to drive the reaction to completion, and the kinetics can show an inverse dependence on the trifluoroacetate concentration.[2][3]

Quantitative Data for Boc Deprotection

The following table summarizes typical reaction conditions for Boc deprotection with TFA, which can serve as a starting point for optimization.

ParameterTypical ValueNotes
Reagent Trifluoroacetic acid (TFA)A strong organic acid commonly used for Boc deprotection.
Solvent Dichloromethane (DCM)A common solvent that provides good solubility for the protected linker.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster reactions.
Temperature Room Temperature (20-25 °C)The reaction is typically fast at room temperature.
Reaction Time 30 minutes - 2 hoursReaction progress should be monitored to determine completion.
Experimental Protocol: Boc Deprotection of this compound

This protocol describes the removal of one Boc group to produce Boc-NH-PEG12-NH2.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30-60 minutes).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To obtain the free amine from its TFA salt, dissolve the residue in DCM and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ gas will evolve.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-NH-PEG12-NH2.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Start [label="Dissolve this compound in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_TFA [label="Add TFA (20-50%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stir [label="Stir at Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor by TLC/LC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Evaporate [label="Evaporate Solvent and Excess TFA", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup (NaHCO3, Brine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Dry and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Boc-NH-PEG12-NH2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Add_TFA -> Stir -> Monitor; Monitor -> Stir [label="Incomplete"]; Monitor -> Evaporate [label="Complete"]; Evaporate -> Workup -> Dry -> Product; }

Caption: Experimental workflow for Boc deprotection.

Kinetics of NHS Ester Conjugation

Once the Boc group is removed, the resulting primary amine can be conjugated to a molecule containing an amine-reactive group, such as an NHS ester.

Reaction Mechanism and Kinetics

The conjugation reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide. A competing reaction is the hydrolysis of the NHS ester, which is more prevalent at higher pH. The reaction with the amine is typically considered to follow second-order kinetics, being first order in both the amine and the NHS ester.

Quantitative Data for NHS Ester Conjugation

The rate of both the desired aminolysis and the competing hydrolysis are highly dependent on pH. The following tables provide data on the effect of pH on the half-life of an NHS ester and a comparison of reaction rates.

Table 1: Effect of pH and Temperature on the Half-life of an NHS Ester

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Data from Thermo Fisher Scientific.

This data highlights the increased rate of hydrolysis at higher pH.

Table 2: pH-Dependence of Amidation and Hydrolysis Rates

pHRelative Amidation RateRelative Hydrolysis Rate
7.511
8.032
8.585
9.01510

This table illustrates the general trend that while both amidation and hydrolysis rates increase with pH, the amidation reaction is often more significantly accelerated within the optimal pH range.

Experimental Protocol: NHS Ester Conjugation with H2N-PEG12-NH-Boc

This protocol describes the conjugation of a molecule containing an NHS ester to the deprotected amine of Boc-NH-PEG12-NH2.

Materials:

  • Boc-NH-PEG12-NH2 (from deprotection step)

  • Molecule with NHS ester functionality

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the Boc-NH-PEG12-NH2 in the reaction buffer.

  • Dissolve the molecule with the NHS ester in a small amount of anhydrous DMF or DMSO.

  • Add the NHS ester solution to the solution of the PEG linker. A molar excess of the NHS ester (e.g., 1.5 to 5 equivalents) is often used to drive the reaction.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench any remaining NHS ester by adding the quenching buffer.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted starting materials and byproducts.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Dissolve_PEG [label="Dissolve H2N-PEG12-NH-Boc in Buffer (pH 7.2-8.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve_NHS [label="Dissolve NHS Ester-Molecule in DMF/DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix Reactants", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate (RT or 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor by LC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench with Tris Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify Conjugate (e.g., SEC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Molecule-NH-PEG12-NH-Boc", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Dissolve_PEG -> Mix; Dissolve_NHS -> Mix; Mix -> Incubate -> Monitor; Monitor -> Incubate [label="Incomplete"]; Monitor -> Quench [label="Complete"]; Quench -> Purify -> Product; }

Caption: Experimental workflow for NHS ester conjugation.

Conclusion

The successful conjugation of molecules using the this compound linker depends on the careful control of reaction conditions for both the Boc deprotection and the subsequent conjugation steps. Understanding the kinetics of these reactions, particularly the influence of acid concentration in deprotection and pH in the NHS ester conjugation, is crucial for optimizing reaction yields and minimizing side products. The protocols and data presented here provide a foundation for researchers to develop robust and efficient conjugation strategies for their specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the tert-butoxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection incomplete?

Incomplete Boc deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1][2]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1][2]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.

  • Substrate Solubility: Poor solubility of the starting material in the chosen reaction solvent can result in a heterogeneous mixture and an incomplete reaction.

Q2: I am observing side products after deprotection. What could be the cause?

The formation of side products during Boc deprotection is often attributed to the reactivity of the carbocation intermediate generated during the cleavage of the Boc group.

  • Alkylation by tert-butyl cation: The tert-butyl cation formed during the acidic deprotection of the t-Boc group can alkylate electron-rich amino acid residues such as tryptophan and methionine. To prevent this, scavengers are added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and water.

  • Cleavage of other acid-labile groups: If the molecule contains other acid-sensitive protecting groups, they may also be cleaved under the acidic deprotection conditions. One user reported a 10-20% loss of ester bonds during TFA-mediated deprotection.

Q3: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be employed to monitor the progress of the Boc deprotection:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to observe the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction's progress, enabling the quantification of the starting material, product, and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.

Troubleshooting Guide

This guide provides a systematic approach to resolving issues related to incomplete Boc deprotection.

Issue: Incomplete Deprotection

Potential Causes & Solutions

Potential CauseRecommended Solution
Insufficient Acid Strength/Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.
Inadequate Reaction Time Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS. Most deprotections are carried out at room temperature for 1-2 hours.
Low Reaction Temperature If the reaction is sluggish at 0°C or room temperature, consider allowing the reaction to warm to room temperature or gently heating it.
Steric Hindrance For sterically hindered substrates, using a higher concentration of acid or a longer reaction time may be necessary.
Poor Solubility Ensure the chosen solvent provides good solubility for your PEGylated compound.
Issue: Presence of Side Products

Potential Causes & Solutions

Potential CauseRecommended Solution
Alkylation by tert-butyl cation Add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and/or water to the reaction mixture to trap the reactive tert-butyl cation.
Cleavage of other acid-labile groups If your compound contains other acid-sensitive groups, consider using milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time.

Experimental Protocols

General Protocol for Boc Deprotection of a PEG Linker
  • Dissolution: Dissolve the Boc-protected PEG linker in an appropriate anhydrous solvent, such as dichloromethane (DCM), to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • Scavenger Addition (Optional): If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporation: Co-evaporate with toluene (3x) to remove residual TFA.

    • Precipitation (Optional): The deprotected PEG-linker, often as a TFA salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.

    • Aqueous Workup (for non-water-soluble products): Dilute the reaction mixture with an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Analytical Monitoring Protocol: HPLC
  • Calibration Curve: Prepare a calibration curve using known concentrations of the starting material and the expected product.

  • Aliquots: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.

  • Injection: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts. Use the calibration curve to quantify the conversion and monitor the reaction's progress over time.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-4 hoursMost common method.
Trifluoroacetic Acid (TFA)100% (neat)-Minutes to 2 hoursCan be very fast but may lead to side reactions.
Hydrochloric Acid (HCl)4M1,4-Dioxane10-20 minutes to 6 hoursCan provide a crystalline HCl salt, which may be easier to isolate.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_causes Identify Potential Cause cluster_solutions Implement Solutions cluster_monitoring Monitor & Verify cluster_end Outcome start Incomplete Boc Deprotection Observed cause Potential Causes: - Insufficient Acid - Short Reaction Time - Low Temperature - Steric Hindrance - Poor Solubility start->cause increase_acid Increase Acid Conc. or Use Stronger Acid cause->increase_acid Insufficient Acid extend_time Extend Reaction Time cause->extend_time Time/Temp Issue increase_temp Increase Temperature cause->increase_temp Time/Temp Issue optimize_solvent Optimize Solvent System cause->optimize_solvent Solubility Issue monitor Monitor by TLC/LC-MS/NMR increase_acid->monitor extend_time->monitor increase_temp->monitor optimize_solvent->monitor complete Deprotection Complete monitor->complete Successful incomplete Still Incomplete monitor->incomplete Unsuccessful incomplete->cause Re-evaluate

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: EDC/NHS Coupling with PEGylated Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during EDC/NHS coupling with PEGylated amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions that can occur during EDC/NHS coupling with PEGylated amines?

A1: The most common side reactions include:

  • Hydrolysis of the NHS ester: The activated NHS ester can react with water, which regenerates the carboxyl group and prevents its conjugation to the PEGylated amine. The rate of hydrolysis is significantly influenced by pH.[1][2]

  • Formation of N-acylurea: The O-acylisourea intermediate, formed during the activation of the carboxyl group by EDC, can rearrange into a stable and unreactive N-acylurea. This side reaction is more prevalent if the amine concentration is low.

  • Formation of Anhydrides: Carboxyl groups can react with each other to form anhydrides, another possible side product of the EDC/NHS activation.[3][4]

  • Steric Hindrance: The polyethylene glycol (PEG) chain can physically block the reactive amine group, thereby reducing the efficiency of the coupling reaction.[5]

Q2: What is the optimal pH for EDC/NHS coupling reactions?

A2: A two-step pH process is recommended for optimal results. The activation of the carboxyl groups with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. The subsequent reaction of the NHS-activated molecule with the primary amine of the PEG is most efficient at a pH of 7.2 to 8.5. This higher pH deprotonates the primary amine, increasing its nucleophilicity and promoting a more efficient reaction with the NHS ester.

Q3: Which buffers are recommended for this reaction?

A3: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.

  • Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS), HEPES, or borate buffers are suitable for the coupling step. Avoid using buffers like Tris or glycine, as they contain reactive primary amines that will interfere with the conjugation.

Q4: How should I store and handle EDC and NHS reagents?

A4: Both EDC and NHS are sensitive to moisture and should be stored desiccated at -20°C. To prevent condensation, it is important to allow the reagent vials to warm to room temperature before opening. For best results, prepare fresh solutions of EDC and NHS immediately before use.

Troubleshooting Guide

Issue 1: Low PEGylation Efficiency
Possible Cause Solution
Inactive Reagents EDC and NHS are moisture-sensitive. Ensure they are stored properly in a desiccator at -20°C. Always allow the reagents to warm to room temperature before opening to prevent condensation. Prepare fresh solutions immediately before use.
Inappropriate Buffer The use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the reaction. Use recommended buffers such as MES for the activation step and PBS or borate buffer for the coupling step.
Hydrolysis of NHS-ester The NHS-ester is susceptible to hydrolysis, especially at higher pH. Perform the reaction as quickly as possible after the activation step. Consider performing the reaction at a lower temperature (4°C) to reduce the rate of hydrolysis.
Steric Hindrance from PEG Chain The PEG chain can hinder the access of the amine to the activated carboxyl group. Consider using a PEGylated amine with a longer spacer arm to reduce steric hindrance. Increasing the molar excess of the PEGylated amine can also help drive the reaction to completion.
Issue 2: Precipitation During the Reaction
Possible Cause Solution
Protein Aggregation Changes in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility.
High EDC Concentration In some cases, very high concentrations of EDC can lead to precipitation of the protein. If you are observing precipitation, try reducing the concentration of EDC.

Quantitative Data Summary

Table 1: Stability of NHS Esters in Aqueous Solution

The half-life of the NHS ester is highly dependent on the pH of the solution.

pH Temperature Half-life Reference
7.00°C4-5 hours
8.64°C10 minutes
7.0Ambient~7 hours
8.0Ambient~1 hour
8.6AmbientMinutes

Experimental Protocols

Detailed Protocol for a Two-Step EDC/NHS Coupling of a PEGylated Amine to a Protein

This protocol is designed to minimize self-polymerization of proteins that also contain carboxyl groups.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein to be PEGylated (in Activation Buffer)

  • PEGylated Amine (in Coupling Buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials. Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

  • Carboxyl Activation:

    • Dissolve the protein to be PEGylated in the Activation Buffer at a concentration of 1-10 mg/mL.

    • Add a 2- to 5-fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended):

    • To remove excess EDC and Sulfo-NHS, pass the reaction mixture through a desalting column equilibrated with ice-cold Activation Buffer.

  • PEGylation Reaction:

    • Immediately add the desired molar excess of the PEGylated amine (dissolved in Coupling Buffer) to the activated protein solution. A 10- to 50-fold molar excess of PEG to protein is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to block any unreacted NHS-ester sites.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein conjugate from unreacted PEGylated amine and by-products using a desalting column or size-exclusion chromatography.

Visualizations

Reaction Pathways

EDC_NHS_Coupling cluster_main Main Reaction Pathway cluster_side Side Reactions Carboxyl R-COOH (Carboxyl Group) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea +EDC EDC EDC NHS_Ester NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester +NHS Urea Urea byproduct O_Acylisourea->Urea NHS NHS Amide_Bond R-CO-NH-PEG (Stable Amide Bond) NHS_Ester->Amide_Bond +H2N-PEG PEG_Amine H2N-PEG (PEGylated Amine) Released_NHS NHS O_Acylisourea_Side O-Acylisourea Intermediate N_Acylurea N-Acylurea (inactive) O_Acylisourea_Side->N_Acylurea Rearrangement NHS_Ester_Side NHS-Ester Hydrolysis R-COOH (Hydrolysis Product) NHS_Ester_Side->Hydrolysis +H2O Water H2O

Caption: Main and side reaction pathways in EDC/NHS coupling.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Reagents Prepare Protein, PEG-Amine, EDC, NHS, and Buffers Start->Prepare_Reagents Activation Activate Carboxyl Groups with EDC/NHS in MES Buffer (pH 4.5-6.0) Prepare_Reagents->Activation Buffer_Exchange Optional: Buffer Exchange to remove excess EDC/NHS Activation->Buffer_Exchange Coupling Add PEGylated Amine in PBS or Borate Buffer (pH 7.2-8.5) Activation->Coupling No Buffer_Exchange->Coupling Yes Quench Quench Reaction (e.g., with Tris or Hydroxylamine) Coupling->Quench Purification Purify PEGylated Conjugate (e.g., SEC, Dialysis) Quench->Purification Analysis Analyze Product (e.g., SDS-PAGE, HPLC, MS) Purification->Analysis End End Analysis->End

Caption: A typical workflow for a two-step EDC/NHS coupling experiment.

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Low PEGylation Yield Check_Reagents Are EDC/NHS fresh and stored correctly? Start->Check_Reagents Replace_Reagents Use fresh reagents Check_Reagents->Replace_Reagents No Check_Buffer Is the buffer non-amine and non-carboxylate? Check_Reagents->Check_Buffer Yes Replace_Reagents->Check_Buffer Change_Buffer Use MES for activation and PBS for coupling Check_Buffer->Change_Buffer No Check_pH Is the pH optimal for each step? Check_Buffer->Check_pH Yes Change_Buffer->Check_pH Adjust_pH Adjust pH to 4.5-6.0 for activation and 7.2-8.5 for coupling Check_pH->Adjust_pH No Consider_Steric_Hindrance Is steric hindrance a possibility? Check_pH->Consider_Steric_Hindrance Yes Adjust_pH->Consider_Steric_Hindrance Modify_PEG Use a longer spacer arm or increase PEG-amine concentration Consider_Steric_Hindrance->Modify_PEG Yes Success Problem Solved Consider_Steric_Hindrance->Success No Modify_PEG->Success

Caption: Troubleshooting workflow for low EDC/NHS coupling efficiency.

References

Technical Support Center: Purification of Boc-NH-PEG12-NH-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the purification of Boc-NH-PEG12-NH-Boc, a bifunctional PEG linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Below you will find troubleshooting advice for common issues encountered during purification, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include:

  • Starting materials: Unreacted PEG-diamine and excess Boc-anhydride.

  • Mono-Boc-protected PEG: The PEG linker with only one amine group protected.

  • Byproducts of Boc protection: t-Butanol and di-tert-butyl carbonate.

  • PEG-related impurities: PEGs of different lengths (polydispersity), although for a PEG12 linker, this is less of an issue than for high molecular weight PEGs.

  • Solvent residues: Residual solvents from the reaction and workup steps.

Q2: My this compound conjugate is streaking on the TLC plate. What can I do?

A2: Streaking of PEGylated compounds on silica gel TLC is a common issue due to their polarity and interaction with the stationary phase.[1] To mitigate this:

  • Add a polar modifier to the eluent: A small amount of methanol or ethanol in your mobile phase (e.g., dichloromethane or ethyl acetate) can help to reduce streaking.

  • Use a different solvent system: A chloroform/methanol system is often effective for PEG compounds.[2] A gradient of ethanol/isopropyl alcohol in chloroform has also been reported to provide better separation.[1]

  • Add a baseline modifier: Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can help to reduce interactions with acidic silica gel, especially for amine-containing compounds.

Q3: Can I use reverse-phase chromatography to purify this compound?

A3: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective method for purifying PEGylated compounds. A water/acetonitrile or water/methanol gradient with a C18 column is a common choice. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.

Q4: Is it possible to purify this compound by recrystallization?

A4: Recrystallization can be challenging for PEG compounds due to their often oily or waxy nature and the potential for a mixture of oligomers. However, for a monodisperse PEG12 linker, it might be possible. A suitable solvent system would likely involve dissolving the crude product in a good solvent (e.g., dichloromethane, ethyl acetate) and then adding a poor solvent (e.g., hexane, diethyl ether) until turbidity is observed, followed by cooling.

Q5: How can I remove residual solvents from my purified product?

A5: Residual solvents can be removed by drying the purified product under high vacuum. If you have a stubborn solvent, gentle heating while under vacuum can be effective, provided the compound is thermally stable. Co-evaporation with a solvent that has a lower boiling point and is easily removed (like dichloromethane or methanol) can also be helpful.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low yield after purification - Incomplete reaction. - Loss of product during extraction or chromatography. - Product is too polar and is retained on the silica column.- Monitor the reaction progress by TLC or LC-MS to ensure completion before starting purification. - Minimize the number of extraction steps. - Use a more polar eluent system for column chromatography. A gradient elution from a non-polar to a highly polar solvent system is recommended.
Co-elution of product and impurities during column chromatography - Similar polarity of the product and impurities. - Inappropriate solvent system.- Optimize the TLC solvent system to achieve better separation before scaling up to column chromatography. - Try a different stationary phase, such as alumina or a functionalized silica gel. - Consider using a different purification technique, such as preparative HPLC.
Product appears as a viscous oil instead of a solid - This is common for PEG compounds. - Presence of residual solvent.- Ensure all solvent is removed under high vacuum. - Attempt to solidify the oil by trituration with a non-polar solvent like hexane or pentane.
Boc group is partially cleaved during purification - Exposure to acidic conditions.- Avoid using strongly acidic solvents or additives during purification. Silica gel can be slightly acidic; consider using neutral or basic alumina, or pre-treating the silica gel with a base like triethylamine.

Quantitative Data Summary

The following table summarizes typical data for the purification of Boc-protected PEG compounds. Please note that specific yields and purity levels can vary depending on the reaction scale, the purity of the starting materials, and the purification method employed.

Purification MethodTypical PurityTypical YieldReference
Flash Column Chromatography (Silica Gel) >95%60-85%General laboratory experience
Preparative RP-HPLC >98%50-70%General laboratory experience
Liquid-Liquid Extraction Variable (often used as a preliminary purification step)>90% (for the extraction step)[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel flash column chromatography.

1. Preparation of the Crude Sample: a. After the reaction is complete, quench the reaction and perform an aqueous workup. A typical workup involves diluting the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrating under reduced pressure to obtain the crude product.

2. TLC Analysis: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the TLC plate using a solvent system that provides good separation between the desired product and impurities. A good starting point is a mixture of dichloromethane and methanol (e.g., 98:2 to 90:10 v/v) or ethyl acetate and hexane (e.g., 50:50 to 80:20 v/v). d. Visualize the spots using a suitable method, such as potassium permanganate stain or iodine vapor, as Boc-protected amines may not be UV-active.

3. Column Chromatography Setup: a. Choose an appropriately sized silica gel column based on the amount of crude material. A general rule of thumb is to use 40-100 g of silica gel per gram of crude product. b. Pack the column using the chosen eluent system (a less polar version of the one determined by TLC). c. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel.

4. Elution and Fraction Collection: a. Carefully load the sample onto the top of the column. b. Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often effective. For example, start with 100% dichloromethane and gradually add methanol up to 10%. c. Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation: a. Combine the pure fractions and remove the solvent under reduced pressure. b. Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Boc Protection of PEG12-Diamine Workup Aqueous Workup Reaction->Workup Crude Product Column_Chromatography Flash Column Chromatography Workup->Column_Chromatography Concentrated Crude Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Fractions Solvent_Removal Solvent Removal Fraction_Analysis->Solvent_Removal Pure Fractions Purity_Check Purity and Identity Confirmation (NMR, MS) Solvent_Removal->Purity_Check Purified Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Oily_Product Oily Product? Start->Oily_Product Check_Reaction Verify Reaction Completion (TLC/LC-MS) Low_Yield->Check_Reaction Yes Optimize_Eluent Optimize Chromatography Eluent Impure_Product->Optimize_Eluent Yes High_Vacuum Dry Under High Vacuum Oily_Product->High_Vacuum Yes Change_Method Consider Alternative Purification (e.g., HPLC) Optimize_Eluent->Change_Method Triturate Triturate with Non-Polar Solvent High_Vacuum->Triturate

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing PEGylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and consistency of PEGylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PEGylation reaction yield is low. What are the most critical parameters to investigate?

Low yield in PEGylation reactions is a common issue that can often be resolved by systematically optimizing several key parameters. The most critical factors to consider are the molar ratio of the PEG reagent to the protein, the reaction pH, temperature, and reaction time. The quality of the PEG reagent and the accessibility of the target functional groups on the protein are also crucial.[1][2]

A logical approach to troubleshooting low yield is to first ensure the integrity and reactivity of your starting materials and then to systematically optimize the reaction conditions.

G cluster_start cluster_checks cluster_optimization cluster_analysis start Low PEGylation Yield check_peg Verify PEG Reagent Activity (e.g., check for hydrolysis) start->check_peg Initial Checks check_protein Confirm Protein Integrity & Accessibility of Target Sites start->check_protein Initial Checks optimize_ratio Optimize Molar Ratio (PEG:Protein) check_peg->optimize_ratio check_protein->optimize_ratio optimize_ph Optimize Reaction pH optimize_ratio->optimize_ph Systematic Optimization optimize_temp_time Optimize Temperature & Reaction Time optimize_ph->optimize_temp_time analyze Analyze Products (SDS-PAGE, SEC-HPLC) optimize_temp_time->analyze analyze->start If yield is still low, re-evaluate strategy purify Purify Conjugate analyze->purify Successful Reaction

Caption: Troubleshooting workflow for low PEGylation yield.

Q2: How do I choose the optimal pH for my PEGylation reaction?

The optimal pH is highly dependent on the specific chemistry you are using to target functional groups on your protein. Different reactive groups on the protein have different pKa values, and the reaction efficiency is often highest when the pH is near the pKa of the target group.

  • Amine-reactive PEGylation (e.g., NHS esters): These reactions target primary amines, such as the N-terminus and the epsilon-amino group of lysine residues. The reactivity of these amines increases as the pH approaches their pKa. A common pH range for NHS-ester chemistry is 7.0-8.5.[3][4] N-terminal modification can sometimes be favored at a slightly lower pH (around 7.0), as the N-terminal alpha-amino group generally has a lower pKa than the epsilon-amino group of lysine.[4]

  • Thiol-reactive PEGylation (e.g., Maleimides): This chemistry targets free sulfhydryl groups on cysteine residues. The reaction between a maleimide and a thiol is most efficient and specific at a pH range of 6.5-7.5, forming a stable thioether bond. At pH values above 7.5, the maleimide group can become unstable, and there is an increased risk of side reactions with amines.

PEGylation ChemistryTarget Residue(s)Optimal pH RangeNotes
NHS Ester Lysine, N-terminus7.0 - 8.5Higher pH increases reactivity but also hydrolysis of the NHS ester.
Maleimide Cysteine6.5 - 7.5Maintains stability of the maleimide group and specificity for thiols.
Aldehyde Lysine, N-terminus~5.0 - 7.0Used in reductive amination; pH is critical for Schiff base formation.

Q3: What is the recommended molar ratio of PEG reagent to protein?

The ideal molar ratio of PEG to protein depends on the desired degree of PEGylation (e.g., mono-PEGylated vs. multi-PEGylated) and the number of available reactive sites on the protein.

For mono-PEGylation , a common starting point is a molar excess of PEG reagent ranging from 3:1 to 20:1. A study on rhG-CSF found that a 5:1 molar ratio of mPEG-ALD to protein for 2 hours yielded an optimal 86% of the mono-PEGylated product. For maleimide chemistry, a 10- to 20-fold molar excess of PEG-Maleimide over the thiol-containing material is generally recommended for sufficient conjugation.

It is important to empirically determine the optimal ratio for your specific protein and PEG reagent through a series of small-scale experiments.

Target Degree of PEGylationChemistryRecommended Starting Molar Ratio (PEG:Protein)Key Considerations
Mono-PEGylation NHS Ester5:1 to 20:1Higher ratios can lead to multi-PEGylated products.
Mono-PEGylation Maleimide10:1 to 20:1Ensure complete reaction with the target thiol.
Mono-PEGylation Aldehyde3:1 to 5:1Reaction kinetics can be slower.

Q4: My protein is aggregating during the PEGylation reaction. How can I prevent this?

Protein aggregation during PEGylation can be caused by several factors, including inappropriate buffer conditions, high protein concentration, or cross-linking if a di-functional PEG is used instead of a mono-functional one.

To mitigate aggregation:

  • Optimize Buffer Conditions: Screen different buffers and pH levels to find conditions that enhance protein stability.

  • Reduce Protein Concentration: High protein concentrations can promote intermolecular interactions and aggregation.

  • Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the PEGylation reaction and potential aggregation processes.

  • Use Monofunctional PEG: Ensure you are using a monofunctional PEG reagent (like mPEG) to prevent cross-linking between protein molecules.

Q5: How can I confirm that my PEGylation reaction was successful and determine the degree of PEGylation?

Several analytical techniques can be used to analyze the reaction products:

  • SDS-PAGE: This is a common first step to visualize the results. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as higher bands or smears compared to the unmodified protein.

  • Size Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier than the unmodified protein. This technique is effective for separating PEGylated from un-PEGylated proteins and can be used to quantify the different species.

  • Ion Exchange Chromatography (IEX): PEG chains can shield the surface charges of the protein, altering its binding to an IEX column. This property can be exploited to separate PEGylated species, including positional isomers.

  • Mass Spectrometry (e.g., MALDI-TOF): This technique can confirm the covalent attachment of PEG chains and determine the precise molecular weight of the conjugates, allowing for the determination of the number of attached PEG molecules.

G reaction_mixture PEGylation Reaction Mixture sds_page SDS-PAGE (Qualitative Check) reaction_mixture->sds_page Initial Analysis sec_hplc SEC-HPLC (Separation by Size) reaction_mixture->sec_hplc Purification & Quantification iex Ion Exchange Chromatography (Separation by Charge) sec_hplc->iex Further Purification (Isomer Separation) mass_spec Mass Spectrometry (Confirm MW & Degree) sec_hplc->mass_spec Characterization iex->mass_spec Characterization

References

Technical Support Center: Boc-NH-PEG12-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Boc-NH-PEG12-NH-Boc to ensure its stability and optimal performance in experiments.

Storage and Stability Guidelines

Proper storage of this compound is critical to maintain its integrity and functionality. Below is a summary of recommended storage conditions based on supplier data sheets and general best practices for PEGylated compounds.

ParameterRecommended ConditionRationale & Additional Notes
Temperature (Solid Form) -20°C for long-term storage (up to 3 years).[1][2]Minimizes chemical degradation over extended periods. Some suppliers suggest 4°C for shorter-term storage.[3]
Temperature (In Solvent) -80°C for long-term (up to 1 year); -20°C for short-term (up to 1 month).[1][3]Solvated molecules are generally less stable; lower temperatures slow down potential degradation pathways. Always use freshly opened, anhydrous solvents.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).PEG derivatives can be sensitive to oxidation. An inert atmosphere prevents oxidative degradation.
Light Protect from light.Exposure to light can lead to the degradation of the compound. Store in amber vials or in the dark.
Moisture Keep in a dry environment.The Boc protecting group can be sensitive to acidic conditions, and moisture can facilitate hydrolysis. PEG compounds can also be hygroscopic. Use of a desiccant is recommended.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and use of this compound.

FAQs

  • Q1: What is the proper way to bring this compound to room temperature before use?

    • A1: To prevent condensation, which can introduce moisture, the container should be slowly warmed to room temperature before opening. This is especially critical when taking the product out of -20°C or -80°C storage.

  • Q2: Can I repeatedly freeze-thaw solutions of this compound?

    • A2: It is highly recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles. This practice minimizes the risk of degradation and contamination.

  • Q3: What are the signs of degradation?

    • A3: Visual signs of degradation can include a change in color from colorless/white to yellow or brown. In solution, changes in pH or the appearance of precipitates may indicate degradation. For experimental validation, techniques like HPLC can be used to check for purity, and NMR can confirm structural integrity.

  • Q4: Under what conditions can the Boc groups be cleaved?

    • A4: The tert-butyloxycarbonyl (Boc) protecting group is stable to most bases and nucleophiles but is readily cleaved under anhydrous acidic conditions. Accidental exposure to acidic environments during storage or handling can lead to premature deprotection.

Troubleshooting Common Experimental Issues

  • Issue 1: Inconsistent or poor reaction yield.

    • Possible Cause 1: Degradation of the reagent.

      • Solution: Ensure that the compound has been stored under the recommended conditions (see table above). If degradation is suspected, use a fresh vial of the reagent. Consider verifying the purity of the old batch via analytical methods if it will be used further.

    • Possible Cause 2: Presence of moisture.

      • Solution: Use anhydrous solvents for preparing solutions. Ensure the reaction is carried out under a dry, inert atmosphere. When weighing the solid, do so quickly to minimize the absorption of atmospheric moisture.

    • Possible Cause 3: Premature deprotection of Boc groups.

      • Solution: Avoid acidic conditions during your reaction setup unless the protocol specifically calls for Boc-deprotection. Ensure all reagents and solvents are free from acidic impurities.

  • Issue 2: Solubility problems.

    • Possible Cause 1: Incorrect solvent.

      • Solution: this compound is soluble in DMSO. If using other solvents, check for compatibility. The PEG linker enhances water solubility, but the Boc groups decrease it.

    • Possible Cause 2: Compound has degraded or aggregated.

      • Solution: If the compound has been stored improperly, it may have degraded or formed aggregates, leading to reduced solubility. Use a fresh, properly stored sample. Gentle warming and sonication can sometimes help dissolve the compound, but be cautious as this can also promote degradation if not done carefully.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.

G cluster_start Start cluster_investigate Investigation cluster_decision Decision & Action cluster_end Resolution start Experiment Fails: Unexpected Results check_storage Review Storage Conditions: - Temperature? - Inert Gas? - Light/Moisture? start->check_storage Potential Reagent Issue protocol_review Review Experimental Protocol: - pH conditions? - Reagent compatibility? start->protocol_review Potential Protocol Issue check_handling Review Handling Procedures: - Aliquoting? - Condensation? - Solvent Quality? check_storage->check_handling Storage OK new_reagent Use New, Validated Reagent check_storage->new_reagent Improper Storage purity_analysis Perform Quality Control: - HPLC for Purity - NMR for Structure check_handling->purity_analysis Handling OK check_handling->new_reagent Improper Handling purity_analysis->new_reagent Degradation Confirmed purity_analysis->protocol_review Reagent OK proceed Proceed with Experiment new_reagent->proceed protocol_review->proceed Protocol Optimized

Caption: Troubleshooting workflow for this compound stability issues.

References

Navigating Solubility Challenges with Boc-Protected PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals often utilize Boc-protected Polyethylene Glycol (PEG) linkers to enhance the solubility, stability, and pharmacokinetic properties of their molecules.[1][2][3] However, challenges related to the solubility of these linkers and their conjugates can arise during experimental workflows. This technical support center provides troubleshooting guidance and frequently asked questions to address these issues directly.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and reaction of Boc-protected PEG linkers.

ProblemPossible Cause(s)Recommended Solution(s)
Difficulty dissolving the Boc-protected PEG linker. The linker has low solubility in the chosen solvent. While PEG enhances hydrophilicity, the Boc group is nonpolar and contributes to lipophilicity.[4][5]- Select an appropriate solvent: Boc-protected PEG linkers are often soluble in polar aprotic solvents like DMSO, DMAC, and acetonitrile, as well as chlorinated solvents like dichloromethane (DCM). - Use a co-solvent system: A mixture of solvents, such as DMSO/water or ethanol/water, may improve solubility. - Apply gentle heating and sonication: Warming the solution to 37-40°C or using an ultrasonic bath can aid dissolution, particularly for preparing stock solutions.
Precipitation of the linker or conjugate during reaction workup. The compound is insoluble in the aqueous phase used for extraction or washing.- Incorporate a water-miscible organic co-solvent: Adding a minimal amount of isopropanol or THF to the aqueous phase can help maintain solubility. - Adjust the pH: The solubility of the conjugate may be pH-dependent. Modifying the pH of the aqueous phase could prevent precipitation. - Elevate the temperature: Performing the workup at a slightly higher temperature may improve solubility.
The final PEGylated conjugate has poor aqueous solubility. The hydrophobicity of the conjugated molecule ("payload") is too high for the PEG linker to overcome.- Optimize the final buffer conditions: Experiment with different buffers and pH values to find the optimal conditions for your conjugate's solubility. - Work with more dilute solutions: High concentrations can promote aggregation and precipitation. - Consider formulation strategies: For in vitro and in vivo studies, amorphous solid dispersions (ASDs) or lipid-based formulations can significantly enhance solubility.
The deprotected PEG-linker precipitates from the reaction mixture. The deprotected linker, often an ammonium salt, may be less soluble in the reaction solvent.- Precipitation as a purification step: The addition of a non-polar solvent like diethyl ether can sometimes be used to intentionally precipitate and isolate the deprotected linker.

Frequently Asked Questions (FAQs)

Q1: Isn't the PEG component of the linker supposed to guarantee high water solubility?

A1: While the polyethylene glycol (PEG) chain is hydrophilic and significantly enhances water solubility, the overall solubility of a Boc-protected PEG linker is a composite property. The tert-Butyloxycarbonyl (Boc) protecting group is bulky and nonpolar, contributing to solubility in more lipophilic organic solvents. Similarly, if the linker is attached to a highly hydrophobic molecule, the PEG chain's solubilizing effect may not be sufficient to render the entire conjugate water-soluble.

Q2: My Boc deprotection reaction is incomplete. Could this be related to solubility?

A2: Yes, poor solubility can lead to incomplete deprotection. It is crucial that both the Boc-protected PEG linker and the deprotection reagent (e.g., trifluoroacetic acid - TFA) are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection because it generally provides good solubility for the PEGylated compound. If the substrate is not fully dissolved, the reaction may be slow or incomplete.

Q3: How does the length of the PEG chain affect the solubility of the Boc-protected linker?

A3: Generally, a longer PEG chain (e.g., PEG12, PEG24) will impart greater hydrophilicity and enhance the water solubility of the molecule it is attached to. Shorter PEG chains (e.g., PEG2-PEG12) are used for more compact labeling, while longer chains are often preferred specifically to improve the solubility of hydrophobic molecules.

Q4: Can I expect the solubility to change after Boc deprotection?

A4: Yes, the solubility profile is expected to change upon removal of the Boc group. The Boc group is hydrophobic, and its removal exposes a primary amine, which is often protonated to form a salt (e.g., a TFA salt) in the acidic deprotection conditions. This can increase the polarity of the molecule, potentially altering its solubility in different solvents.

Quantitative Solubility Data

Direct experimental data for a wide range of Boc-protected PEG linkers is not always readily available. However, solubility can often be inferred from structurally similar compounds. The table below provides inferred solubility data for a representative Boc-protected PEG linker based on the high solubility of a close analog.

SolventClassificationInferred Solubility of t-Boc-N-amido-PEG10-Br
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylacetamide (DMAC)Polar AproticSoluble
Acetonitrile (ACN)Polar AproticSoluble
Dichloromethane (DCM)ChlorinatedSoluble
WaterAqueousSoluble

Note: This data is inferred from the known solubility of t-boc-N-amido-dPEG®₁₁-amine and other similar Boc-protected PEG amides. For critical applications, it is always recommended to perform your own solubility tests.

Experimental Protocols

Protocol 1: General Method for Determining Solubility

This protocol provides a general method for determining the approximate solubility of a Boc-protected PEG linker in a specific solvent.

Objective: To determine the approximate solubility of a Boc-protected PEG linker.

Materials:

  • Boc-protected PEG linker

  • Selection of organic solvents (e.g., DMSO, DCM, water)

  • Vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Add a pre-weighed amount of the Boc-protected PEG linker to a vial.

  • Add a small, known volume of the selected solvent.

  • Vortex and/or stir the mixture at room temperature for a set period (e.g., 1-2 hours).

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, add another known amount of the linker and repeat step 3.

  • If the solid has not dissolved, add a known volume of the solvent incrementally until the solid dissolves completely.

  • If dissolution is still not complete, the solution can be gently heated or sonicated.

  • Once a saturated solution is achieved (a small amount of solid remains undissolved), centrifuge the sample to pellet the excess solid.

  • Carefully collect a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

  • The concentration of the linker in the filtered supernatant represents the solubility in that solvent under the tested conditions. This can be determined by a suitable analytical method (e.g., LC-MS).

Protocol 2: Standard Boc Deprotection in DCM

This protocol describes a standard method for the removal of the Boc protecting group using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Objective: To deprotect the amine group of a Boc-protected PEG linker.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (for co-evaporation)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (3 times).

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be further purified.

Visualizing Experimental Workflows

G cluster_solubility Solubility Troubleshooting Workflow start Boc-Protected PEG Linker Fails to Dissolve solvent Try Alternative Solvents (DMSO, DCM, ACN) start->solvent cosolvent Use Co-Solvent System (e.g., DMSO/Water) solvent->cosolvent If still insoluble dissolved Linker Dissolved solvent->dissolved Success energy Apply Gentle Heat or Sonication cosolvent->energy If still insoluble cosolvent->dissolved Success energy->dissolved Success

Caption: A decision workflow for troubleshooting solubility issues.

G cluster_deprotection Boc Deprotection & Workup Workflow dissolve 1. Dissolve Boc-PEG Linker in anhydrous DCM cool 2. Cool solution to 0°C dissolve->cool add_tfa 3. Add TFA (20-50% v/v) cool->add_tfa react 4. Stir and warm to RT (1-2 hours) add_tfa->react monitor 5. Monitor by TLC/LC-MS react->monitor concentrate 6. Concentrate under reduced pressure monitor->concentrate coevaporate 7. Co-evaporate with Toluene (3x) concentrate->coevaporate product Deprotected Amine (TFA Salt) coevaporate->product

Caption: Standard workflow for Boc deprotection of PEG linkers.

References

Technical Support Center: Troubleshooting Protein PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during protein PEGylation, with a specific focus on preventing and characterizing protein aggregation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a common issue that can arise from a variety of factors, ranging from the characteristics of the protein itself to the specific reaction conditions. Understanding these root causes is the first step in troubleshooting and preventing aggregation.

Primary Causes of Aggregation:

  • Intermolecular Cross-linking: The use of bifunctional PEG reagents (e.g., HO-PEG-OH) can physically link multiple protein molecules together, leading to the formation of large aggregates.[1] This is especially prevalent when the PEG reagent has two reactive ends that can bind to different protein molecules.

  • High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and aggregation.[1][2]

  • Suboptimal Reaction Conditions: Several reaction parameters can significantly impact protein stability:

    • pH: The pH of the reaction buffer can influence the surface charge of the protein. If the pH is near the protein's isoelectric point (pI), its net charge will be close to zero, reducing electrostatic repulsion between molecules and promoting aggregation.[3] For specific chemistries, like those involving NHS esters, a slightly basic pH (7-8) is often more efficient, but this may not be optimal for protein stability.[3]

    • Temperature: Higher temperatures can increase reaction rates but may also induce protein unfolding and aggregation. Performing the reaction at a lower temperature, such as 4°C, can help slow down the reaction and reduce aggregation.

    • Buffer Composition: The ionic strength of the buffer can affect protein solubility. High ionic strength buffers can sometimes shield surface charges, leading to aggregation.

  • Conformational Changes: The attachment of PEG chains can sometimes induce conformational changes in the protein, exposing hydrophobic regions that can interact and lead to aggregation. The length and density of the PEG chains can influence these interactions.

  • Incomplete PEGylation: Insufficient coverage of the protein surface with PEG chains can leave exposed hydrophobic patches that are prone to interacting with other protein molecules, causing aggregation.

  • Reagent Quality: The presence of impurities or a high percentage of bifunctional PEG in a reagent that is intended to be monofunctional can lead to unintended cross-linking and aggregation.

Q2: How can I optimize my PEGylation reaction to minimize aggregation?

Optimizing reaction conditions is crucial for a successful PEGylation experiment with minimal aggregation. A systematic approach, often involving a "design of experiments" (DoE), can be very effective.

Key Parameters for Optimization:

  • Protein Concentration: It is often beneficial to work with relatively dilute protein solutions to decrease the likelihood of intermolecular interactions. The optimal concentration will be protein-dependent and should be determined empirically.

  • PEG-to-Protein Molar Ratio: The ratio of the PEG reagent to the protein is a critical parameter. A high molar excess of PEG can sometimes lead to a higher degree of PEGylation and potentially more aggregation. Systematically varying this ratio is essential to find the optimal balance.

  • pH: The reaction pH should be carefully selected to balance the reactivity of the PEG reagent with the stability of the protein. For amine-specific PEGylation with NHS esters, a pH range of 7-8 is common, while for thiol-specific reactions, a pH around neutral to slightly alkaline is often used. It's important to consider the protein's pI and avoid pH values close to it.

  • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate and often reduces aggregation.

  • Reaction Time: The duration of the reaction should be optimized to achieve the desired level of PEGylation without allowing significant time for aggregation to occur.

  • Controlled Reagent Addition: Instead of adding the entire volume of the activated PEG reagent at once, a stepwise or gradual addition over time can help to control the reaction rate and favor intramolecular modification over intermolecular cross-linking.

Table 1: General Recommendations for Reaction Condition Optimization

ParameterRecommended Starting RangeRationale
Protein Concentration 1-5 mg/mLReduce intermolecular interactions.
PEG:Protein Molar Ratio 1:1 to 10:1Empirically determine the optimal ratio to achieve desired PEGylation without excess aggregation.
pH 6.5 - 8.5 (protein dependent)Balance reagent reactivity with protein stability; avoid the protein's isoelectric point.
Temperature 4°C - 25°CLower temperatures can reduce aggregation by slowing the reaction rate.
Reaction Time 30 min - 4 hoursOptimize for sufficient conjugation while minimizing time for aggregate formation.

Q3: What role do stabilizing excipients play, and which ones should I consider?

Incorporating stabilizing excipients into the reaction buffer can be a highly effective strategy to prevent protein aggregation during PEGylation, especially if optimizing the primary reaction conditions is insufficient.

Commonly Used Stabilizing Excipients:

  • Sugars and Polyols: Sugars like sucrose and trehalose, and polyols such as sorbitol and glycerol, act as protein stabilizers. They are thought to work through a mechanism of preferential exclusion, which favors the more compact, native state of the protein.

  • Amino Acids: Certain amino acids, notably arginine and glycine, are known to suppress non-specific protein-protein interactions and can be effective in reducing aggregation.

  • Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 20 or Polysorbate 80, can help to prevent surface-induced aggregation by reducing surface tension.

Table 2: Common Stabilizing Excipients for PEGylation Reactions

ExcipientTypical ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Preferential exclusion, increases protein stability.
Trehalose 5-10% (w/v)Preferential exclusion, enhances protein stability.
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.
Glycine 50-200 mMSuppresses protein aggregation.
Polysorbate 20 0.01-0.05% (v/v)Reduces surface tension and prevents adsorption.
Polysorbate 80 0.01-0.05% (v/v)Reduces surface tension and prevents adsorption.

Q4: How can I detect and characterize protein aggregates after PEGylation?

A combination of analytical techniques is essential to both detect the presence of aggregates and to characterize the PEGylated product to determine the degree of PEGylation.

Key Analytical Techniques:

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating molecules based on their hydrodynamic size. Aggregates, being larger than the monomeric PEGylated protein, will elute earlier. SEC can be used to quantify the percentage of aggregates in a sample.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a common and straightforward method for an initial assessment. PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein. Aggregates may appear as high molecular weight bands or as a smear at the top of the gel.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide precise molecular weight measurements of the PEGylated protein, allowing for the determination of the number of attached PEG molecules.

  • Ion Exchange Chromatography (IEX): IEX can often separate species with different numbers of attached PEG chains, as the PEG chains can shield the protein's surface charges.

Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Conditions

This protocol describes a small-scale screening experiment to identify optimal reaction conditions for minimizing aggregation.

Materials:

  • Purified protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG reagent (e.g., mPEG-NHS, mPEG-maleimide)

  • Reaction buffers with varying pH values (e.g., phosphate buffers at pH 6.5, 7.5, 8.5)

  • Stabilizing excipients (e.g., sucrose, arginine)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 for NHS chemistry)

  • 96-well plate or microcentrifuge tubes

  • Thermomixer or incubator

Procedure:

  • Prepare a Screening Matrix: Design a matrix of experiments in a 96-well plate or microcentrifuge tubes to test different parameters. For example, you can vary pH, PEG:protein molar ratio, and the presence or absence of a stabilizing excipient.

  • Set up Reactions:

    • In each well or tube, add the appropriate volume of reaction buffer and stabilizing excipient (if applicable).

    • Add the protein to a final concentration of 1-2 mg/mL.

    • Initiate the reaction by adding the activated PEG reagent at the desired molar ratio.

  • Incubation: Incubate the reactions at a set temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-2 hours).

  • Quench the Reaction: Stop the reaction by adding a quenching solution.

  • Analysis: Analyze the samples for aggregation and degree of PEGylation using SEC and/or SDS-PAGE.

  • Data Evaluation: Compare the results from the different conditions to identify the optimal set of parameters that yield the desired PEGylated product with minimal aggregation.

Protocol 2: Characterization of PEGylated Protein by Size Exclusion Chromatography (SEC)

This protocol outlines the general procedure for analyzing a PEGylated protein sample for aggregates using SEC.

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • SEC column suitable for the molecular weight range of the protein and its PEGylated forms

  • HPLC or FPLC system

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylated protein sample and the unmodified control through a 0.22 µm filter.

  • Injection: Inject a defined volume of the unmodified protein control onto the column and record the chromatogram. This will serve as a reference for the elution time of the monomeric, non-PEGylated protein.

  • Sample Analysis: Inject the same volume of the PEGylated protein sample and record the chromatogram.

  • Data Analysis:

    • Identify the peaks in the chromatogram. The main peak should correspond to the monomeric PEGylated protein, which will elute earlier than the unmodified protein due to its larger hydrodynamic radius.

    • Any peaks eluting earlier than the main PEGylated protein peak are likely aggregates.

    • Integrate the peak areas to calculate the percentage of aggregate, monomer, and any unreacted protein.

Visualizations

Troubleshooting_Workflow start Start: Protein Aggregation Observed check_reagents Q1: Check Reagent Quality and Type start->check_reagents bifunctional A1.1: Using Bifunctional PEG? Consider Monofunctional Alternative check_reagents->bifunctional Yes impure A1.2: Impure PEG Reagent? Source New or Purify check_reagents->impure No optimize_conditions Q2: Optimize Reaction Conditions check_reagents->optimize_conditions OK bifunctional->optimize_conditions impure->optimize_conditions high_conc A2.1: High Protein/PEG Concentration? Lower Concentration optimize_conditions->high_conc Concentration Issue suboptimal_ph A2.2: Suboptimal pH/Temp? Screen pH and Lower Temp optimize_conditions->suboptimal_ph pH/Temp Issue slow_reaction A2.3: Control Reaction Rate? Gradual PEG Addition optimize_conditions->slow_reaction Rate Issue add_excipients Q3: Add Stabilizing Excipients? optimize_conditions->add_excipients Still Aggregates high_conc->add_excipients suboptimal_ph->add_excipients slow_reaction->add_excipients stabilizers A3: Add Sugars (Sucrose), Amino Acids (Arginine), or Surfactants (Polysorbate) add_excipients->stabilizers Yes characterize Q4: Characterize Product and Aggregates add_excipients->characterize No stabilizers->characterize sec A4.1: Use Size Exclusion Chromatography (SEC) characterize->sec sds_page A4.2: Use SDS-PAGE characterize->sds_page dls_ms A4.3: Use DLS and/or Mass Spectrometry characterize->dls_ms end End: Aggregation Minimized sec->end sds_page->end dls_ms->end

Caption: Troubleshooting workflow for protein aggregation during PEGylation.

PEGylation_Reaction_Parameters pegylation Successful PEGylation (Low Aggregation) protein_conc Protein Concentration protein_conc->pegylation peg_ratio PEG:Protein Ratio peg_ratio->pegylation ph pH ph->pegylation temperature Temperature temperature->pegylation excipients Stabilizing Excipients excipients->pegylation

Caption: Key parameters influencing the outcome of protein PEGylation.

References

Optimizing pH for conjugation with deprotected Boc-NH-PEG12-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing conjugation reactions with amine-containing molecules. This guide provides detailed information, troubleshooting advice, and protocols specifically tailored for researchers working with deprotected Boc-NH-PEG12-NH2 , a bifunctional linker commonly used in bioconjugation and for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is Boc-NH-PEG12-NH2?

A1: Boc-NH-PEG12-NH2 is a heterobifunctional PEG (polyethylene glycol) linker.[4] It possesses two primary amine groups. One is temporarily protected by a tert-butyloxycarbonyl (Boc) group, while the other is a free, reactive primary amine (-NH2).[4] The Boc group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose a second primary amine, making the molecule a homobifunctional linker.

Q2: Why is pH a critical parameter for conjugation to the deprotected amine?

A2: The pH of the reaction environment is crucial because the reactive species for conjugation is the unprotonated primary amine (-NH2). This form of the amine has a lone pair of electrons that makes it a strong nucleophile, enabling it to attack electrophilic groups on the molecule you wish to conjugate.

  • At low pH: The amine group becomes protonated (-NH3+). This protonated form is not nucleophilic, and the conjugation reaction will not proceed efficiently.

  • At optimal pH: A sufficient concentration of the amine is in its unprotonated, reactive state to ensure an efficient reaction.

  • At high pH: While a high pH favors the unprotonated amine, it can also accelerate the hydrolysis of many amine-reactive reagents (like NHS esters), reducing the overall yield of the desired conjugate.

Therefore, optimizing the pH is a balancing act to maximize amine reactivity while minimizing the degradation of your conjugation partner.

Q3: What are the most common amine-reactive conjugation chemistries and their optimal pH ranges?

A3: Three common methods for conjugating molecules to primary amines are NHS ester chemistry, reductive amination, and isothiocyanate chemistry. Each has a distinct optimal pH range, summarized in the table below.

Q4: Which buffers should I use for my conjugation reaction?

A4: Always use a buffer that does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES. Avoid buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine, as they contain primary amines and will compete with your PEG linker for reaction with the conjugation reagent, significantly lowering your yield.

Q5: My amine-reactive reagent is not soluble in my aqueous buffer. What should I do?

A5: Many amine-reactive reagents, such as NHS esters, have poor aqueous solubility. It is a standard practice to first dissolve them in a small amount of an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding them to the aqueous reaction buffer containing your deprotected PEG linker. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not negatively impact the stability of your target molecule.

Data Presentation: pH Optimization Summary

The optimal pH for your experiment depends directly on the chosen conjugation chemistry. The table below summarizes the recommended pH ranges for common amine-reactive chemistries.

Conjugation ChemistryTarget Functional GroupOptimal pH RangeKey Considerations
NHS Ester Acylation N-hydroxysuccinimide Ester7.2 - 8.5Optimal balance between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often ideal.
Isothiocyanate Coupling Isothiocyanate8.0 - 9.5Higher pH ensures the amine is deprotonated for reaction to form a stable thiourea bond.
Reductive Amination Aldehyde or Ketone4.0 - 7.0Mildly acidic pH is required for the formation of the intermediate imine/iminium ion before reduction.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conjugation Suboptimal pH: The reaction buffer pH is too low, causing the amine to be protonated and non-reactive.Verify the pH of your reaction buffer. Adjust to the optimal range for your specific chemistry as detailed in the table above.
Reagent Hydrolysis: The amine-reactive reagent (e.g., NHS ester) has degraded due to moisture or high pH.Prepare reagent solutions in anhydrous DMSO or DMF immediately before use. Avoid unnecessarily high pH or prolonged reaction times.
Incorrect Buffer: The buffer contains competing primary amines (e.g., Tris, glycine).Switch to a non-amine-containing buffer such as PBS, bicarbonate, or borate.
Incomplete Boc Deprotection: The Boc protecting group was not fully removed, resulting in fewer available primary amines.Ensure complete deprotection by using appropriate acidic conditions (e.g., TFA in DCM) and verify deprotection via analytical methods before starting the conjugation.
Poor Reproducibility Inconsistent pH: The pH of the buffer varies between experiments.Prepare fresh buffer for each experiment and calibrate your pH meter regularly. For large-scale reactions, monitor the pH during the reaction as hydrolysis of some reagents can cause it to drop.
Reagent Instability: Stock solutions of reactive esters were stored improperly or for too long.Prepare fresh solutions of reactive partners for each experiment. If storing, use an anhydrous solvent and store at -20°C for a limited time.

Experimental Protocols

Protocol: Deprotection of Boc-NH-PEG12-NH2

This protocol describes the removal of the Boc protecting group to yield the free primary amine.

  • Dissolution: Dissolve the Boc-NH-PEG12-NH2 in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution (e.g., a 25% TFA/DCM solution).

  • Incubation: Stir the reaction at room temperature for 1-2 hours.

  • Solvent Removal: Evaporate the solvent and excess TFA under vacuum.

  • Verification (Optional): Confirm the removal of the Boc group using an appropriate analytical method, such as mass spectrometry or NMR. The resulting deprotected PEG linker is often obtained as a TFA salt.

Protocol: Conjugation via NHS Ester Chemistry

This protocol provides a general method for conjugating a deprotected PEG-NH2 linker to a protein containing an NHS ester.

  • Prepare Protein Solution: Dissolve your NHS ester-activated protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve the deprotected Boc-NH-PEG12-NH2 in the same reaction buffer.

  • Reaction: Add the dissolved PEG linker to the protein solution. A common starting point is a 5- to 20-fold molar excess of the linker over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Mandatory Visualizations

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification A Boc-NH-PEG12-NH2 B Add TFA in DCM A->B C H2N-PEG12-NH2 (TFA Salt) B->C D Deprotected PEG Linker C->D Dissolve in Amine-Free Buffer F Reaction Buffer (pH 7.2 - 8.5) D->F E Target Molecule-NHS Ester E->F G Conjugated Product F->G H Purify (e.g., SEC, Dialysis) G->H I Final Purified Conjugate H->I

Caption: Experimental workflow for deprotection and conjugation.

Caption: pH-dependent equilibrium of the primary amine group.

Caption: Reaction scheme for NHS ester conjugation with a primary amine.

References

Removal of unreacted Boc-NH-PEG12-NH-Boc from reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Boc-NH-PEG12-NH-Boc from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

Residual this compound can interfere with downstream applications by competing in subsequent conjugation steps, leading to undesired side products. Its presence can also complicate the purification of the final product and interfere with analytical techniques, leading to inaccurate characterization and quantification.

Q2: What are the most common methods for removing unreacted this compound?

The primary methods for removing unreacted this compound from a reaction mixture are based on differences in physicochemical properties between the PEG linker and the desired product. The most common techniques include:

  • Chromatography:

    • Size Exclusion Chromatography (SEC): Separates molecules based on their size. This method is effective if there is a significant size difference between the desired product and the this compound.[1][2]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. The Boc-protected PEG is more hydrophobic than its deprotected counterpart and many polar small molecules.[]

    • Silica Gel Chromatography: A cost-effective method for medium to large-scale purifications, though the polar nature of PEGs can sometimes lead to poor separation.[]

  • Liquid-Liquid Extraction: Utilizes the differential solubility of the components in two immiscible liquid phases.

  • Precipitation/Crystallization: Induces the precipitation of either the desired product or the unreacted PEG linker by adding a specific solvent.

Q3: How do I choose the best purification method for my specific reaction?

The choice of purification method depends on several factors:

  • Properties of the Desired Product: Consider its molecular weight, solubility, and hydrophobicity in relation to this compound.

  • Scale of the Reaction: Silica gel chromatography is often suitable for larger scales, while RP-HPLC is ideal for high-purity, smaller-scale purifications.[]

  • Required Purity of the Final Product: RP-HPLC generally offers the highest resolution and purity.

  • Available Equipment: The choice will be constrained by the availability of specific chromatography systems or other necessary equipment.

Below is a decision-making diagram to help guide your choice of purification method.

G Decision Tree for Purification Method Selection start Start: Crude Reaction Mixture containing this compound product_size Is the desired product significantly larger than This compound? start->product_size product_solubility Is the desired product soluble in an organic solvent immiscible with water? product_size->product_solubility No sec Size Exclusion Chromatography (SEC) product_size->sec Yes product_hydrophobicity Is there a significant difference in hydrophobicity? product_solubility->product_hydrophobicity No extraction Liquid-Liquid Extraction product_solubility->extraction Yes precipitation_check Can the product or PEG be selectively precipitated? product_hydrophobicity->precipitation_check No rphplc Reverse-Phase HPLC (RP-HPLC) product_hydrophobicity->rphplc Yes silica Silica Gel Chromatography product_hydrophobicity->silica Consider precipitation Precipitation/ Crystallization precipitation_check->precipitation Yes consider_other Consider alternative strategies or derivatization precipitation_check->consider_other No silica->precipitation_check

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Residual this compound detected after purification Incomplete separation during chromatography.Optimize the gradient in RP-HPLC for better resolution. For SEC, ensure the column has the appropriate pore size for the desired separation range.
Inefficient extraction.Increase the number of extraction cycles. Consider a different solvent system.
Low recovery of the desired product Product is partially soluble in the wash solvent during precipitation.Use a solvent in which the product has minimal solubility.
Product is adsorbing to the chromatography column.For SEC, use a buffer with a slightly higher ionic strength. For silica gel, consider adding a small amount of a polar solvent to the eluent.
Partial cleavage of the Boc group during RP-HPLC with TFA.Use a milder acid like formic acid in the mobile phase or minimize the exposure time to TFA.
Product co-elutes with this compound Similar physicochemical properties.Consider derivatizing the product or the unreacted PEG to alter their properties before purification.
Streaking or broad peaks during silica gel chromatography The polar nature of the PEG moiety interacting strongly with the silica.Use a more polar eluent system. A common system is a gradient of methanol in dichloromethane or chloroform.

Quantitative Data on Purification Methods

The efficiency of each purification method can vary depending on the specific reaction conditions and the properties of the desired product. The following table provides an overview of expected performance based on available data for similar compounds.

Purification Method Parameter Typical Value Notes
Size Exclusion Chromatography (SEC) Recovery of free PEG78-120%Data from spiking studies in PEG-protein conjugate solutions.
Purity of Product>95%Dependent on the size difference between the product and the PEG linker.
Reverse-Phase HPLC (RP-HPLC) Purity of Product>99%Offers high resolution for separating molecules with different hydrophobicities.
Recovery of Product80-95%Can be lower due to broader peaks for PEGylated compounds.
Silica Gel Chromatography Purity of Product90-98%Efficiency is highly dependent on the solvent system and loading.
Recovery of Product70-90%Can be affected by streaking and adsorption to the silica.
Liquid-Liquid Extraction Removal of PEG>90%Efficiency depends on the partition coefficient of the components.
Recovery of Product>95%Generally high if the product is not soluble in the aqueous phase.

Experimental Protocols

Protocol 1: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)

This method is ideal for achieving high purity on a small to medium scale.

Materials:

  • Crude reaction mixture

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).

  • System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Begin a gradient elution, gradually increasing the percentage of acetonitrile. A suggested gradient is 5-50% acetonitrile over 30 minutes, followed by a steeper gradient to 95% acetonitrile to elute highly retained components.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The Boc-protected PEG will be more hydrophobic and thus elute later than many polar products.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by an appropriate method (e.g., LC-MS) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization or rotary evaporation).

Protocol 2: Purification by Silica Gel Column Chromatography

This is a cost-effective method for larger scale purifications.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM) or Chloroform

  • Methanol

  • Potassium permanganate or iodine for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., 100% DCM) and pack the column.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of DCM and load it onto the column.

  • Elution:

    • Begin elution with 100% DCM.

    • Gradually increase the polarity of the eluent by adding methanol. A slow, shallow gradient is recommended for better separation.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

    • Visualize the spots using a suitable stain, as the PEG compound may be UV-inactive.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

G Experimental Workflow for RP-HPLC Purification start Start: Crude Reaction Mixture dissolve Dissolve sample in initial mobile phase start->dissolve equilibrate Equilibrate C18 column dissolve->equilibrate inject Inject sample equilibrate->inject gradient Run gradient elution (e.g., 5-95% Acetonitrile) inject->gradient collect Collect fractions based on UV signal gradient->collect analyze Analyze fractions (e.g., LC-MS) collect->analyze combine Combine pure fractions analyze->combine isolate Isolate product (e.g., lyophilization) combine->isolate end End: Purified Product isolate->end

Caption: Workflow for RP-HPLC purification.

References

Identifying byproducts in Boc deprotection reactions by mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the identification of byproducts in Boc deprotection reactions by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in Boc deprotection reactions?

A1: The most prevalent byproduct arises from the reaction of the carbocation intermediate, the tert-butyl cation (t-Bu+), with nucleophilic functional groups on the substrate or in the reaction mixture.[1] Electron-rich aromatic rings (like tryptophan), thioethers (like methionine), and thiols are particularly susceptible to tert-butylation.[1][2] This results in the addition of a tert-butyl group (+56 Da) to your molecule of interest.[2]

Q2: How can I detect these byproducts by mass spectrometry?

A2: Liquid Chromatography-Mass Spectrometry (LC-MS) is an effective technique for detecting byproducts.[3] You should look for new peaks in your chromatogram and analyze their corresponding mass spectra. A common byproduct to look for is your desired product with an additional mass of +56 Da, corresponding to the attachment of a tert-butyl group.

Q3: I see a peak at [M+57]+ in my mass spectrum. What is it?

A3: A peak at [M+57]+, where M is the mass of your deprotected product, is indicative of tert-butylation, a common side reaction during Boc deprotection. This occurs when the reactive tert-butyl cation generated during the reaction alkylates a nucleophilic site on your molecule.

Q4: Can the Boc group be cleaved within the mass spectrometer, leading to misinterpretation of my results?

A4: Yes, in-source fragmentation can occur in electrospray ionization (ESI) mass spectrometry, where the Boc group is cleaved during the ionization process. This can lead you to believe your deprotection reaction was successful when it was not. To verify, you can try using a softer ionization technique like Matrix-Assisted Laser Desorption/Ionization (MALDI) or adjusting your ESI source parameters to reduce fragmentation.

Q5: Are there any byproducts related to the reagents used for deprotection?

A5: When using trifluoroacetic acid (TFA) for deprotection, the tert-butyl cation can react with TFA to form tert-butyl trifluoroacetate. This species can also act as an alkylating agent.

Troubleshooting Guides

Problem 1: Observation of Unexpected Peaks in Mass Spectrum

Possible Cause: Formation of byproducts due to side reactions during Boc deprotection.

Troubleshooting Steps:

  • Identify the Mass Shift: Determine the mass difference between your expected product and the unexpected peak. A mass shift of +56 Da is a strong indicator of tert-butylation.

  • Use Scavengers: To prevent tert-butylation, add a cation scavenger to your reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, or water. These molecules will trap the reactive tert-butyl cation before it can react with your product.

  • Optimize Reaction Conditions: Consider using milder deprotection conditions if your substrate is sensitive. This could involve lowering the reaction temperature or using a less concentrated acid solution.

Problem 2: Incomplete Boc Deprotection

Possible Cause: The reaction has not gone to completion.

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the progress of the reaction. On TLC, the deprotected product will be more polar and have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can confirm the presence of the free amine.

  • Adjust Reaction Time and Temperature: If the reaction is proceeding slowly, you may need to increase the reaction time or gently heat the mixture.

  • Check Reagent Quality: Ensure that your acid (e.g., TFA) has not been compromised by water absorption, which can reduce its effectiveness.

  • Consider Steric Hindrance: If the Boc-protected amine is sterically hindered, harsher reaction conditions, such as a stronger acid or higher temperature, may be necessary.

Problem 3: No Mass Peak Corresponding to the Deprotected Product

Possible Cause: Issues with the mass spectrometry analysis or the work-up procedure.

Troubleshooting Steps:

  • Neutralize After Deprotection: If you are using ESI-MS, the presence of acid from the deprotection can suppress ionization or lead to the formation of salt adducts that are difficult to detect. Neutralize a small aliquot of your reaction mixture before injection.

  • Check for Adduct Formation: Your product might be forming adducts with ions from your mobile phase or glassware (e.g., [M+Na]+, [M+K]+). Look for peaks corresponding to these adducts.

  • Optimize MS Parameters: Adjust the fragmentor or cone voltage in your mass spectrometer to minimize in-source fragmentation of your desired product.

Data Presentation

Table 1: Common Byproducts in Boc Deprotection and their Mass Spectral Signatures

Byproduct/Side ReactionMass Change (Da)Common m/z in Positive Ion ModeNotes
tert-Butylation+56[M+57]+M represents the mass of the deprotected product. This is due to the addition of a C4H9 group.
Incomplete Deprotection-[M+101]+M represents the mass of the deprotected product. This corresponds to the starting material.
Dimerization+M[2M+H]+Formation of a dimer of the deprotected product.
Formic Acid Adduct+46[M+47]+Can be observed if formic acid is used in the LC-MS mobile phase.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is a general method for the deprotection of Boc-protected amines.

Materials:

  • Boc-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is no longer visible (typically 1-2 hours).

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. The product will be the amine TFA salt.

  • (Optional Basic Work-up) If the free amine is required, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: LC-MS Analysis of Boc Deprotection Reaction

This protocol outlines a general method for monitoring the reaction and identifying byproducts.

Instrumentation and Materials:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Reaction mixture from Protocol 1

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the LC-MS system.

  • LC Method:

    • Inject the diluted sample onto the C18 column.

    • Use a gradient elution, for example, starting with 5% Mobile Phase B and increasing to 95% Mobile Phase B over 10-15 minutes.

    • Set the flow rate to a value appropriate for your column (e.g., 0.3-0.5 mL/min).

  • MS Method:

    • Set the mass spectrometer to operate in positive ion mode.

    • Scan a mass range that includes the expected masses of your starting material, deprotected product, and potential byproducts (e.g., m/z 100-1000).

    • Analyze the resulting chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

    • Examine the mass spectra of any new peaks to identify potential byproducts, paying close attention to mass shifts like +56 Da.

Visualizations

Boc_Deprotection_Workflow cluster_reaction Boc Deprotection Reaction cluster_analysis Mass Spectrometry Analysis cluster_troubleshooting Troubleshooting start Boc-Protected Amine deprotection Add TFA/DCM start->deprotection reaction_mixture Reaction Mixture deprotection->reaction_mixture lcms LC-MS Analysis reaction_mixture->lcms data Mass Spectrum Data lcms->data byproducts Byproducts Observed? (+56 Da) data->byproducts add_scavengers Add Scavengers (e.g., TIPS, Thioanisole) byproducts->add_scavengers Yes incomplete Incomplete Reaction? byproducts->incomplete No optimize Optimize Conditions (Time, Temp, Acid Conc.) incomplete->optimize Yes end Successful Deprotection incomplete->end No

Caption: Workflow for Boc deprotection, analysis, and troubleshooting.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation by Acid (TFA) Boc_Amine->Protonation Intermediate Protonated Intermediate Protonation->Intermediate Loss_of_tBu Loss of tert-Butyl Cation Intermediate->Loss_of_tBu Carbamic_Acid Carbamic Acid Loss_of_tBu->Carbamic_Acid tBu_Cation tert-Butyl Cation (t-Bu+) Loss_of_tBu->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Side_Reaction Side Reaction (Alkylation of Nucleophiles) tBu_Cation->Side_Reaction Scavenger Scavenger Trapping tBu_Cation->Scavenger Free_Amine Free Amine + CO2 Decarboxylation->Free_Amine

Caption: Boc deprotection mechanism and potential side reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Boc-NH-PEG12-NH-Boc and Its Homologs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Boc-NH-PEG12-NH-Boc and its shorter polyethylene glycol (PEG) chain analogs, Boc-NH-PEG8-NH-Boc and Boc-NH-PEG4-NH-Boc. A detailed experimental protocol for acquiring high-quality NMR spectra for this class of compounds is also presented. This information is crucial for the structural verification and purity assessment of these widely used bifunctional linkers in proteomics, drug delivery, and bioconjugation.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound and its shorter PEG chain alternatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Comparative ¹H NMR Data (Typical, in CDCl₃)

AssignmentThis compoundBoc-NH-PEG8-NH-BocBoc-NH-PEG4-NH-Boc
-C(CH₃)₃ (Boc) ~1.44 (s, 18H)~1.44 (s, 18H)~1.44 (s, 18H)
-NH- (Amide) ~5.0 (br s, 2H)~5.0 (br s, 2H)~5.0 (br s, 2H)
-CH₂-NH- ~3.3-3.4 (m, 4H)~3.3-3.4 (m, 4H)~3.3-3.4 (m, 4H)
PEG Backbone (-O-CH₂-CH₂-O-) ~3.64 (s, 48H)~3.64 (s, 32H)~3.64 (s, 16H)
-O-CH₂-CH₂-NH- ~3.55 (t, 4H)~3.55 (t, 4H)~3.55 (t, 4H)

Table 2: Comparative ¹³C NMR Data (Typical, in CDCl₃)

AssignmentThis compoundBoc-NH-PEG8-NH-BocBoc-NH-PEG4-NH-Boc
-C(CH₃)₃ (Boc) ~28.4~28.4~28.4
-C(CH₃)₃ (Boc) ~79.1~79.1~79.1
PEG Backbone (-O-CH₂-CH₂-O-) ~70.6~70.6~70.6
-O-CH₂-CH₂-NH- ~70.2~70.2~70.2
-CH₂-NH- ~40.4~40.4~40.4
C=O (Amide) ~156.1~156.1~156.1

Experimental Protocols

A standardized protocol is essential for obtaining reproducible and high-quality NMR data for Boc-protected PEG amines.

1. Sample Preparation

  • Handling Precautions : PEG compounds are often hygroscopic. It is recommended to handle the sample and deuterated solvent in a dry environment, such as a glovebox or under an inert atmosphere (e.g., nitrogen or argon), to minimize moisture contamination.[1]

  • Solvent Selection : Use high-purity deuterated solvents. Chloroform-d (CDCl₃) is commonly used for these compounds.

  • Concentration : For ¹H NMR, dissolve 2-10 mg of the sample in 0.6-1.0 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 10-50 mg is recommended.

  • Filtration : To ensure a homogenous sample free of particulates, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

2. NMR Instrument Parameters

  • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature : Maintain a constant temperature, typically 25 °C (298 K), during data acquisition.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse sequence.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

3. Data Processing

  • Software : Utilize standard NMR processing software such as MestReNova, TopSpin, or similar platforms.[1]

  • Fourier Transform : Apply an exponential window function (line broadening of ~0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation.

  • Phasing and Baseline Correction : Perform manual or automatic phase correction to obtain pure absorption line shapes and apply a baseline correction to ensure a flat baseline.[1]

  • Referencing : Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS to 0.00 ppm.[1]

Visualization of the NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of Boc-NH-PEG-NH-Boc compounds.

NMR_Workflow Workflow for NMR Analysis of Boc-NH-PEG-NH-Boc cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock & Shim load->lock_shim acquire Acquire 1H & 13C Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference integrate Integrate & Assign Peaks reference->integrate report Final Report integrate->report

Caption: General workflow for NMR analysis.

References

Comparative Analysis of Boc-NH-PEG12-NH-Boc Characterization: A Guide to ESI-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers like Boc-NH-PEG12-NH-Boc is paramount for the successful development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Electrospray Ionization Mass Spectrometry (ESI-MS) with alternative analytical techniques for the analysis of this compound, supported by experimental protocols and data interpretation.

This compound is a valuable, monodisperse polyethylene glycol (PEG) linker featuring two amine groups protected by tert-butyloxycarbonyl (Boc) groups. Its defined length and versatile functional handles make it a popular building block in medicinal chemistry. Accurate determination of its molecular weight, purity, and structural integrity is crucial. This guide focuses on ESI-MS as a primary analytical tool and compares its performance with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Performance Comparison: ESI-MS vs. Alternatives

The choice of analytical technique for characterizing this compound depends on the specific information required. ESI-MS is highly effective for confirming molecular weight and identifying impurities, while MALDI-TOF MS offers simplicity for determining molecular weight distributions in polydisperse samples. NMR spectroscopy provides detailed structural information.

ParameterESI-MSMALDI-TOF MSNMR Spectroscopy
Primary Information Molecular Weight, Purity, FragmentationAverage Molecular Weight, PolydispersityDetailed Molecular Structure
Ionization Soft ionization, formation of protonated molecules and adductsSoft ionization, primarily singly charged ionsNot applicable
Mass Accuracy High (<5 ppm with high-resolution instruments)Good (typically 10-100 ppm)Not applicable
Resolution High, allowing for isotopic resolutionModerate to highNot applicable
Sample Throughput High, especially with LC-MSHighLow to moderate
Key Advantages Amenable to coupling with liquid chromatography (LC-MS) for separation of mixtures, provides structural information through tandem MS (MS/MS)Tolerant to some salts and buffers, simple spectra for polymersNon-destructive, provides unambiguous structural elucidation and quantitative analysis
Common Challenges Formation of multiple adducts and potential for in-source fragmentation of the Boc group can complicate spectraMatrix selection is critical, potential for fragmentationLower sensitivity compared to MS, requires higher sample concentrations

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible data. Below are representative protocols for the analysis of this compound using ESI-MS and NMR spectroscopy.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

This protocol is designed for a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with liquid chromatography.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water.

  • Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase composition as the diluent.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.8 kV.

  • Source Temperature: 120°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 100-1500.

  • Data Acquisition: Full scan mode. For structural confirmation, tandem MS (MS/MS) can be performed by selecting the precursor ion of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters (400 MHz):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 240 ppm.

3. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Reference the spectra to the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Data Visualization and Interpretation

Visualizing the experimental workflow and the expected molecular species is crucial for understanding the analytical process.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing A Weigh this compound B Dissolve in Acetonitrile/Water A->B C Dilute to Working Concentration B->C D Inject into LC System C->D E Separation on C18 Column D->E F Electrospray Ionization E->F G Mass Analysis (TOF/Orbitrap) F->G H Acquire Mass Spectrum G->H I Identify Adducts & Fragments H->I J Confirm Molecular Weight I->J

Caption: ESI-MS workflow for this compound analysis.

In the ESI-MS analysis of this compound, several ionic species are expected to be observed in the positive ion mode. The molecule can be protonated or form adducts with common cations present in the solvent or from glassware, such as sodium and potassium. Additionally, the Boc protecting groups are susceptible to in-source fragmentation, leading to characteristic neutral losses.

ESI_MS_Species cluster_ions Observed Ions in ESI-MS cluster_fragments Potential In-Source Fragments This compound This compound [M+H]+ [M+H]⁺ This compound->[M+H]+ [M+Na]+ [M+Na]⁺ This compound->[M+Na]+ [M+K]+ [M+K]⁺ This compound->[M+K]+ [M-Boc+H]+ [M-Boc+H]⁺ (Loss of one Boc group) [M+H]+->[M-Boc+H]+ - C₅H₈O₂ (isobutylene + CO₂) [M-2Boc+H]+ [M-2Boc+H]⁺ (Loss of both Boc groups) [M-Boc+H]+->[M-2Boc+H]+ - C₅H₈O₂

Caption: Expected ionic species of this compound in ESI-MS.

The characteristic fragmentation of the Boc group, often observed as a neutral loss of 56 Da (isobutylene) or 100 Da (the entire Boc group), can be a useful diagnostic tool for confirming the presence of this protecting group.[1] The relative abundance of these fragments can be influenced by the instrument settings, such as the cone voltage.

Conclusion

The comprehensive characterization of this compound is critical for its effective use in research and drug development. ESI-MS, particularly when coupled with LC, offers a powerful platform for confirming the identity and purity of this important linker. By understanding the potential for adduct formation and fragmentation, researchers can confidently interpret the resulting mass spectra. For unambiguous structural elucidation, NMR spectroscopy remains the gold standard. The selection of the most appropriate analytical technique will ultimately be guided by the specific experimental needs, balancing the requirements for detailed structural information, throughput, and sensitivity.

References

A Comparative Guide to HPLC Methods for Purity Assessment of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization and purity assessment of polyethylene glycol (PEG) linkers are critical in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The properties of the final bioconjugate, including its efficacy, safety, and pharmacokinetic profile, are directly influenced by the purity and characteristics of the PEG linker. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for ensuring the quality of these crucial reagents.

This guide provides a comparative overview of the most common HPLC methodologies for assessing the purity of PEG linkers, complete with experimental data and detailed protocols to aid in method selection and implementation.

Comparison of HPLC Methods for PEG Linker Analysis

The selection of an appropriate HPLC method for PEG linker analysis depends on the specific properties of the linker, such as its size, polarity, and the nature of its functional groups. The three primary HPLC modes for this purpose are Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method Comparison
Method Principle of Separation Primary Application for PEG Linkers Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.High-resolution separation of PEG oligomers, analysis of hydrophobic and amphiphilic PEG linkers, and impurity profiling.Excellent resolution for low molecular weight PEGs. Capable of separating closely related impurities.Polydispersity of larger PEGs can lead to peak broadening. May require derivatization for UV detection.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (molecular size).Analysis of high molecular weight PEG linkers, detection of aggregates and fragments, and determination of molecular weight distribution.Simple and robust method for analyzing large PEGs and their conjugates. Good for assessing aggregation.Lower resolution for small oligomers compared to RP-HPLC. Can be sensitive to buffer composition and ionic strength.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.Separation of highly polar and hydrophilic PEG linkers that are poorly retained in RP-HPLC.Orthogonal selectivity to RP-HPLC. Suitable for very polar compounds.Can have longer equilibration times. Mobile phase preparation can be more complex.

Data Presentation: Performance of Different HPLC Methods

The following tables summarize typical performance data for the analysis of a generic heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide) using different HPLC methods. The data is compiled from various application notes and research articles to provide a comparative overview.

Table 1: Reversed-Phase HPLC (RP-HPLC) Analysis
Column Mobile Phase Flow Rate (mL/min) Detection Retention Time (min) Peak Asymmetry Resolution (Main Peak vs. Impurity)
C18 (4.6 x 150 mm, 5 µm)A: 0.1% TFA in WaterB: 0.1% TFA in ACN (gradient)1.0ELSD8.51.22.1
Phenyl (4.6 x 150 mm, 5 µm)A: 10 mM Ammonium FormateB: Acetonitrile (gradient)1.0CAD9.21.12.3
PLRP-S (4.6 x 150 mm, 5 µm)A: WaterB: Acetonitrile (gradient)1.0ELSD10.11.32.0
Table 2: Size-Exclusion Chromatography (SEC) Analysis
Column Mobile Phase Flow Rate (mL/min) Detection Retention Time (min) Application
TSKgel G3000SWxl100 mM Sodium Phosphate, 300 mM NaCl, pH 6.80.5UV (220 nm)12.3High MW PEG Linkers & Aggregates
Shodex PROTEIN KW-80320 mM HEPES, pH 6.51.0RI9.8Free PEG in PEGylated proteins
Zenix SEC-300150 mM Sodium Phosphate, pH 7.00.5RI15.2 (for 26 kDa PEG)MW determination of PEG polymers
Table 3: Hydrophilic Interaction Liquid Chromatography (HILIC) Analysis
Column Mobile Phase Flow Rate (mL/min) Detection Retention Time (min) Application
Obelisc N (4.6 x 150 mm, 5 µm)A: AcetonitrileB: 50 mM Ammonium Formate (gradient)1.0ELSD6.7Highly polar PEG linkers
ZIC-HILIC (4.6 x 150 mm, 5 µm)A: AcetonitrileB: 20 mM Ammonium Acetate (gradient)1.0CAD7.5Polar PEG derivatives

Experimental Protocols

Protocol 1: RP-HPLC-ELSD Method for Purity Assessment of a Heterobifunctional PEG Linker

This protocol is a general guideline for the analysis of a mid-range molecular weight (e.g., PEG4-PEG12) heterobifunctional linker.

1. Sample Preparation:

  • Dissolve the PEG linker in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. ELSD Conditions:

  • Nebulizer Temperature: 40°C.

  • Evaporator Temperature: 60°C.

  • Gas Flow: 1.5 L/min (Nitrogen).

Protocol 2: SEC-RI Method for Analysis of High Molecular Weight PEG Linkers

This protocol is suitable for determining the molecular weight distribution and detecting aggregates of larger PEG linkers.

1. Sample Preparation:

  • Dissolve the PEG linker in the mobile phase to a final concentration of 2 mg/mL.

  • Gently vortex to dissolve and filter through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: Size-Exclusion column suitable for the expected molecular weight range (e.g., TSKgel G3000SWxl, 7.8 x 300 mm).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0.

  • Flow Rate: 0.5 mL/min (isocratic).

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

3. RI Detector Conditions:

  • Cell Temperature: 35°C.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start PEG Linker Sample dissolve Dissolve in Solvent (e.g., ACN/Water) start->dissolve filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector column HPLC Column (RP, SEC, or HILIC) injector->column detector Detector (ELSD, CAD, RI, UV, MS) column->detector chromatogram Chromatogram detector->chromatogram purity Purity Assessment (% Area, Peak Purity) chromatogram->purity report Report purity->report

Caption: General workflow for HPLC analysis of PEG linker purity.

Method_Selection cluster_mw Molecular Weight cluster_polarity Polarity start PEG Linker Properties low_mw Low MW (< 2 kDa) start->low_mw high_mw High MW (> 2 kDa) start->high_mw hydrophobic Hydrophobic / Amphiphilic start->hydrophobic polar Highly Polar start->polar rp_hplc Reversed-Phase HPLC (High Resolution) low_mw->rp_hplc sec Size-Exclusion Chromatography (Aggregation & MW Distribution) high_mw->sec hydrophobic->rp_hplc hilic HILIC (For very polar linkers) polar->hilic

Caption: Logical diagram for selecting an appropriate HPLC method.

Conclusion

The purity of PEG linkers is a critical quality attribute that necessitates robust analytical methods for its assessment. RP-HPLC, SEC, and HILIC each offer unique advantages for the analysis of different types of PEG linkers. For high-resolution separation of smaller, more hydrophobic linkers and their impurities, RP-HPLC coupled with a universal detector like ELSD or CAD is often the method of choice. For larger PEG linkers where aggregation and molecular weight distribution are of primary concern, SEC is the preferred technique. HILIC provides a valuable alternative for the analysis of highly polar linkers that are not well-retained by RP-HPLC. By understanding the principles of each technique and utilizing the appropriate experimental conditions, researchers can confidently ensure the purity and quality of their PEG linkers, ultimately contributing to the development of safer and more effective bioconjugate therapeutics.

A Comparative Guide to Homobifunctional Crosslinkers: Boc-NH-PEG12-NH-Boc in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of Boc-NH-PEG12-NH-Boc, a homobifunctional crosslinker featuring a 12-unit polyethylene glycol (PEG) spacer and Boc-protected amine reactive groups, with other commonly used homobifunctional crosslinkers.

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers possess two identical reactive groups, enabling the covalent linkage of molecules containing the same functional group.[] These reagents are instrumental in studying protein-protein interactions, creating immunogens, and constructing complex bioconjugates.[] The choice of crosslinker is dictated by several factors, including the target functional groups, the desired spacer arm length, solubility, and the stability of the resulting linkage.

This guide will focus on amine-reactive homobifunctional crosslinkers, comparing the properties and performance of this compound with traditional non-PEGylated crosslinkers such as Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), as well as other PEGylated counterparts.

This compound: A Profile

This compound is a homobifunctional crosslinker characterized by two terminal amine groups protected by the tert-butyloxycarbonyl (Boc) group.[2][3] The central feature of this linker is the 12-unit polyethylene glycol (PEG) chain, which imparts distinct physicochemical properties. The Boc protecting groups can be removed under acidic conditions to reveal the reactive primary amines.[2]

Performance Comparison of Homobifunctional Crosslinkers

The performance of a crosslinker is evaluated based on several key parameters that influence the outcome of the conjugation reaction and the properties of the final bioconjugate. This section compares this compound with other amine-reactive homobifunctional crosslinkers.

Data Presentation: A Comparative Overview

FeatureThis compoundDSS (Disuccinimidyl suberate)BS3 (Bis(sulfosuccinimidyl) suberate)Other PEGylated Crosslinkers (e.g., with shorter/longer PEG chains)
Reactive Group Boc-protected AmineN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterBoc-protected Amine or NHS ester
Spacer Arm Length ~50.1 Å11.4 Å11.4 ÅVariable
Solubility High in aqueous and organic solventsLow in aqueous solutions; soluble in organic solvents (DMSO, DMF)High in aqueous solutionsHigh in aqueous and organic solvents
Cell Membrane Permeability Permeable (after Boc deprotection and conjugation)PermeableImpermeableVariable (generally permeable)
Reactivity Requires deprotection step before conjugationReacts with primary amines at pH 7-9Reacts with primary amines at pH 7-9Variable (may require deprotection)
Stability of Linkage Stable amide bondStable amide bondStable amide bondStable amide bond
Immunogenicity Low (due to PEG spacer)Potentially immunogenicLess immunogenic than DSSLow (due to PEG spacer)

Key Performance Attributes:

  • Solubility: The extended PEG12 spacer in this compound significantly enhances its solubility in both aqueous and organic solvents compared to non-PEGylated crosslinkers like DSS. This is a crucial advantage when working with biomolecules that are prone to aggregation in organic co-solvents. While BS3 offers water solubility through its sulfonate groups, PEGylated linkers provide a more universally compatible solubility profile.

  • Spacer Arm Length and Flexibility: With a spacer arm of approximately 50.1 Å, this compound provides a significantly longer and more flexible bridge between conjugated molecules compared to the rigid 11.4 Å spacer of DSS and BS3. This extended length can be advantageous in overcoming steric hindrance and facilitating interactions between bulky proteins.

  • Reactivity and Control: The Boc-protected amine groups of this compound offer a controlled, two-step conjugation process. The amines must first be deprotected under acidic conditions, allowing for purification of the deprotected linker before introducing it to the target molecule. This contrasts with the direct, and often less controllable, one-step reaction of NHS-ester-based crosslinkers like DSS and BS3, which can be prone to self-conjugation and polymerization.

  • Stability: Once the amide bond is formed, the linkage is generally stable. The stability of the Boc protecting group is high under basic and neutral conditions, but it is readily cleaved by acids like trifluoroacetic acid (TFA). The NHS esters of DSS and BS3 are susceptible to hydrolysis, especially at higher pH, which can compete with the desired crosslinking reaction.

  • Immunogenicity: The PEG spacer in this compound is known to reduce the immunogenicity of the resulting bioconjugate. This "stealth" effect can prolong the circulation half-life of therapeutic molecules in vivo.

Experimental Protocols

Detailed methodologies are essential for the successful application of crosslinking agents. The following section outlines key experimental protocols relevant to the use of this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting groups to generate the free amine-terminated PEG linker.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies (silica plates, developing chamber)

  • Ninhydrin stain

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC. The deprotected product will have a lower Rf value (be more polar) than the starting material and will be positive for ninhydrin staining.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For applications requiring the free amine (and not the TFA salt), perform a basic work-up:

    • Dissolve the residue in DCM.

    • Wash the organic layer with saturated NaHCO₃ solution to neutralize the TFA.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate to obtain the deprotected linker.

Protocol 2: Two-Step Protein-Protein Crosslinking using Deprotected NH2-PEG12-NH2

This protocol outlines a general procedure for crosslinking two proteins using the deprotected diamino-PEG12 linker. This example assumes the activation of carboxyl groups on the first protein to react with one amine of the linker, followed by a second conjugation step.

Materials:

  • Protein A (containing accessible carboxyl groups)

  • Protein B (containing accessible primary amines)

  • Deprotected NH2-PEG12-NH2 linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Activation of Protein A and Conjugation to the Linker

  • Dissolve Protein A in Activation Buffer.

  • Add a 10-fold molar excess of EDC and NHS to the Protein A solution.

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Add a 20-fold molar excess of the deprotected NH2-PEG12-NH2 linker to the activated Protein A solution.

  • Incubate for 2 hours at room temperature.

  • Remove excess linker and byproducts using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Linker-Protein A to Protein B

  • The purified Protein A-linker conjugate will now have a free amine at the other end of the PEG chain.

  • To conjugate this to Protein B, a second crosslinking chemistry would be employed, for instance, by activating carboxyl groups on Protein B with EDC/NHS and then adding the Protein A-linker conjugate.

  • Alternatively, if Protein B has other reactive groups, a heterobifunctional linker approach would be more suitable. For a homobifunctional approach where both proteins are linked via their amines, the deprotected NH2-PEG12-NH2 would first need to be functionalized with an amine-reactive group like an NHS ester on both ends.

Step 3: Analysis of Crosslinked Product

  • Analyze the final reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

  • Further characterization can be performed using size-exclusion chromatography (SEC) and mass spectrometry.

Mandatory Visualizations

Chemical Structures

G cluster_boc_peg This compound cluster_dss DSS cluster_bs3 BS3 boc1 Boc-HN- peg (CH2CH2O)12 boc1->peg boc2 -NH-Boc peg->boc2 nhs1 NHS-O-CO- spacer (CH2)6 nhs1->spacer nhs2 -CO-O-NHS spacer->nhs2 snhs1 Sulfo-NHS-O-CO- spacer2 (CH2)6 snhs1->spacer2 snhs2 -CO-O-Sulfo-NHS spacer2->snhs2

Caption: Chemical structures of this compound, DSS, and BS3.

Experimental Workflow: Two-Step Protein Crosslinking

G cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Protein Activation & Conjugation cluster_step3 Step 3: Second Protein Conjugation cluster_step4 Step 4: Analysis start This compound deprotection Treat with TFA in DCM start->deprotection product1 H2N-PEG12-NH2 (TFA salt) deprotection->product1 conjugation1 Add H2N-PEG12-NH2 product1->conjugation1 proteinA Protein A (-COOH) activation Add EDC/NHS proteinA->activation activated_proteinA Activated Protein A activation->activated_proteinA activated_proteinA->conjugation1 proteinA_linker Protein A-linker conjugate conjugation1->proteinA_linker conjugation2 Couple to Protein B proteinA_linker->conjugation2 proteinB Protein B (-NH2) proteinB->conjugation2 final_product Protein A - Linker - Protein B conjugation2->final_product analysis SDS-PAGE, SEC, Mass Spectrometry final_product->analysis

Caption: Workflow for two-step protein-protein crosslinking.

Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Payload->DNA 5. DNA Damage Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

References

Navigating the Maze of Bioconjugation: A Comparative Guide to PEG Chain Lengths

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene glycol (PEG) chain length is a critical decision in the design of bioconjugates. This choice profoundly influences the therapeutic efficacy, pharmacokinetic profile, and immunogenicity of the final product. This guide provides an objective comparison of different PEG chain lengths, supported by experimental data, to facilitate the rational design of next-generation bioconjugates.

The covalent attachment of PEG chains, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The length of the PEG chain is a key determinant of the physicochemical and biological characteristics of the resulting bioconjugate. Generally, longer PEG chains lead to a greater increase in the hydrodynamic size of the molecule, which can extend its circulation half-life and reduce its immunogenicity by shielding it from the immune system. However, this increased size can also lead to decreased biological activity due to steric hindrance, impeding the interaction of the bioconjugate with its target. Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous when preserving the biological activity of the conjugated molecule is paramount.[1]

This guide delves into the nuanced effects of PEG chain length on key bioconjugation outcomes, presenting quantitative data in easily comparable tables, detailing relevant experimental protocols, and providing visualizations to illustrate key concepts.

Data Presentation: A Quantitative Comparison

The following tables summarize the impact of different PEG chain lengths on key performance indicators of bioconjugates, based on data from various experimental studies.

Table 1: Impact of PEG Chain Length on Pharmacokinetics

BioconjugatePEG Chain Length (kDa)Fold Increase in Area Under the Curve (AUC)Key Findings & Reference
Avidin53A clear trend of increasing circulation time with longer PEG chains was observed.[2]
107
2030
Anakinra40 (linear)4A significant extension in terminal half-life was achieved with a high molecular weight linear PEG.[3]

Table 2: Influence of PEG Chain Length on Biological Activity

BioconjugatePEG Chain Length (kDa)Retained Biological Activity (%)Key Findings & Reference
Avidin5>90Shorter PEG chains had a minimal impact on the biotin-binding activity of avidin.[2]
10>90
20~75The longer PEG chain resulted in a noticeable decrease in biological activity due to steric hindrance.[2]
α-Chymotrypsin0.7, 2, 550-60 (at highest modification)The decrease in catalytic activity was dependent on the degree of PEGylation rather than the PEG size itself.

Table 3: Effect of PEG Chain Length on Immunogenicity

BioconjugatePEG Chain Length (kDa)Relative ImmunogenicityKey Findings & Reference
Avidin5> Avidin-PEG 10 kDaA clear inverse relationship between PEG chain length and immunogenicity was demonstrated.
10> Avidin-PEG 20 kDa
20Lowest
Tetanus Toxoid5 vs. 20 (linear)20 kDa elicited a higher anti-PEG immune responseHigher molecular weight PEGs were found to be more immunogenic.

Table 4: Advantages and Disadvantages of Different PEG Chain Lengths

FeatureShort PEG Chains (<10 kDa)Long PEG Chains (>20 kDa)
Advantages - Minimal steric hindrance, preserving biological activity - Lower viscosity - Potentially lower immunogenicity of the PEG itself- Significant increase in circulation half-life - Enhanced shielding from proteases and the immune system - Improved solubility and stability for hydrophobic molecules
Disadvantages - Less effective at extending circulation half-life - Reduced shielding effect- Potential for significant loss of biological activity due to steric hindrance - Higher viscosity of the final product - Increased risk of inducing anti-PEG antibodies

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for common PEGylation strategies.

Protocol 1: Amine-Specific PEGylation using PEG-NHS Ester

This protocol describes the random conjugation of a PEG-N-hydroxysuccinimide (NHS) ester to the primary amines (lysine residues and the N-terminus) of a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester) of the desired molecular weight

  • Reaction Buffer: Amine-free buffer, pH 7.0-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer or a compatible anhydrous solvent (e.g., DMSO) to create a stock solution.

  • PEGylation Reaction: Add the mPEG-NHS ester stock solution to the protein solution at a specific molar ratio (e.g., 5:1 to 20:1 PEG to protein). The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted mPEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation, purity, and retained biological activity using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), mass spectrometry, and relevant bioassays.

Protocol 2: Thiol-Specific PEGylation using PEG-Maleimide

This protocol outlines the site-specific conjugation of a PEG-maleimide to a free cysteine residue on a protein.

Materials:

  • Protein with a free cysteine residue

  • PEG-Maleimide of the desired molecular weight

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.5, containing a chelating agent (e.g., 1 mM EDTA) to prevent disulfide bond formation.

  • Reducing agent (if necessary, e.g., TCEP)

  • Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)

  • Purification system (as above)

Procedure:

  • Protein Preparation: If the target cysteine is in a disulfide bond, it must first be reduced using a reducing agent like TCEP, followed by removal of the reducing agent. Dissolve the protein in the reaction buffer.

  • PEG Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer immediately before use.

  • PEGylation Reaction: Add the PEG-Maleimide solution to the protein solution at a molar excess (e.g., 5:1 to 10:1 PEG to protein).

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.

  • Quenching: Add the quenching solution to react with any unreacted PEG-Maleimide.

  • Purification: Purify the PEGylated protein as described in Protocol 1.

  • Characterization: Characterize the purified conjugate to confirm site-specific PEGylation and assess its properties.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

PEGylation_Workflow Protein Protein of Interest Reaction PEGylation Reaction (Controlled pH, Temp, Ratio) Protein->Reaction ActivatedPEG Activated PEG (e.g., NHS-ester, Maleimide) ActivatedPEG->Reaction Purification Purification (SEC, IEX) Reaction->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization FinalProduct Purified PEGylated Protein Characterization->FinalProduct

A generalized workflow for protein PEGylation.

PEG_Length_vs_Properties cluster_0 PEG Chain Length cluster_1 Bioconjugate Properties Short Short PEG Chain Activity High Biological Activity Short->Activity less steric hindrance HalfLife Short Half-Life Short->HalfLife faster renal clearance LowImmuno Low Immunogenicity (Protein) Short->LowImmuno Long Long PEG Chain LowActivity Low Biological Activity Long->LowActivity more steric hindrance LongHalfLife Long Half-Life Long->LongHalfLife reduced renal clearance HighImmuno High Immunogenicity (Protein Shielding) Long->HighImmuno better shielding Pharmacokinetics_Impact cluster_native Native Protein cluster_pegylated PEGylated Protein (Long Chain) NativeProtein Native Protein Kidney Kidney NativeProtein->Kidney Rapid Renal Clearance Protease Proteolytic Enzymes NativeProtein->Protease Degradation ImmuneCell Immune System Recognition NativeProtein->ImmuneCell Immunogenic Response PEGylatedProtein PEGylated Protein Bloodstream Prolonged Circulation in Bloodstream PEGylatedProtein->Bloodstream

References

Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker in bioconjugation is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a therapeutic. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to inform the rational design of next-generation drugs, including antibody-drug conjugates (ADCs).

The fundamental difference between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution. Monodisperse PEGs are single, pure compounds with a precise, discrete molecular weight, whereas polydisperse PEGs consist of a mixture of polymer chains with varying lengths, characterized by an average molecular weight.[1][2][3] This distinction has profound implications for the final drug product's homogeneity, pharmacokinetic profile, and biological activity.

The Advantages of a Uniform Structure: Monodisperse PEG Linkers

The use of monodisperse PEG linkers in drug development has gained significant traction due to the precise control they offer over the final conjugate's structure.[4] This homogeneity is particularly crucial in the development of complex biologics like ADCs, where a consistent drug-to-antibody ratio (DAR) is paramount for a predictable therapeutic window.[5]

Key advantages of monodisperse PEG linkers include:

  • Homogeneity and Reproducibility: Monodisperse PEGs result in a single, well-defined conjugate, simplifying characterization and ensuring high batch-to-batch reproducibility. This is in stark contrast to polydisperse PEGs, which produce a heterogeneous mixture of conjugates that can complicate analysis and regulatory approval.

  • Improved Pharmacokinetics: The uniform nature of monodisperse PEG linkers can lead to more predictable and favorable pharmacokinetic (PK) properties. Studies have shown that monodisperse PEGylated nanoparticles exhibit a significantly prolonged blood circulation half-life and enhanced tumor accumulation compared to their polydisperse counterparts.

  • Reduced Immunogenicity and Aggregation: The well-defined structure of monodisperse PEGs can help mitigate the risk of an immune response and reduce the propensity for aggregation, a common issue with hydrophobic drug payloads.

  • Enhanced Efficacy and Safety: By enabling precise control over drug loading and ensuring a uniform product, monodisperse linkers can lead to an improved therapeutic index with a better balance of efficacy and toxicity.

Polydisperse PEG Linkers: A Cost-Effective Alternative

Despite the clear advantages of monodisperse PEGs, polydisperse PEG linkers are still widely used in the pharmaceutical industry, largely due to their lower cost and ready availability. They have been successfully incorporated into numerous FDA-approved drugs. Polydisperse PEGs can effectively increase the hydrodynamic volume of a drug, leading to reduced renal clearance and a longer circulation time. However, the inherent heterogeneity of polydisperse PEGs can lead to challenges in characterization and potential variability in biological performance. The use of polydisperse PEG linkers has been associated with issues of steric hindrance and binding in biological applications.

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from studies comparing the performance of monodisperse and polydisperse PEG linkers in different contexts.

Table 1: Physicochemical and Pharmacokinetic Properties
ParameterMonodisperse PEGPolydisperse PEGRationale
Purity (Polydispersity Index - PDI) PDI = 1PDI > 1Monodisperse PEGs are single molecular weight compounds, while polydisperse PEGs are a mixture of different chain lengths.
Product Homogeneity High (Single Conjugate)Low (Mixture of Conjugates)The defined nature of monodisperse PEGs leads to a uniform final product.
Batch-to-Batch Reproducibility HighLowThe heterogeneity of polydisperse PEGs makes consistent manufacturing challenging.
Protein Adsorption (PEG-AuNPs) Significantly lowerHigherMonodisperse PEG-coated gold nanoparticles showed up to 20 times less protein adsorption compared to polydisperse PEG-coated nanoparticles.
Blood Circulation Half-Life (PEG-AuNPs) Significantly prolongedShorterMonodisperse PEG-AuNPs demonstrated a longer half-life in tumor-bearing mice.
Tumor Accumulation (PEG-AuNPs) EnhancedLowerGreater accumulation in tumor tissue was observed with monodisperse PEG-AuNPs.
Table 2: Impact of PEG Linker Length on ADC Performance (Monodisperse)
PEG Linker LengthIn Vitro Cytotoxicity (IC50)Plasma Half-Life (t1/2)In Vivo Efficacy (Tumor Growth Inhibition)
PEG2Lower (more potent)ShorterLess effective
PEG8IntermediateIntermediateModerately effective
PEG12Higher (less potent)LongerMore effective
PEG24Highest (least potent)LongestMost effective

Note: This table synthesizes general trends observed in studies comparing different lengths of monodisperse PEG linkers in ADCs. The optimal length is dependent on the specific antibody, payload, and target.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: ADC Conjugation with a Monodisperse PEG Linker

This protocol outlines the conjugation of a thiol-containing payload to an antibody via a maleimide-functionalized monodisperse PEG linker.

Materials:

  • Monoclonal antibody in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEGn-Payload linker

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Conjugation: Add the Maleimide-PEGn-Payload linker to the reduced antibody solution at a specific molar ratio and incubate at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification: Purify the resulting ADC from unreacted linker and payload using an SEC column.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of an ADC in a cell-based assay.

Materials:

  • Target cancer cell line

  • Cell culture medium and supplements

  • ADC and control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Add the solutions to the cells and incubate for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance to determine the percentage of viable cells relative to untreated controls. Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This protocol outlines a typical PK study to evaluate the in vivo properties of an ADC.

Materials:

  • Healthy mice or rats

  • ADC with a specific PEG linker

  • Intravenous injection equipment

  • Blood collection supplies

  • ELISA kit for ADC quantification

Procedure:

  • Administration: Administer the ADC to the animals via intravenous injection at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr) post-injection.

  • Plasma Isolation: Process the blood samples to isolate the plasma.

  • Quantification: Determine the concentration of the ADC in the plasma samples using a validated ELISA that detects the antibody component.

  • Data Analysis: Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), clearance, and volume of distribution.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.

ADC_Development_Workflow cluster_selection Component Selection cluster_conjugation Conjugation & Purification cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Antibody Antibody Payload Payload Conjugation Conjugation Payload->Conjugation Linker PEG Linker (Monodisperse vs. Polydisperse) Linker->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization DAR (HIC, UV-Vis) Purity (SEC) Identity (MS) Purification->Characterization InVitro In Vitro Cytotoxicity Characterization->InVitro InVivo In Vivo Efficacy & Pharmacokinetics Characterization->InVivo

Caption: A representative workflow for the development and evaluation of an antibody-drug conjugate (ADC).

PEG_Properties_Impact Polydisperse Polydisperse Heterogeneity Heterogeneity Polydisperse->Heterogeneity Homogeneity Homogeneity Predictable_PK Predictable_PK Homogeneity->Predictable_PK Improved_Safety Improved_Safety Homogeneity->Improved_Safety Consistent_Efficacy Consistent_Efficacy Homogeneity->Consistent_Efficacy Variable_PK Variable_PK Heterogeneity->Variable_PK Potential_Immunogenicity Potential_Immunogenicity Heterogeneity->Potential_Immunogenicity Manufacturing_Challenges Manufacturing_Challenges Heterogeneity->Manufacturing_Challenges

Caption: Logical relationship between PEG dispersity and therapeutic outcomes.

Conclusion

The choice between monodisperse and polydisperse PEG linkers is a critical decision in drug development that requires careful consideration of the desired product profile and manufacturing capabilities. While polydisperse PEGs offer a cost-effective solution and have a proven track record, the trend is increasingly moving towards the use of monodisperse PEGs. Their ability to produce homogeneous, well-characterized conjugates with improved pharmacokinetic and safety profiles makes them a superior choice for the development of next-generation targeted therapies, ultimately leading to safer and more effective treatments for patients.

References

A Researcher's Guide to Alternative Amine Protecting Groups for PEG Linkers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with polyethylene glycol (PEG) linkers, the choice of an amine protecting group is a critical parameter influencing the efficiency and success of bioconjugation strategies. While the tert-butyloxycarbonyl (Boc) group is widely utilized, its acid-labile nature necessitates the exploration of orthogonal protecting groups for more complex, multi-step synthetic routes. This guide provides an objective comparison of four key alternatives to Boc for the protection of amine-functionalized PEG linkers: Fmoc, Cbz, Alloc, and Teoc.

This comparison is supported by a summary of their stability, deprotection conditions, and potential challenges. Experimental protocols for both the introduction and cleavage of these protecting groups are provided to aid in their practical implementation.

Performance Comparison of Amine Protecting Groups on PEG Linkers

The selection of an appropriate amine protecting group is contingent on its compatibility with other functional groups within the molecule and the desired reaction conditions for its removal. The following tables summarize the key characteristics of Fmoc, Cbz, Alloc, and Teoc in the context of PEG linker applications.

Protecting GroupStructureCleavage ConditionKey AdvantagesPotential Challenges
Fmoc 9-FluorenylmethyloxycarbonylBase-labile (e.g., 20% piperidine in DMF)- Orthogonal to acid-labile groups (e.g., Boc, t-butyl esters)- Rapid and clean deprotection- Susceptible to premature cleavage by primary and secondary amines- Potential for side reactions like aspartimide and diketopiperazine formation in peptide applications[1][2][3]
Cbz CarboxybenzylCatalytic Hydrogenolysis (e.g., H₂, Pd/C)- Stable to acidic and mildly basic conditions[3]- Orthogonal to both acid- and base-labile groups- Requires specialized hydrogenation equipment- Catalyst can be pyrophoric and may require removal from the final product- Incompatible with molecules containing other reducible functional groups (e.g., alkynes, alkenes)
Alloc AllyloxycarbonylPalladium(0) catalyzed cleavage (e.g., Pd(PPh₃)₄ and a scavenger)- Orthogonal to acid- and base-labile groups- Mild deprotection conditions- Requires a palladium catalyst, which can be expensive and may leave trace metal residues- The catalyst can be sensitive to air and moisture[4]
Teoc 2-(Trimethylsilyl)ethoxycarbonylFluoride ion sources (e.g., TBAF)- Highly orthogonal to most other protecting groups- Stable under a wide range of acidic and basic conditions- Reagents for introduction can be expensive- Fluoride reagents can be corrosive and require careful handling

Quantitative Comparison of Deprotection Conditions

While direct comparative studies on PEG linkers are limited, data from solid-phase peptide synthesis (SPPS) provides valuable insights into the efficiency of these deprotection strategies.

Protecting GroupReagentsSolventTemperature (°C)TimeTypical Yield (%)
Fmoc 20% PiperidineDMFRoom Temperature10-20 min>95
Cbz H₂, 10% Pd/CMethanol or EthanolRoom Temperature1-16 h~90
Alloc Pd(PPh₃)₄ (catalytic), PhenylsilaneDichloromethane0 - Room Temperature30-60 min>95
Teoc Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Room Temperature1-3 h>90

Experimental Protocols

Detailed methodologies for the protection of an amine-terminated PEG linker and the subsequent deprotection are provided below. These protocols are generalized and may require optimization for specific PEG linkers and substrates.

Fmoc Protection of Amine-Terminated PEG

Materials:

  • Amine-terminated PEG (PEG-NH₂)

  • Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve PEG-NH₂ (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution and stir for 5 minutes.

  • Add Fmoc-OSu (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Fmoc Deprotection

Materials:

  • Fmoc-NH-PEG

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Dissolve the Fmoc-protected PEG in the 20% piperidine/DMF solution.

  • Stir the solution at room temperature. The reaction is typically complete within 10-20 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Precipitate the deprotected PEG-amine by adding the reaction mixture to cold diethyl ether.

  • Collect the product by filtration, wash with diethyl ether, and dry under vacuum.

Cbz Protection of Amine-Terminated PEG

Materials:

  • PEG-NH₂

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve PEG-NH₂ (1 equivalent) in a mixture of DCM and water.

  • Add NaHCO₃ (2-3 equivalents) to the solution and cool to 0 °C.

  • Slowly add Cbz-Cl (1.1 equivalents) to the biphasic mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by precipitation in cold diethyl ether or by column chromatography.

Cbz Deprotection (Hydrogenolysis)

Materials:

  • Cbz-NH-PEG

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected PEG in methanol or ethanol.

  • Add 10% Pd/C (5-10% by weight of the substrate).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

  • Stir the suspension vigorously at room temperature for 1-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected PEG-amine.

Alloc Protection of Amine-Terminated PEG

Materials:

  • PEG-NH₂

  • Allyl chloroformate (Alloc-Cl)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve PEG-NH₂ (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C and add pyridine or triethylamine (1.5 equivalents).

  • Slowly add Alloc-Cl (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by precipitation or column chromatography.

Alloc Deprotection

Materials:

  • Alloc-NH-PEG

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or another suitable scavenger

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Alloc-protected PEG in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add the scavenger, such as phenylsilane (5-10 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.1-0.2 equivalents).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the reaction mixture can often be used directly in the next step, or the product can be purified by precipitation or chromatography to remove the catalyst and scavenger byproducts.

Teoc Protection of Amine-Terminated PEG

Materials:

  • PEG-NH₂

  • 2-(Trimethylsilyl)ethyl p-nitrophenyl carbonate (Teoc-ONp) or Teoc-OSu

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve PEG-NH₂ (1 equivalent) in anhydrous DCM.

  • Add TEA (2 equivalents) to the solution.

  • Add Teoc-ONp or Teoc-OSu (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by precipitation or column chromatography.

Teoc Deprotection

Materials:

  • Teoc-NH-PEG

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the Teoc-protected PEG in THF.

  • Add TBAF solution (1.5-2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected PEG-amine.

Visualizing Protecting Group Structures and Deprotection Pathways

The following diagrams illustrate the chemical structures of the protecting groups and the general mechanisms of their cleavage.

Caption: Chemical structures of Fmoc, Cbz, Alloc, and Teoc protected amines.

G cluster_Fmoc Fmoc Deprotection cluster_Cbz Cbz Deprotection cluster_Alloc Alloc Deprotection cluster_Teoc Teoc Deprotection Fmoc_Protected Fmoc-NH-PEG Fmoc_Deprotected H₂N-PEG Fmoc_Protected->Fmoc_Deprotected Piperidine/DMF Cbz_Protected Cbz-NH-PEG Cbz_Deprotected H₂N-PEG Cbz_Protected->Cbz_Deprotected H₂, Pd/C Alloc_Protected Alloc-NH-PEG Alloc_Deprotected H₂N-PEG Alloc_Protected->Alloc_Deprotected Pd(PPh₃)₄, Scavenger Teoc_Protected Teoc-NH-PEG Teoc_Deprotected H₂N-PEG Teoc_Protected->Teoc_Deprotected TBAF

Caption: Deprotection pathways for Fmoc, Cbz, Alloc, and Teoc protected PEG-amines.

Conclusion

The choice of an amine protecting group for PEG linkers beyond the standard Boc group significantly expands the possibilities for complex bioconjugate design. Fmoc, Cbz, Alloc, and Teoc each offer a unique set of properties and deprotection conditions that allow for orthogonal strategies in multi-step syntheses. While Fmoc is well-suited for applications requiring base-lability, Cbz provides robustness towards acids and bases. Alloc offers mild, catalytic deprotection, and Teoc stands out for its exceptional stability and unique fluoride-mediated cleavage. The selection of the optimal protecting group will depend on the specific requirements of the synthetic route, including the presence of other sensitive functionalities and the desired reaction conditions. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to make informed decisions and successfully implement these alternative protecting groups in their work with PEG linkers.

References

Navigating In Vivo Stability: A Comparative Guide to Amide Bonds in PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker connecting a polyethylene glycol (PEG) chain to a therapeutic molecule is a critical determinant of its in vivo performance. An unstable linker can lead to premature cleavage of the PEG chain, diminishing the therapeutic's half-life and potentially causing off-target effects. Conversely, an overly stable linker might hinder the release of a prodrug at its target site. This guide provides an objective comparison of the in vivo stability of amide bonds formed from PEG linkers against other common linkages, supported by experimental data, to inform the rational design of long-circulating and effective therapeutics.

The Importance of Linker Stability in PEGylated Therapeutics

PEGylation, the covalent attachment of PEG chains, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] By increasing the hydrodynamic radius, PEGylation reduces renal clearance and shields the molecule from proteolytic degradation, thereby extending its circulation half-life.[2] The lynchpin of this strategy is the chemical bond connecting the PEG to the therapeutic agent. The stability of this linkage in the physiological environment directly impacts the efficacy and safety of the drug.[3] Amide bonds are a popular choice for PEGylation due to their relatively high stability.[4]

Comparative Stability of Linker Chemistries

The in vivo stability of a linker is influenced by its susceptibility to hydrolysis and enzymatic degradation. While direct quantitative in vivo comparisons of various PEG-amide linkers are limited in the literature, in vitro studies and qualitative evidence provide valuable insights into their relative stability compared to other common linker chemistries, such as esters and carbamates.

Linker TypeGeneral In Vivo StabilityPrimary Cleavage Mechanism(s)Key Considerations
Amide High Hydrolysis (slow), Enzymatic (e.g., by peptidases, proteases)Generally considered one of the most stable linkages for PEGylation. The rate of cleavage can be influenced by the surrounding amino acid sequence and steric hindrance.
Ester Moderate to Low Hydrolysis (faster than amides), EsterasesMore susceptible to hydrolysis than amide bonds, making them suitable for applications requiring eventual cleavage. The degradation rate can be tuned by modifying the chemical structure adjacent to the ester bond.[5]
Carbamate High Hydrolysis (generally stable)Carbamate linkages are also known for their stability, often comparable to or slightly less stable than amide bonds. They are considered a stable option for PEG functionalization.
Thioether High Oxidation (potential)Formed via maleimide-thiol coupling, thioether bonds are generally stable. However, they can be susceptible to retro-Michael addition, leading to deconjugation.

Note: The stability of a linker is context-dependent and can be influenced by the specific molecule it is attached to, the site of attachment, and the microenvironment.

Experimental Protocols for Assessing In Vivo Stability

Determining the in vivo stability of a PEG-amide linked conjugate is crucial for its development. The following are detailed protocols for key experiments used to evaluate linker stability.

Quantification of Intact PEG-Amide Conjugate by ELISA

This method quantifies the amount of intact PEGylated protein remaining in circulation over time.

Principle: A competitive ELISA format is used where the PEGylated protein in the sample competes with a biotinylated-PEG conjugate for binding to an anti-PEG antibody coated on a microplate. The amount of bound biotinylated-PEG is inversely proportional to the amount of intact PEGylated protein in the sample.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microplate with a monoclonal anti-PEG antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Prepare serial dilutions of a known concentration of the PEG-amide conjugate to be used as a standard curve. Add the standards and plasma/serum samples (collected from in vivo studies at various time points) to the wells.

  • Competitive Binding: Immediately add a fixed concentration of biotinylated-PEG conjugate to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. A colored product will develop in proportion to the amount of bound streptavidin-HRP.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the standard curve and determine the concentration of the intact PEG-amide conjugate in the unknown samples. The rate of decrease in concentration over time provides an indication of the in vivo stability.

Quantification of Cleaved Payload/Drug by LC-MS/MS

This method quantifies the amount of free drug or payload that has been released from the PEG-amide conjugate into the circulation.

Principle: Liquid chromatography is used to separate the small molecule drug from the larger PEG conjugate and other plasma components. Tandem mass spectrometry then provides sensitive and specific quantification of the free drug.

Detailed Protocol:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the free drug.

  • Liquid Chromatography (LC) Separation:

    • Inject a specific volume of the supernatant onto a reverse-phase HPLC column (e.g., a C18 column).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to achieve good separation of the drug from other plasma components.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the drug) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific fragment ion in the third quadrupole for detection. This provides high specificity.

  • Quantification:

    • A calibration curve is generated by spiking known concentrations of the drug into blank plasma and processing these samples in the same way as the study samples.

    • The peak area ratio of the drug to the internal standard is plotted against the concentration to create the calibration curve.

    • The concentration of the free drug in the in vivo samples is then determined from this calibration curve.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

cluster_conjugation PEG-Amide Conjugation PEG_COOH PEG-COOH Activated_PEG Activated PEG-Ester PEG_COOH->Activated_PEG Activation (e.g., EDC/NHS) Amine_Drug Amine-containing Drug/Protein PEG_Amide_Drug PEG-Amide-Drug Conjugate Amine_Drug->PEG_Amide_Drug Amide Bond Formation Activated_PEG->PEG_Amide_Drug Amide Bond Formation

Diagram 1: Formation of a stable PEG-amide conjugate.

cluster_workflow In Vivo Stability Assessment Workflow Dosing Administer PEG-Amide Conjugate to Animal Model Sampling Collect Blood Samples at Multiple Time Points Dosing->Sampling Plasma_Prep Process Blood to Obtain Plasma Sampling->Plasma_Prep ELISA ELISA for Intact Conjugate Plasma_Prep->ELISA LCMS LC-MS/MS for Free Drug/Payload Plasma_Prep->LCMS PK_Analysis Pharmacokinetic Analysis (Half-life, Cleavage Rate) ELISA->PK_Analysis LCMS->PK_Analysis cluster_degradation In Vivo Degradation Pathways PEG_Amide PEG-Amide Conjugate (In Circulation) Hydrolysis Hydrolytic Cleavage PEG_Amide->Hydrolysis Enzymatic Enzymatic Cleavage (e.g., Proteases) PEG_Amide->Enzymatic Free_PEG Free PEG Hydrolysis->Free_PEG Free_Drug Free Drug/Protein Hydrolysis->Free_Drug Enzymatic->Free_PEG Enzymatic->Free_Drug

References

Comparison of Key Analytical Techniques for PEGylation Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Quantifying the Degree of PEGylation for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved stability, increased half-life in circulation, and reduced immunogenicity. Accurate and robust quantification of the degree of PEGylation is a critical quality attribute in the development and manufacturing of these biotherapeutics, as it directly impacts their safety and efficacy. This guide provides a detailed comparison of the primary analytical methods used to quantify the degree of PEGylation, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their needs.

The selection of an analytical method for quantifying the degree of PEGylation is contingent on several factors, including the nature of the PEGylated protein, the required level of detail (e.g., average PEGylation vs. distribution of PEGylated species), and the availability of instrumentation. The following table summarizes the key quantitative methods, highlighting their principles, advantages, and limitations.

MethodPrincipleAdvantagesDisadvantagesTypical Sample Requirement
SEC-MALS Separates molecules based on hydrodynamic radius, followed by multi-angle light scattering (MALS) detection to determine absolute molar mass.Provides absolute molar mass determination without the need for column calibration with standards of similar conformation. Can distinguish between different PEGylated species (mono-, di-, poly-PEGylated).[1]Separation can be sensitive to buffer composition and ionic strength.[2] May not resolve species with similar hydrodynamic volumes.10-100 µg
MALDI-TOF MS Measures the mass-to-charge ratio of ionized molecules, allowing for the direct determination of molecular weight.Provides direct measurement of the molecular weight of the intact PEGylated protein, allowing for the determination of the number of attached PEG chains.[3][4] High sensitivity.Polydispersity of PEG can lead to broad peaks, complicating data interpretation.[3] Sample preparation and matrix selection are critical for optimal results.0.1 mg/mL in a suitable solvent
¹H NMR Spectroscopy Quantifies the number of PEG monomer units by integrating the characteristic proton signal of the PEG backbone relative to a protein signal or an internal standard.Provides a direct and absolute quantification of the degree of PEGylation. Non-destructive.Requires relatively high sample concentrations. Overlapping signals from the protein and excipients can interfere with quantification.>1 mg/mL
TNBS Assay A colorimetric assay that quantifies the number of unreacted primary amines (e.g., lysine residues) after PEGylation.Simple, rapid, and uses standard laboratory equipment.Indirect method that assumes all reacted amines are PEGylated. Can be inaccurate if the protein has a low number of surface-accessible amines or if PEGylation targets other residues.20-200 µg/mL of protein
Barium-Iodide Assay A colorimetric assay based on the formation of a colored complex between PEG and a barium-iodide solution.Direct and sensitive method for quantifying PEG.The sensitivity of the assay is dependent on the molecular weight of the PEG. Requires careful control experiments to account for potential interference from the protein.2.5 to 50 µg/mL of PEG
HPLC-based Methods Chromatographic separation of PEGylated species based on size (SEC-HPLC) or hydrophobicity (RP-HPLC), with detection by UV, refractive index (RI), or charged aerosol detection (CAD).High reproducibility and accuracy for quantification. Can separate different PEGylated forms.UV detection of PEG is often insensitive due to the lack of a strong chromophore. Method development can be time-consuming.Varies with detector; low-nanogram on-column for CAD

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducible and accurate quantification of PEGylation. Below are representative protocols for the key analytical techniques.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molar mass and degree of conjugation of PEGylated proteins.

Experimental Protocol:

  • System Preparation: Equilibrate the SEC column (e.g., TSKgel UP-SW2000) and MALS, UV, and RI detectors with the appropriate mobile phase (e.g., phosphate-buffered saline).

  • Sample Preparation: Dissolve the PEGylated protein sample in the mobile phase to a concentration of 1-2 mg/mL and filter through a 0.1 µm filter.

  • Data Acquisition: Inject the sample onto the SEC column and collect data from the UV, MALS, and RI detectors.

  • Data Analysis: Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis. This analysis utilizes the signals from all three detectors to calculate the molar mass of the protein and the attached PEG for each eluting peak.

Workflow Diagram:

SEC_MALS_Workflow cluster_prep Sample Preparation cluster_analysis SEC-MALS Analysis cluster_data Data Processing prep Dissolve & Filter PEGylated Protein inject Inject Sample prep->inject separate SEC Separation inject->separate detect UV, MALS, RI Detection separate->detect analyze Conjugate Analysis (ASTRA Software) detect->analyze result Determine Molar Mass & Degree of PEGylation analyze->result

Caption: Workflow for SEC-MALS analysis of PEGylated proteins.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS directly measures the molecular weight of the PEGylated protein, providing a distribution of PEGylated species.

Experimental Protocol:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (HCCA) (for smaller proteins and peptides), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).

  • Sample Preparation: Mix the PEGylated protein sample (typically 0.1 mg/mL) with the matrix solution in a 1:1 ratio.

  • Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire mass spectra in linear mode, optimizing the laser power to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with increasing numbers of attached PEG chains. The mass difference between adjacent peaks corresponds to the mass of a single PEG molecule.

Workflow Diagram:

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Processing mix Mix PEGylated Protein with Matrix spot Spot on Target Plate mix->spot acquire Acquire Mass Spectrum spot->acquire analyze Analyze Peak Distribution acquire->analyze result Determine Degree of PEGylation analyze->result

Caption: Workflow for MALDI-TOF MS analysis of PEGylated proteins.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides a direct and quantitative measure of the degree of PEGylation by comparing the integral of the PEG methylene proton signal to that of a known protein signal or an internal standard.

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the lyophilized PEGylated protein in a known volume of D₂O to a concentration of at least 1 mg/mL. Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the characteristic PEG methylene proton signal (around 3.6 ppm) and a well-resolved aromatic proton signal from the protein (e.g., from tyrosine or phenylalanine residues between 6.5 and 8.0 ppm) or the signal from the internal standard. Calculate the molar ratio of PEG to protein.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve PEGylated Protein in D₂O with Standard acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum & Integrate Signals acquire->process calculate Calculate Molar Ratio (PEG/Protein) process->calculate

Caption: Workflow for ¹H NMR analysis of PEGylated proteins.

Trinitrobenzenesulfonic Acid (TNBS) Assay

The TNBS assay is an indirect colorimetric method that quantifies the reduction in free primary amines on the protein surface following PEGylation.

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 M sodium bicarbonate buffer (pH 8.5) and a 0.01% (w/v) TNBS solution in the same buffer.

  • Standard Curve: Prepare a standard curve using a known concentration range of an amine-containing compound (e.g., glycine) in the bicarbonate buffer.

  • Sample Reaction: Add 0.25 mL of the TNBS solution to 0.5 mL of the PEGylated protein solution (and a non-PEGylated control) at a concentration of 20-200 µg/mL in the bicarbonate buffer.

  • Incubation: Incubate the mixture at 37°C for 2 hours.

  • Reaction Termination and Measurement: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to stop the reaction. Measure the absorbance at 335 nm.

  • Calculation: Determine the concentration of free amines in the PEGylated and non-PEGylated samples from the standard curve. The difference corresponds to the number of amines modified by PEGylation.

Workflow Diagram:

TNBS_Workflow cluster_prep Assay Preparation cluster_reaction Colorimetric Reaction cluster_measurement Quantification prepare Prepare Standards & Samples react React with TNBS prepare->react incubate Incubate react->incubate measure Measure Absorbance at 335 nm incubate->measure calculate Calculate Degree of PEGylation measure->calculate

Caption: Workflow for the TNBS assay to determine the degree of PEGylation.

Conclusion

The accurate quantification of the degree of PEGylation is a critical aspect of the development and quality control of PEGylated biotherapeutics. This guide has provided a comparative overview of the most common analytical techniques, including SEC-MALS, MALDI-TOF MS, ¹H NMR, and colorimetric assays. The choice of method will depend on the specific requirements of the analysis, including the need for information on the distribution of PEGylated species, the available sample amount, and instrumentation. For a comprehensive characterization of PEGylated proteins, a combination of these orthogonal techniques is often employed to provide a complete picture of this important quality attribute.

References

The Impact of PEG12 Linkers in PROTAC Design: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key component of a PROTAC's architecture, the linker, plays a pivotal role in its efficacy. This guide provides a comparative analysis of PROTACs utilizing a 12-unit polyethylene glycol (PEG12) linker, drawing on experimental data from published studies to objectively assess its performance against other linker alternatives.

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The nature of this linker—its length, composition, and flexibility—is a crucial determinant of the PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

Comparative Analysis of Linker Performance in Target Protein Degradation

The effectiveness of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation level (Dmax). A lower DC50 value indicates greater potency.

While a comprehensive study directly utilizing the commercially available "Boc-NH-PEG12-NH-Boc" for a full linker comparison was not identified in the literature, numerous studies have synthesized and evaluated PROTACs incorporating a 12-unit PEG linker moiety. The following tables summarize quantitative data from studies on two key therapeutic targets: Bromodomain-containing protein 4 (BRD4) and Estrogen Receptor α (ERα), comparing the performance of PROTACs with PEG12-like linkers to those with different linker lengths.

BRD4-Targeting PROTACs

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and a key regulator of oncogene transcription, making it a prime target in cancer therapy.

PROTAC (Targeting BRD4)Linker CompositionCell LineDC50 (nM)Dmax (%)Reference
Hypothetical PROTAC A PEG3 (approx. 12 atoms)HeLa~50>90Synthesized from multiple sources[1][2]
Hypothetical PROTAC B PEG4 (approx. 16 atoms) HeLa <50 >95 Synthesized from multiple sources[1][2]
Hypothetical PROTAC C PEG5 (approx. 20 atoms)HeLa~100>90Synthesized from multiple sources[1]

Note: The data for BRD4-targeting PROTACs indicates that linker length is a critical factor, with intermediate lengths often showing optimal performance. The specific context of the warhead and E3 ligase ligand can influence the ideal linker length.

Estrogen Receptor α (ERα)-Targeting PROTACs

ERα is a key driver in the majority of breast cancers, and targeting it for degradation is a promising therapeutic strategy. A seminal study by Cyrus et al. systematically investigated the effect of linker length on ERα degradation.

PROTAC (Targeting ERα)Linker Length (atoms)Cell LineERα Degradation at 100 nM (%)Reference
PROTAC with 12-atom linker 12MCF-7~50
PROTAC with 16-atom linker 16 MCF-7 ~80 ****
PROTAC with 19-atom linker 19MCF-7~60
PROTAC with 21-atom linker 21MCF-7~40

Note: In this study, a PROTAC with a 16-atom linker was found to be superior to one with a 12-atom linker, highlighting that a PEG12 linker may not always be the optimal choice and that empirical testing of various linker lengths is crucial.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. The following are standard protocols for key experiments cited in the literature.

Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the most common method to directly measure the reduction in target protein levels.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.

  • Prepare samples with Laemmli buffer and denature by boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4 or anti-ERα) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat the process for a loading control protein (e.g., GAPDH or β-actin).

5. Detection and Analysis:

  • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome pathway. This can be visualized to better understand the process and the experimental approaches used to study it.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4, ERα) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

The experimental workflow for evaluating PROTAC-induced protein degradation can also be visualized.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Antibody Incubation E->F G 7. Signal Detection F->G H 8. Data Analysis (DC50 & Dmax) G->H

Caption: Western Blot Experimental Workflow.

Conclusion

The available literature indicates that a 12-unit PEG linker is a viable option in PROTAC design, contributing to favorable properties such as increased solubility. However, the data strongly suggests that there is no universally optimal linker. The ideal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. As demonstrated in the case of ERα-targeting PROTACs, a slightly longer linker (16 atoms) can result in significantly more potent degradation compared to a 12-atom linker.

For researchers and drug developers, this underscores the necessity of a systematic approach to linker optimization. The synthesis and evaluation of a series of PROTACs with varying linker lengths and compositions is a critical step in identifying a clinical candidate with superior potency and drug-like properties. The use of this compound and similar commercially available PEGylated building blocks can facilitate the rapid synthesis of such a library of PROTACs for empirical evaluation.

References

Safety Operating Guide

Navigating the Disposal of Boc-NH-PEG12-NH-Boc: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and operational excellence. For researchers, scientists, and drug development professionals utilizing Boc-NH-PEG12-NH-Boc, a common PEG-based PROTAC linker, understanding the proper disposal procedures is paramount. This guide provides essential, step-by-step instructions for the appropriate handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal process, it is crucial to be equipped with the proper personal protective equipment. This minimizes exposure and ensures personal safety.

Recommended PPE:

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Not generally required, but use in a well-ventilated area is recommended.

Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential dust or aerosols.

Step-by-Step Disposal Procedure for Small Quantities

For residual amounts of this compound typically encountered in a research setting, the following steps should be followed:

  • Deactivation (if applicable): If the compound has been used in reactions with hazardous materials, the entire mixture should be treated as hazardous waste and disposed of according to your institution's specific protocols for that hazardous class.

  • Inertion of Unused Compound: For unused or expired this compound, it is recommended to mix it with an inert and non-combustible material.

    • Place the compound in a designated waste container.

    • Add an unappealing, inert substance such as sand, cat litter, or dirt. This prevents accidental ingestion by wildlife if the waste is sent to a landfill.

  • Containment:

    • Securely seal the primary waste container.

    • Place the sealed container into a larger, leak-proof plastic bag or a secondary container.

  • Labeling:

    • Clearly label the outer container as "Non-hazardous Laboratory Waste" and specify the contents ("Inerted this compound").

  • Final Disposal:

    • Dispose of the labeled container in the regular solid waste stream, in accordance with your local and institutional regulations. Crucially, never flush chemical waste down the drain. [1]

Disposal Procedure for Large Quantities

For larger quantities of this compound, a more stringent disposal method is required:

  • Storage: Store the waste material in a clearly labeled, sealed, and appropriate container.

  • Professional Disposal: Contact a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[2] This ensures compliance with all local and national regulations for chemical waste.

Spill and Emergency Procedures

In the event of a spill, the following actions should be taken immediately:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an absorbent material, such as a spill pillow or sand, to contain the spill and prevent it from spreading.

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Disposal of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, should be placed in a sealed bag and disposed of as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally conscious research environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Boc-NH-PEG12-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-NH-PEG12-NH-Boc. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields. A face shield should be used for full facial protection against splashes.[1][2][3]
Hands Chemical-resistant GlovesHandle with gloves inspected prior to use. Nitrile or neoprene gloves are preferred. For hazardous compounds, consider double gloving.
Body Protective ClothingWear a disposable, long-sleeved gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene. A lab coat is the minimum requirement.
Respiratory RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced. Ensure adequate ventilation in the handling area.
Feet Closed-toe ShoesWear chemical-resistant, closed-toe shoes.

Operational Plan: Handling Protocol

Adherence to a strict handling protocol is essential for minimizing risks.

1. Preparation and Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure emergency exits and a risk-elimination area are established.

  • Remove all sources of ignition and use non-sparking tools to prevent fire from electrostatic discharge.

2. Donning PPE:

  • Follow the recommended PPE guidelines in the table above. All PPE should be donned before entering the handling area.

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin and eyes.

  • When weighing or transferring the solid, do so in a contained environment to prevent dispersal.

4. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Recommended storage is at -20°C for up to 3 years in pure form. For stock solutions, store at -80°C for up to 6 months or -20°C for 1 month, protected from light.

5. In Case of Exposure:

  • Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

  • Chemical Waste: Dispose of the compound and any contaminated materials as hazardous chemical waste. Do not let the chemical enter drains.

  • Containers: Dispose of contaminated containers in the same manner as the chemical waste.

  • Consult Local Regulations: Always follow local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Handling Equipment don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate Proceed to Cleanup dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.